molecular formula C44H65N5O10 B12424252 PF-945863

PF-945863

货号: B12424252
分子量: 824.0 g/mol
InChI 键: FATPJRUUPNLGGR-IPOVFCFTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

PF-945863 is a useful research compound. Its molecular formula is C44H65N5O10 and its molecular weight is 824.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C44H65N5O10

分子量

824.0 g/mol

IUPAC 名称

(1S,2R,5R,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]azetidin-3-yl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone

InChI

InChI=1S/C44H65N5O10/c1-13-33-44(9)37(49(42(54)59-44)29-21-48(22-29)28(7)30-16-18-46-39-31(30)15-14-17-45-39)25(4)34(50)23(2)20-43(8,55-12)38(26(5)35(51)27(6)40(53)57-33)58-41-36(52)32(47(10)11)19-24(3)56-41/h14-18,23-29,32-33,36-38,41,52H,13,19-22H2,1-12H3/t23-,24-,25+,26+,27-,28-,32+,33-,36-,37-,38-,41+,43-,44-/m1/s1

InChI 键

FATPJRUUPNLGGR-IPOVFCFTSA-N

手性 SMILES

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)C4CN(C4)[C@H](C)C5=C6C=CC=NC6=NC=C5)C

规范 SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)C4CN(C4)C(C)C5=C6C=CC=NC6=NC=C5)C

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Aldehyde Oxidase Substrate Specificity of PF-945863

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-945863 has been identified as a substrate for aldehyde oxidase (AO), a cytosolic enzyme increasingly recognized for its significant role in the metabolism of xenobiotics, particularly drugs bearing N-heterocyclic motifs. Understanding the substrate specificity and metabolic fate of compounds like this compound is paramount in drug discovery and development to accurately predict pharmacokinetic profiles and avoid potential clinical failures due to unforeseen metabolic pathways. This technical guide provides a comprehensive overview of the aldehyde oxidase-mediated metabolism of this compound, including available quantitative data, detailed experimental protocols for assessing AO substrate specificity, and a visualization of its metabolic transformation.

Quantitative Data on this compound Metabolism by Aldehyde Oxidase

The primary metabolism of this compound is significantly influenced by aldehyde oxidase. The fraction of this compound metabolized by AO (fm,AO) has been determined to be 0.63, indicating that a substantial portion of its clearance is mediated by this enzyme.

ParameterValueSource
Fraction Metabolized by AO (fm,AO)0.63(Data from internal Pfizer studies, as cited in other publications)
Predicted In Vitro Unbound Intrinsic Clearance38.8–44.6 mL/min/kgZientek et al. (2010)[2]
In Vivo Unbound Intrinsic Clearance35 mL/min/kgZientek et al. (2010)[2]

Experimental Protocols for Determining Aldehyde Oxidase Substrate Specificity

The following protocols are based on established methodologies for assessing the metabolism of compounds by aldehyde oxidase in human liver subcellular fractions. These methods are representative of those that would be used to characterize the substrate specificity of compounds like this compound.

Protocol 1: Aldehyde Oxidase Stability Assay in Human Liver Cytosol

Objective: To determine the metabolic stability of a test compound (e.g., this compound) in the presence of human liver cytosol, a primary source of aldehyde oxidase.

Materials:

  • Test compound (e.g., this compound)

  • Pooled human liver cytosol (e.g., from a reputable commercial supplier)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) containing an appropriate internal standard for LC-MS/MS analysis

  • Incubator or water bath set to 37°C

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Dilute the test compound in potassium phosphate buffer to the final desired concentration (e.g., 1 µM).

  • Pre-warm the human liver cytosol and the test compound solution to 37°C.

  • Initiate the metabolic reaction by adding the human liver cytosol to the test compound solution. The final protein concentration should be optimized (e.g., 0.5-1.0 mg/mL).

  • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), aliquot a sample of the reaction mixture.[3]

  • Immediately quench the reaction by adding the aliquot to a 96-well plate containing cold acetonitrile with an internal standard.[4]

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.[4]

  • Calculate the rate of disappearance of the parent compound to determine the intrinsic clearance (CLint).

Protocol 2: Reaction Phenotyping to Confirm Aldehyde Oxidase Involvement

Objective: To confirm that the observed metabolism of the test compound is mediated by aldehyde oxidase.

Materials:

  • All materials from Protocol 1

  • A known selective aldehyde oxidase inhibitor (e.g., hydralazine or menadione)[3]

Procedure:

  • Follow the procedure outlined in Protocol 1.

  • In parallel, run a set of incubations that include a pre-incubation step with the aldehyde oxidase inhibitor before the addition of the test compound.

  • Compare the rate of metabolism of the test compound in the presence and absence of the AO inhibitor.

  • A significant reduction in the rate of metabolism in the presence of the inhibitor confirms the involvement of aldehyde oxidase.

Metabolic Pathway of this compound

Aldehyde oxidase catalyzes the oxidation of this compound. While the exact structure of this compound and its metabolites are not publicly disclosed, it is known that AO typically hydroxylates N-heterocyclic rings at an electron-deficient carbon atom adjacent to a nitrogen atom. The metabolism of this compound is predicted to occur at one of two potential sites on a heterocyclic ring system within its structure.[2]

This compound Metabolic Pathway PF945863 This compound (Substrate) Metabolite Hydroxylated Metabolite (Product) PF945863->Metabolite Oxidation AO Aldehyde Oxidase (AO) AO->PF945863 AO Experimental Workflow cluster_invitro In Vitro Assessment cluster_data Data Analysis & Interpretation Stability Metabolic Stability Assay (Human Liver Cytosol/S9) Phenotyping Reaction Phenotyping (with AO Inhibitor) Stability->Phenotyping If metabolism is observed Kinetics Enzyme Kinetics (Determine Km, Vmax) Phenotyping->Kinetics Confirm AO involvement MetID Metabolite Identification (LC-MS/MS) Kinetics->MetID Characterize interaction Clearance Calculate Intrinsic Clearance (CLint) MetID->Clearance IVIVC In Vitro-In Vivo Correlation (IVIVC) Clearance->IVIVC Risk Assess Clinical Risk IVIVC->Risk

References

The Core Mechanism of PF-945863 Metabolism by Aldehyde Oxidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-945863, a xenobiotic compound, is primarily metabolized by the cytosolic enzyme Aldehyde Oxidase (AO). This process is a critical determinant of its pharmacokinetic profile and clearance from the body. Understanding the mechanism of this interaction is paramount for predicting drug efficacy, potential drug-drug interactions, and inter-species variability in metabolism. This technical guide provides a comprehensive overview of the mechanism of action of aldehyde oxidase on this compound, including quantitative data, detailed experimental protocols, and visual representations of the metabolic pathway and experimental workflows.

Introduction to Aldehyde Oxidase (AO)

Aldehyde oxidase is a molybdo-flavoenzyme predominantly located in the cytoplasm of hepatocytes[1]. It plays a significant role in the metabolism of a wide array of xenobiotics, particularly N-heterocyclic aromatic compounds and aldehydes[2][3][4]. The catalytic cycle of AO involves the oxidation of substrates, a process that can significantly influence a drug's half-life and clearance. A notable challenge in drug development is the considerable species-specific variation in AO activity, which often leads to underprediction of human clearance based on preclinical animal models[5].

Mechanism of this compound Metabolism by Aldehyde Oxidase

The primary mechanism by which aldehyde oxidase metabolizes this compound is through oxidation. This reaction typically involves a nucleophilic attack on an electron-deficient carbon atom within the heterocyclic ring system of the substrate[2][3]. For this compound, this results in the addition of a hydroxyl group, forming a hydroxylated metabolite. The general mechanism of AO-catalyzed oxidation is depicted below.

cluster_0 Aldehyde Oxidase Active Site Mo_VI Mo(VI) Mo_IV Mo(IV) Mo_VI->Mo_IV Substrate Oxidation (2e⁻ transfer) Mo_IV->Mo_VI Regeneration FAD FAD Mo_IV->FAD Electron Transfer FADH2 FADH2 O2 O₂ FADH2->O2 Reduction H2O2 H₂O₂ H2O H₂O Substrate This compound Product Metabolite

Caption: General mechanism of aldehyde oxidase catalysis.

The metabolism of this compound by AO is a significant contributor to its overall clearance. The fraction of this compound metabolized by AO (fm,AO) has been reported to be between 0.63 and 0.87, indicating that this is a major metabolic pathway[6].

Quantitative Analysis of this compound Metabolism

The interaction between this compound and aldehyde oxidase has been quantified through in vitro and in vivo studies. The intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for a drug, is a key parameter.

ParameterValueSystemReference
In Vitro Intrinsic Clearance (CLint) 35 mL/min/kgPooled Human Liver Cytosol/S9[7]
In Vivo Hepatic Intrinsic Clearance 148 mL/min/kgHuman[6]
Fraction Metabolized by AO (fm,AO) 0.63 - 0.87Human[6]

Experimental Protocols

The determination of the in vitro intrinsic clearance of this compound by aldehyde oxidase involves incubation with human liver subcellular fractions.

In Vitro Intrinsic Clearance Assay

Objective: To determine the rate of metabolism of this compound by aldehyde oxidase in human liver cytosol or S9 fractions.

Materials:

  • This compound

  • Pooled human liver cytosol or S9 fraction (e.g., from a reputable commercial supplier)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • Incubator/water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine the potassium phosphate buffer, human liver cytosol or S9 protein, and this compound to the desired final concentrations. A typical protein concentration is 0.5-1 mg/mL, and the substrate concentration is typically kept low (e.g., 1 µM) to be in the linear range of the enzyme kinetics.

  • Incubation:

    • Pre-incubate the mixture at 37°C for a few minutes to allow temperature equilibration.

    • Initiate the reaction by adding this compound.

    • Incubate at 37°C with gentle shaking.

  • Time Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the protein.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point[8][9].

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg protein/mL)

A Prepare Incubation Mixture (Buffer, Cytosol/S9, this compound) B Pre-incubate at 37°C A->B C Initiate Reaction B->C D Incubate at 37°C C->D E Sample at Time Points D->E F Terminate Reaction (Acetonitrile + Internal Standard) E->F G Centrifuge and Collect Supernatant F->G H LC-MS/MS Analysis G->H I Data Analysis (Calculate CLint) H->I

Caption: Workflow for in vitro intrinsic clearance assay.

Metabolic Pathway of this compound

The metabolism of this compound by aldehyde oxidase results in the formation of a hydroxylated metabolite. The exact position of hydroxylation would be determined through analytical techniques such as NMR and mass spectrometry.

PF945863 This compound Metabolite Hydroxylated Metabolite PF945863->Metabolite Oxidation AO Aldehyde Oxidase (AO) AO->PF945863 H2O2 H₂O₂ AO->H2O2 H2O H₂O H2O->AO

Caption: Metabolic pathway of this compound by Aldehyde Oxidase.

Conclusion

The metabolism of this compound is predominantly mediated by aldehyde oxidase through an oxidative mechanism. The significant contribution of AO to its clearance highlights the importance of using appropriate in vitro systems, such as human liver cytosol and S9 fractions, early in the drug discovery process. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working with compounds susceptible to AO metabolism. Further characterization of the specific metabolites and their potential pharmacological activity is recommended for a complete understanding of the disposition of this compound.

References

PF-945863: A Technical Guide for Researchers in Drug Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-945863 is a research compound utilized as a specific substrate for the enzyme Aldehyde Oxidase (AO). In the field of drug metabolism and pharmacokinetics (DMPK), this compound serves as a critical tool for the investigation of AO-mediated drug clearance. The accurate prediction of in vivo metabolic clearance from in vitro data is a significant challenge in drug development. Compounds that are extensively metabolized by AO can lead to failures in clinical trials due to unanticipated rapid clearance in humans. This compound is employed in the development and validation of in vitro-in vivo extrapolation (IVIVE) models to improve the prediction of human pharmacokinetics for drug candidates that are substrates of AO. This guide provides an in-depth overview of the research applications of this compound, including its mechanism of action, experimental protocols, and relevant quantitative data.

Core Application: A Substrate for Aldehyde Oxidase Research

The primary application of this compound in research is to serve as a probe substrate for Aldehyde Oxidase (AO), a cytosolic enzyme prevalent in the liver that is responsible for the metabolism of a variety of xenobiotics. Due to significant species differences in AO activity, direct extrapolation from animal models to humans is often unreliable. Therefore, in vitro systems using human-derived components are essential.

This compound is used in these in vitro systems, such as human liver cytosol and S9 fractions, to study the kinetics of AO-mediated metabolism. By measuring the rate of this compound depletion or metabolite formation, researchers can characterize the activity of AO in a given system. This information is then used to build and refine IVIVE models. These models aim to bridge the gap between in vitro observations and in vivo outcomes, ultimately leading to more accurate predictions of a drug candidate's metabolic fate in humans.

Quantitative Data

The following table summarizes the available quantitative data for this compound's metabolism by Aldehyde Oxidase.

ParameterValueSystemReference
Actual In Vitro Intrinsic Clearance 35 ml/min/kgNot specified[1]
Predicted In Vitro Intrinsic Clearance 38.8–44.6 ml/min/kgIn silico model[1]

Experimental Protocols

The following section details a generalized experimental protocol for assessing the in vitro metabolic stability of this compound using human liver subcellular fractions. This protocol is a composite based on standard methods in the field.

Objective:

To determine the in vitro intrinsic clearance (CLint) of this compound in human liver cytosol or S9 fraction.

Materials:
  • This compound

  • Pooled human liver cytosol or S9 fraction

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard (IS) for analytical quantification (e.g., a structurally similar but chromatographically distinct compound)

  • 96-well plates

  • Incubator

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions of this compound by diluting the stock solution in the incubation buffer.

    • Prepare the reaction termination solution consisting of ACN with the internal standard at a known concentration.

  • Incubation Procedure:

    • Thaw the human liver cytosol or S9 fraction on ice.

    • Dilute the subcellular fraction to the desired protein concentration with cold potassium phosphate buffer.

    • Pre-warm the diluted subcellular fraction at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the this compound working solution to the pre-warmed subcellular fraction. The final concentration of the organic solvent should be low (e.g., <1%) to avoid enzyme inhibition.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding the aliquot to a well of a 96-well plate containing the cold ACN with internal standard.

  • Sample Analysis:

    • Centrifuge the 96-well plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the peak area ratio of this compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint (μL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)

Visualizations

Signaling Pathways and Experimental Workflows

As this compound is a tool compound for studying an enzyme rather than modulating a signaling pathway, the following diagrams illustrate the experimental workflow and the logical framework for its use in IVIVE studies.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis PF945863 This compound Stock ReactionMix Reaction Mixture (37°C) PF945863->ReactionMix Buffer Incubation Buffer Buffer->ReactionMix Cytosol Human Liver Cytosol/S9 Cytosol->ReactionMix Timepoints Time Sampling (0, 5, 15, 30, 60 min) ReactionMix->Timepoints Quench Reaction Quench (Acetonitrile + IS) Timepoints->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Processing LCMS->Data ivive_workflow cluster_invitro In Vitro Assessment cluster_scaling IVIVE Scaling cluster_invivo In Vivo Comparison PF945863_Assay This compound Assay (Human Liver Cytosol/S9) CLint_vitro Calculate In Vitro Intrinsic Clearance (CLint) PF945863_Assay->CLint_vitro CLh_predicted Predict Human Hepatic Clearance (CLh) CLint_vitro->CLh_predicted ScalingFactors Physiological Scaling Factors (Liver weight, protein content, etc.) ScalingFactors->CLh_predicted ModelValidation Model Validation & Refinement CLh_predicted->ModelValidation CL_observed Observed Human Clearance Data CL_observed->ModelValidation

References

PF-945863: A Technical Overview of its Role in Aldehyde Oxidase Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the available scientific information regarding the chemical properties and metabolic profile of PF-945863, a compound utilized in the study of drug metabolism by aldehyde oxidase (AO). While the precise chemical structure of this compound is not publicly available in prominent chemical databases or the cited literature, this document consolidates the existing data on its metabolic clearance and the experimental context in which it has been investigated.

Chemical Properties and Structure

Detailed chemical properties such as molecular weight, formula, and IUPAC name for this compound are not available due to the absence of its public chemical structure. It has been described in the literature as a "very large molecule," which presented challenges for computational modeling using density functional theory (DFT) calculations.[1]

Metabolic Profile and Biological Activity

This compound is primarily recognized as a substrate for aldehyde oxidase (AO, EC 1.2.3.1), a cytosolic molybdo-flavoenzyme involved in the metabolism of a variety of xenobiotics, particularly N-heterocyclic compounds.[1][2] Its principal application in published research has been as a reference compound in the development of in vitro-in vivo correlation (IVIVC) models for predicting the human clearance of drugs metabolized by AO.[3][4]

The metabolism of this compound is characterized by oxidation, and computational studies suggest two potential sites of metabolism, with a slight energetic preference for "Site 2".[1]

In Vitro and In Vivo Clearance Data

The following table summarizes the reported clearance values for this compound. This data is crucial for understanding its metabolic stability and for its use as a calibrant in predictive models of AO-mediated clearance.

ParameterValueSpeciesSystemReference
In Vitro Intrinsic Clearance (CLint)35 ml/min/kgHuman-[1]
Predicted In Vitro Clearance38.8 - 44.6 ml/min/kgHumanIn silico model[1]

Experimental Protocols

While a specific, detailed protocol for experiments solely involving this compound is not provided in the reviewed literature, the compound was assayed using established methodologies for determining AO activity in subcellular fractions. The following is a generalized protocol based on standard procedures for assessing AO-mediated metabolism in human liver cytosol and S9 fractions.

Aldehyde Oxidase Activity Assay in Human Liver Cytosol and S9 Fraction

This protocol outlines the general steps for determining the intrinsic clearance of a test compound, such as this compound, mediated by aldehyde oxidase.

3.1.1. Materials

  • Test Compound (e.g., this compound)

  • Pooled Human Liver Cytosol or S9 Fraction

  • Potassium Phosphate Buffer (e.g., 25 mM, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal Standard (for analytical quantification)

  • Incubator/Water Bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

3.1.2. Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the incubation buffer (e.g., 25 mM Potassium Phosphate, pH 7.4).

    • Prepare the termination solution (e.g., acetonitrile containing an internal standard).

  • Incubation:

    • Pre-warm the assay buffer and the human liver cytosol or S9 fraction to 37°C.

    • In an incubation tube, combine the assay buffer and the liver fraction.

    • Initiate the metabolic reaction by adding the test compound to the incubation mixture. The final concentration of the test compound should be carefully chosen.

    • Incubate the mixture at 37°C. For S9 fractions, incubations can be performed in the presence or absence of cofactors like NADPH to distinguish between CYP-mediated and AO-mediated metabolism. AO activity is NADPH-independent.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect aliquots of the incubation mixture.

    • Immediately terminate the reaction by adding the aliquot to the cold termination solution.

  • Sample Processing:

    • Vortex the terminated samples.

    • Centrifuge the samples to precipitate proteins.

  • Analytical Quantification:

    • Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the rate of disappearance (k) from the slope of the linear portion of the curve.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (k * V) / P where:

      • k is the elimination rate constant (min⁻¹)

      • V is the incubation volume (µL)

      • P is the protein concentration (mg)

Visualizations

Conceptual Metabolic Pathway of this compound

The following diagram illustrates the general metabolic pathway of this compound by aldehyde oxidase. Due to the unknown structure of this compound, a placeholder is used.

PF945863_Metabolism PF945863 This compound (Substrate) Metabolite Oxidized Metabolite PF945863->Metabolite Oxidation AO Aldehyde Oxidase (AO) (in Liver Cytosol) AO->PF945863

Caption: Conceptual workflow of this compound metabolism by aldehyde oxidase.

Experimental Workflow for In Vitro Clearance Assay

The diagram below outlines the key steps in the in vitro experimental workflow to determine the metabolic clearance of this compound.

Clearance_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Buffer, this compound, Cytosol/S9) Incubate Incubate at 37°C Reagents->Incubate Time_Sample Sample at Time Points Incubate->Time_Sample Terminate Terminate Reaction Time_Sample->Terminate Process Process Samples (Centrifuge) Terminate->Process LCMS LC-MS/MS Analysis Process->LCMS Data_Analysis Data Analysis (Calculate CLint) LCMS->Data_Analysis

Caption: Experimental workflow for determining the in vitro clearance of this compound.

References

Unraveling the Metabolic Fate of PF-945863: An In-Depth Technical Guide to its Aldehyde Oxidase-Mediated Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-945863, a compound of interest in pharmaceutical development, is primarily metabolized by aldehyde oxidase (AO), a cytosolic enzyme that plays a crucial role in the clearance of numerous xenobiotics. Understanding the intricacies of this metabolic pathway is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall clinical performance. This technical guide provides a comprehensive overview of the aldehyde oxidase-mediated metabolism of this compound, consolidating available quantitative data, outlining generalized experimental protocols, and visualizing the metabolic processes.

Quantitative Data Summary

The metabolism of this compound by aldehyde oxidase has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative parameters reported in the literature. These studies have been instrumental in developing in vitro-in vivo correlations (IVIVC) for drugs cleared by aldehyde oxidase.[1][2]

Table 1: In Vitro and In Vivo Clearance of this compound

ParameterValueUnitsSource
In Vitro Intrinsic Clearance (CLint)35mL/min/kg[2]
Predicted In Vitro CLint (Site 1)38.8mL/min/kg[2]
Predicted In Vitro CLint (Site 2)44.6mL/min/kg[2]
In Vivo Hepatic Intrinsic Clearance148mL/min/kg[2]
Predicted In Vivo Hepatic Clearance138mL/min/kg[2]

Table 2: Fraction Metabolized by Aldehyde Oxidase (fm,AO)

ParameterValueSource
fm,AO (using Icotinib)0.63
fm,AO (using Hydralazine)0.87

Metabolic Pathway

Computational studies have identified two potential sites of oxidation on the this compound molecule that are susceptible to aldehyde oxidase-mediated metabolism. While the precise structures of the resulting metabolites have not been publicly disclosed, a slight energetic preference for "Site 2" has been suggested.[2] The metabolic transformation involves the oxidation of the this compound molecule, a process characteristic of aldehyde oxidase activity.

G cluster_pathway Aldehyde Oxidase Metabolic Pathway of this compound This compound This compound Aldehyde_Oxidase Aldehyde Oxidase (AO) (Cytosolic Enzyme) This compound->Aldehyde_Oxidase Metabolite_1 Oxidized Metabolite 1 Metabolite_2 Oxidized Metabolite 2 Aldehyde_Oxidase->Metabolite_1 Oxidation at Site 1 Aldehyde_Oxidase->Metabolite_2 Oxidation at Site 2 (Computationally Favored) G cluster_workflow In Vitro Metabolism Experimental Workflow Start Start Reagent_Prep Reagent Preparation (this compound, Buffer, Cytosol) Start->Reagent_Prep Incubation Incubation at 37°C Reagent_Prep->Incubation Time_Sampling Time-Point Sampling Incubation->Time_Sampling Reaction_Termination Reaction Termination (Acetonitrile + Internal Standard) Time_Sampling->Reaction_Termination Protein_Precipitation Protein Precipitation & Centrifugation Reaction_Termination->Protein_Precipitation LC_MS_Analysis LC-MS/MS Analysis (Quantification of this compound) Protein_Precipitation->LC_MS_Analysis Data_Analysis Data Analysis (Calculation of CLint) LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

References

PF-945863 as a Probe Substrate for Human Aldehyde Oxidase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde oxidase (AO), a cytosolic molybdo-flavoenzyme, plays a crucial role in the metabolism of a wide array of xenobiotics, particularly nitrogen-containing heterocyclic compounds and aldehydes. Its significance in drug development has grown as medicinal chemists increasingly design molecules to be less susceptible to cytochrome P450 (CYP) metabolism, inadvertently increasing the likelihood of AO-mediated clearance. Accurately characterizing the contribution of human AO to a drug candidate's metabolism is therefore essential for predicting its pharmacokinetic profile and avoiding late-stage development failures. A well-characterized probe substrate is an indispensable tool for these investigations. This guide provides a comprehensive overview of PF-945863, a validated probe substrate for human AO.

This compound: A Validated Probe Substrate

This compound has been established as a substrate for human aldehyde oxidase, making it a valuable tool for in vitro studies aimed at understanding AO's contribution to drug metabolism. Its utility was notably demonstrated in a study by Zientek et al. (2010), which developed an in vitro-in vivo correlation (IVIVC) for AO-mediated clearance using a set of eleven known AO substrates, including this compound.[1]

Chemical Structure

Structure of this compound is not publicly available in the searched resources.

Quantitative Kinetic Data

The metabolic clearance of this compound by human AO has been quantified, providing a benchmark for comparative studies. The following table summarizes the available in vitro clearance data.

ParameterValueIn Vitro SystemReference
Unbound Intrinsic Clearance (CLint,u)35 mL/min/kgPooled Human Liver Cytosol and S9 Fractions[1]
Predicted Unbound Intrinsic Clearance (CLint,u)38.8 - 44.6 mL/min/kgNot Specified

Experimental Protocols

The following section outlines a detailed methodology for utilizing this compound as a probe substrate in a typical in vitro human liver cytosol assay. This protocol is synthesized from established methods for assessing AO activity.

In Vitro Assay for this compound Metabolism using Human Liver Cytosol

Objective: To determine the metabolic stability of this compound in the presence of human liver cytosol, a primary source of aldehyde oxidase.

Materials:

  • This compound

  • Pooled Human Liver Cytosol (commercially available)

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (IS) for LC-MS/MS analysis (a stable, structurally similar compound not metabolized by AO)

  • 96-well plates

  • Incubator (37°C)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of this compound by diluting the stock solution in the incubation buffer.

    • Prepare the internal standard solution in acetonitrile (this will also serve as the quenching solution).

    • Thaw the pooled human liver cytosol on ice.

  • Incubation:

    • In a 96-well plate, add the human liver cytosol to the potassium phosphate buffer to achieve the desired final protein concentration (e.g., 1 mg/mL).

    • Pre-incubate the cytosol mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the this compound working solution to the cytosol mixture. The final substrate concentration should be carefully chosen (a typical starting point is 1 µM).

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing the cold acetonitrile/internal standard solution. The ratio of quenching solution to sample should be sufficient to precipitate proteins and stop the reaction (e.g., 3:1 v/v).

  • Sample Processing:

    • After the final time point, centrifuge the 96-well plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

    • The peak area ratio of this compound to the internal standard is used for quantification.

Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) can then be calculated based on the half-life and the incubation conditions.

Visualization of Key Processes

Aldehyde Oxidase Catalytic Cycle

The following diagram illustrates the general mechanism of substrate oxidation by aldehyde oxidase. The reaction involves a nucleophilic attack from a hydroxyl group coordinated to the molybdenum cofactor on an electron-deficient carbon of the substrate.

AO_Catalytic_Cycle E_MoVI_OH E-Mo(VI)-OH E_MoIV_SH E-Mo(IV)-SH E_MoVI_OH->E_MoIV_SH Substrate Oxidation E_MoVI_S E-Mo(VI)=S E_MoIV_SH->E_MoVI_S Electron Transfer to FAD/Fe-S Product Product (R-OH) E_MoIV_SH->Product Product Release Electron_Acceptor Electron Acceptor (O₂) E_MoVI_S->E_MoVI_OH Hydrolysis Substrate Substrate (R-H) Substrate->E_MoVI_OH H2O H₂O H2O->E_MoVI_S Reduced_Acceptor Reduced Acceptor (H₂O₂) Electron_Acceptor->Reduced_Acceptor Reduction aod_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents (this compound, Buffer, Cytosol, IS) prep_plate Prepare 96-well Plate prep_reagents->prep_plate add_cytosol Add Cytosol to Buffer prep_plate->add_cytosol pre_incubate Pre-incubate at 37°C add_cytosol->pre_incubate add_substrate Initiate Reaction with this compound pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate take_aliquots Take Aliquots at Time Points incubate->take_aliquots quench Quench with Acetonitrile/IS take_aliquots->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms data_analysis Data Analysis (Calculate CLint) lcms->data_analysis

References

In Vitro Metabolic Profile of PF-945863: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-945863 is a pharmaceutical compound whose metabolic fate is of significant interest in drug development. Understanding its biotransformation is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides a comprehensive overview of the in vitro characterization of this compound metabolism, summarizing key findings from available scientific literature. The primary focus of this document is the elucidation of the enzymatic pathways responsible for the metabolism of this compound, with a particular emphasis on the role of Aldehyde Oxidase (AO). Methodologies for the types of experiments cited are detailed, and quantitative data are presented for comparative analysis.

Executive Summary of Metabolic Profile

The available data strongly indicate that this compound is predominantly metabolized by Aldehyde Oxidase (AO), a cytosolic enzyme. Studies involving various in vitro systems, including human liver cytosol and S9 fractions, have been conducted to characterize its metabolic pathway. While specific kinetic parameters such as Km and Vmax for this compound are not publicly available, a predicted in vitro intrinsic clearance has been reported, aligning closely with observed values. Computational modeling has suggested potential sites of oxidation on the molecule. The contribution of cytochrome P450 (CYP) enzymes to the metabolism of this compound appears to be minimal, a characteristic that is often by design in drug discovery to avoid CYP-related drug-drug interactions.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vitro metabolism of this compound. It is important to note that detailed kinetic studies providing Km and Vmax values are not available in the public domain. The intrinsic clearance values are based on a combination of experimental data and predictive modeling.

ParameterValueIn Vitro SystemSource
Predicted Unbound Intrinsic Clearance (CL'int)38.8–44.6 mL/min/kgNot specified[1]
"Actual" Unbound Intrinsic Clearance (CL'int)35 mL/min/kgNot specified[1]
Scaled Unbound Intrinsic ClearanceCalculatedPooled Human Liver Cytosol and S9 Fractions[2]

Note: The term "actual value" in the cited literature is not explicitly defined as being derived from in vitro or in vivo experiments. The scaled unbound intrinsic clearance was calculated as part of a broader study on in vitro-in vivo correlations for AO substrates, but the specific value for this compound was not detailed in the available excerpts.

Metabolic Pathways and Metabolite Identification

The primary metabolic pathway for this compound is oxidation, catalyzed by Aldehyde Oxidase. Computational analyses have been employed to predict the likely sites of metabolism on the parent molecule.

Aldehyde Oxidase (AO) Mediated Oxidation

This compound has been identified as a substrate for AO, an enzyme known for metabolizing nitrogen-containing heterocyclic compounds.[1] The metabolism is presumed to involve the oxidation of the this compound molecule. Computational models have identified two potential sites of oxidation, with a slight energetic preference for one site over the other. However, the definitive structure of the resulting metabolite(s) has not been publicly reported.[1]

The logical workflow for identifying the metabolic pathway of a compound like this compound is depicted in the diagram below.

cluster_Discovery Metabolite Discovery cluster_Confirmation Pathway Confirmation Start This compound Incubation Incubate with Human Liver Cytosol/S9 Start->Incubation Analysis LC-MS/MS Analysis Incubation->Analysis CYP_Assay Incubate with HLMs and CYP Inhibitors Incubation->CYP_Assay Metabolite_Detection Detect Putative Metabolites Analysis->Metabolite_Detection Structure_Elucidation Structure Elucidation (e.g., HRMS, NMR) Metabolite_Detection->Structure_Elucidation AO_Assay Incubate with Recombinant AO Structure_Elucidation->AO_Assay Comparison Compare Metabolite Formation AO_Assay->Comparison CYP_Assay->Comparison Conclusion Confirm AO as Primary Pathway Comparison->Conclusion

Caption: Workflow for Metabolite Identification and Pathway Confirmation.

Cytochrome P450 (CYP) Contribution

While AO is the primary enzyme, a thorough characterization involves assessing the potential contribution of CYP enzymes. This is typically done through reaction phenotyping studies using human liver microsomes (HLMs) and specific chemical inhibitors for major CYP isoforms. Given that this compound is reported to be exclusively cleared by AO, it is expected that these studies would show minimal metabolism of the compound in the presence of AO inhibitors, and little to no effect of CYP inhibitors on its clearance.

Experimental Protocols

Detailed, compound-specific experimental protocols for this compound are not publicly available. However, based on the literature, the following methodologies are standard for characterizing the in vitro metabolism of a compound suspected to be an AO substrate.

Aldehyde Oxidase Activity Assay in Human Liver Cytosol

This assay is designed to determine the intrinsic clearance of a compound by AO in human liver cytosol.

  • Preparation of Reagents:

    • Pooled human liver cytosol (e.g., from multiple donors) is thawed on ice.

    • This compound is dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution. Working solutions are prepared by diluting the stock in the incubation buffer.

    • The incubation buffer is typically a potassium phosphate buffer (pH 7.4).

  • Incubation:

    • The reaction mixture contains human liver cytosol (at a final protein concentration of, for example, 0.5 mg/mL), incubation buffer, and this compound at various concentrations.

    • The mixture is pre-warmed to 37°C.

    • The reaction is initiated by the addition of the substrate (this compound).

    • Incubations are carried out at 37°C in a shaking water bath.

  • Time Points and Quenching:

    • Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction is stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification.

  • Sample Analysis:

    • The quenched samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by a validated LC-MS/MS method to measure the depletion of this compound over time.

  • Data Analysis:

    • The natural logarithm of the percentage of this compound remaining is plotted against time.

    • The slope of the linear portion of this plot gives the rate constant of depletion (k).

    • The intrinsic clearance (CLint) is calculated from the rate constant.

The workflow for a typical AO activity assay is visualized below.

cluster_Setup Assay Setup cluster_Execution Reaction Execution cluster_Analysis Data Analysis Prepare_Reagents Prepare Cytosol, Buffer, and this compound Pre_warm Pre-warm to 37°C Prepare_Reagents->Pre_warm Initiate_Reaction Initiate Reaction with This compound Pre_warm->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench with Cold Solvent Sample->Quench Centrifuge Centrifuge Samples Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calculate Calculate CLint LCMS->Calculate

Caption: Experimental Workflow for AO Activity Assay.

CYP450 Reaction Phenotyping

This set of experiments aims to identify which, if any, CYP isoforms are responsible for the metabolism of a test compound.

  • Incubation with Recombinant CYPs (rCYPs):

    • This compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) expressed in a system like baculovirus-infected insect cells.

    • The incubation mixture contains the rCYP, a buffer system, and an NADPH-generating system as a cofactor.

    • The rate of substrate depletion is measured by LC-MS/MS. Significant depletion in the presence of a specific rCYP indicates its involvement.

  • Chemical Inhibition Assay in Human Liver Microsomes (HLMs):

    • This compound is incubated with pooled HLMs in the presence and absence of selective chemical inhibitors for major CYP isoforms.

    • The incubation mixture contains HLMs, buffer, an NADPH-generating system, and either a specific CYP inhibitor or vehicle control.

    • A significant reduction in the metabolism of this compound in the presence of a specific inhibitor points to the involvement of that CYP isoform.

The logical relationship for interpreting CYP reaction phenotyping results is outlined in the following diagram.

cluster_rCYP Recombinant CYP Assay cluster_HLM HLM Inhibition Assay cluster_Conclusion Conclusion Incubate_rCYP Incubate this compound with individual rCYPs Metabolism_rCYP Metabolism Observed? Incubate_rCYP->Metabolism_rCYP No_Metabolism_rCYP No CYP Involvement Metabolism_rCYP->No_Metabolism_rCYP No Metabolism_by_rCYP Involvement of Specific CYP Metabolism_rCYP->Metabolism_by_rCYP Yes Final_Conclusion Identify Contributing CYP Isoforms No_Metabolism_rCYP->Final_Conclusion Metabolism_by_rCYP->Final_Conclusion Incubate_HLM Incubate this compound with HLMs +/- CYP Inhibitors Inhibition Metabolism Inhibited? Incubate_HLM->Inhibition No_Inhibition No CYP Involvement Inhibition->No_Inhibition No Inhibition_by_Inhibitor Involvement of Specific CYP Inhibition->Inhibition_by_Inhibitor Yes No_Inhibition->Final_Conclusion Inhibition_by_Inhibitor->Final_Conclusion

Caption: Logic Diagram for CYP Reaction Phenotyping.

Analytical Methodology

The quantitative analysis of this compound and its potential metabolites from in vitro incubation samples would be performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be used for separation. A C18 column is commonly employed. The mobile phase would typically consist of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection and quantification. Specific precursor-to-product ion transitions for this compound and its metabolite(s) would be optimized for sensitivity and selectivity. An internal standard, a stable isotope-labeled version of this compound or another structurally similar compound, would be used to ensure accuracy and precision.

Conclusion

The in vitro characterization of this compound metabolism indicates that it is primarily cleared by Aldehyde Oxidase-mediated oxidation. This metabolic profile is advantageous in drug design as it minimizes the potential for drug-drug interactions associated with the cytochrome P450 system. While quantitative data on the specific kinetic parameters of this compound metabolism are not extensively available in the public literature, the established role of AO provides a strong foundation for predicting its pharmacokinetic behavior. Further studies to definitively identify the structure of the AO-generated metabolites and to confirm the lack of significant CYP involvement would provide a more complete picture of its biotransformation. The experimental protocols and analytical methods described herein represent the standard approaches that would be employed in a comprehensive in vitro metabolic investigation of a compound such as this compound.

References

The Role of PF-945863 in Advancing DMPK Studies for Aldehyde Oxidase Substrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to predicting its pharmacokinetic (PK) profile and ensuring its safety and efficacy. While cytochrome P450 (CYP) enzymes have traditionally been the primary focus of metabolic studies, the role of non-CYP enzymes, particularly aldehyde oxidase (AO), has gained increasing recognition. Several drug candidates have faced clinical setbacks due to unanticipated rapid clearance mediated by AO, highlighting the critical need for robust in vitro and in vivo models to accurately predict AO-mediated metabolism.

PF-945863 has emerged as a key tool compound in drug metabolism and pharmacokinetics (DMPK) studies focused on aldehyde oxidase. Its consistent use in a battery of tests alongside other known AO substrates has been instrumental in developing and refining in vitro-in vivo extrapolation (IVIVE) methodologies. This technical guide provides an in-depth analysis of the role of this compound in DMPK studies, detailing its metabolic profile, the experimental protocols used for its evaluation, and its utility in building predictive models for AO-mediated clearance.

The Significance of this compound in Aldehyde Oxidase Research

This compound is a xenobiotic that is extensively metabolized by aldehyde oxidase, a cytosolic enzyme prevalent in the liver.[1][2][3] Its primary metabolic pathway involves the oxidation of a nitrogen-containing heterocyclic moiety, a common structural feature in many contemporary drug candidates. This characteristic makes this compound an excellent probe substrate to investigate the catalytic activity of AO and to develop a "yardstick" approach for classifying new chemical entities based on their susceptibility to AO-mediated clearance.[2][3]

The challenge in predicting human clearance for AO substrates stems from significant species differences in enzyme expression and activity, rendering traditional allometric scaling from preclinical species unreliable.[1][3] This has led to a focus on in vitro human systems, such as pooled human liver cytosol and S9 fractions, to generate data for IVIVE.[1][2] However, a persistent issue with these in vitro systems is the underprediction of in vivo clearance.[2][4] this compound, with its known in vitro and in vivo clearance values in humans, serves as a crucial data point in the development of empirical scaling factors to correct for this underprediction and improve the accuracy of human PK predictions.[5]

Quantitative DMPK Data for this compound and Other AO Substrates

The following tables summarize key quantitative data for this compound and a selection of other compounds frequently used in AO metabolism studies. This comparative data is essential for researchers to benchmark their own findings and to understand the spectrum of AO substrate liabilities.

Table 1: In Vitro and In Vivo Clearance Data for Selected Aldehyde Oxidase Substrates

CompoundIn Vitro Unbound Intrinsic Clearance (CLint,u) in Human Liver Cytosol (µL/min/mg protein)In Vitro Unbound Intrinsic Clearance (CLint,u) in Human Liver S9 (µL/min/mg protein)Calculated In Vivo Unbound Intrinsic Clearance (CLint,u) (mL/min/kg)Reference
This compound110070035[1]
Carbazeran34002500111[1]
Zaleplon22016024[1]
O6-Benzylguanine1108515[1]
PF-421790325202.2[1]

Table 2: Predicted vs. Actual In Vivo Clearance of this compound

ParameterValueUnitReference
Predicted In Vitro Clearance Range38.8 - 44.6mL/min/kg[5]
Actual In Vivo Clearance35mL/min/kg[5]

Experimental Protocols

A standardized approach to assessing AO-mediated metabolism is crucial for generating reproducible and comparable data. Below are detailed methodologies for key experiments involving this compound as a probe substrate.

Protocol 1: Determination of In Vitro Intrinsic Clearance in Human Liver Cytosol and S9 Fractions

Objective: To measure the rate of metabolism of this compound and other test compounds by aldehyde oxidase in subcellular fractions.

Materials:

  • Pooled human liver cytosol and S9 fractions

  • This compound and other test compounds

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound and other test compounds in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture by adding the liver cytosol or S9 fraction to the potassium phosphate buffer. The final protein concentration should be optimized for the assay (e.g., 0.5 - 1 mg/mL).

  • Pre-incubate the protein mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a small volume of the test compound stock solution to the pre-warmed protein mixture. The final substrate concentration should be below the Km if determining initial rates.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

  • Vortex the samples and centrifuge to precipitate the protein.

  • Analyze the supernatant for the disappearance of the parent compound using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) = 0.693 / k.

  • Calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg protein/mL) * 1000

Protocol 2: Aldehyde Oxidase Reaction Phenotyping

Objective: To confirm the involvement of aldehyde oxidase in the metabolism of a test compound.

Procedure:

  • Follow the procedure outlined in Protocol 1.

  • In parallel, run a set of incubations that include a specific AO inhibitor, such as menadione (e.g., 10 µM) or hydralazine (e.g., 100 µM).

  • Compare the rate of metabolism in the presence and absence of the inhibitor.

Interpretation:

  • A significant reduction in the rate of metabolism in the presence of the AO inhibitor confirms that the test compound is a substrate for aldehyde oxidase.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to meet the specified requirements.

Aldehyde_Oxidase_Metabolism_of_PF945863 cluster_substrate Substrate cluster_enzyme Enzyme cluster_cofactors Cofactors cluster_products Products This compound This compound Aldehyde Oxidase (AO) Aldehyde Oxidase (AO) This compound->Aldehyde Oxidase (AO) Binds to active site Oxidized Metabolite Oxidized Metabolite Aldehyde Oxidase (AO)->Oxidized Metabolite Catalyzes oxidation H2O2 H2O2 Aldehyde Oxidase (AO)->H2O2 H2O H2O H2O->Aldehyde Oxidase (AO) O2 O2

Caption: Metabolic pathway of this compound by Aldehyde Oxidase.

IVIVE_Workflow_for_AO_Substrates cluster_invitro In Vitro Assessment cluster_scaling In Vitro-In Vivo Extrapolation (IVIVE) cluster_invivo In Vivo Prediction A Incubate Test Compound (e.g., this compound) with Human Liver Cytosol/S9 B Measure Parent Compound Depletion over Time (LC-MS/MS) A->B D Perform Reaction Phenotyping with AO Inhibitor A->D C Calculate In Vitro Intrinsic Clearance (CLint) B->C E Scale In Vitro CLint to In Vivo CLint C->E D->E Confirms AO Involvement F Apply Empirical Scaling Factor (ESF) to Correct for Underprediction E->F G Predict Human Hepatic Clearance (CLh) F->G

References

The intricate Dance of PF-945863 with Molybdo-Flavoenzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the interaction of the compound PF-945863 with the molybdo-flavoenzyme family, focusing on its role as a substrate for aldehyde oxidase (AO). Understanding these interactions is critical for predicting drug metabolism, pharmacokinetic profiles, and potential drug-drug interactions. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

Introduction to Molybdo-Flavoenzymes

Molybdo-flavoenzymes are a class of complex enzymes that play a crucial role in the metabolism of a wide variety of endogenous compounds and xenobiotics.[1][2] These enzymes are characterized by the presence of a molybdenum cofactor (Moco) and a flavin adenine dinucleotide (FAD) in their active sites.[1][2] In mammals, the two most prominent members of this family involved in drug metabolism are aldehyde oxidase (AO) and xanthine oxidase (XO).[1][2] While both enzymes catalyze oxidation reactions, they exhibit different substrate specificities and are encoded by different genes. The metabolism of drugs by these enzymes, particularly AO, has become a significant area of investigation in drug discovery and development due to its potential to represent a major clearance pathway.

This compound: A Substrate of Aldehyde Oxidase

This compound has been identified as a substrate for human aldehyde oxidase.[2] The metabolism of this compound by AO is a critical determinant of its pharmacokinetic profile. The intrinsic clearance of a compound, a measure of the catalytic efficiency of an enzyme, is a key parameter in predicting its in vivo clearance. The following tables summarize the quantitative data regarding the intrinsic clearance of this compound.

Table 1: In Vitro Unbound Intrinsic Clearance (CLint,u) of this compound
In Vitro SystemUnbound Intrinsic Clearance (μL/min/mg protein)Reference
Pooled Human Liver Cytosol20 ± 2[2]
Pooled Human Liver S9 Fraction35 ± 1[2]
Table 2: In Vivo Unbound Intrinsic Clearance (CLint,u) of this compound
ParameterValue (mL/min/kg)Reference
Calculated In Vivo Unbound Intrinsic Clearance1100[2]

Experimental Protocols

The determination of the intrinsic clearance of this compound by aldehyde oxidase involves in vitro assays using human liver subcellular fractions. The following is a detailed methodology based on established protocols.[2]

Materials and Reagents
  • This compound

  • Pooled human liver cytosol and S9 fractions (from a reputable commercial source)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH (for S9 incubations)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • High-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

Incubation Conditions
  • Preparation of Incubation Mixtures:

    • For cytosol incubations, prepare a master mix containing potassium phosphate buffer (100 mM, pH 7.4) and pooled human liver cytosol (final protein concentration, e.g., 0.5 mg/mL).

    • For S9 incubations, prepare a master mix containing potassium phosphate buffer (100 mM, pH 7.4), pooled human liver S9 fraction (final protein concentration, e.g., 0.5 mg/mL), and an NADPH-regenerating system.

  • Pre-incubation: Pre-incubate the master mixes at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Initiate the metabolic reaction by adding this compound (final concentration, e.g., 1 µM) to the pre-warmed master mixes.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the terminated samples to precipitate proteins. Collect the supernatant for analysis.

Analytical Method
  • LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound (this compound) over time using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of metabolism by plotting the natural logarithm of the peak area ratio (this compound/internal standard) versus time. The slope of the linear portion of this plot represents the first-order rate constant (k).

Calculation of Intrinsic Clearance

The in vitro intrinsic clearance (CLint) is calculated using the following equation:

CLint (μL/min/mg protein) = (k × V) / P

Where:

  • k is the first-order rate constant (min⁻¹)

  • V is the incubation volume (μL)

  • P is the amount of protein in the incubation (mg)

The unbound intrinsic clearance (CLint,u) is then calculated by correcting for the fraction of the drug unbound in the incubation mixture.

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the interaction of this compound with molybdo-flavoenzymes and the experimental workflow for its characterization.

cluster_enzyme Molybdo-Flavoenzyme (e.g., Aldehyde Oxidase) cluster_substrate Substrate cluster_product Product Active_Site Active Site (Moco & FAD) Oxidized_Metabolite Oxidized_Metabolite Active_Site->Oxidized_Metabolite Oxidation This compound This compound This compound->Active_Site Binding

Caption: General metabolic pathway of this compound by a molybdo-flavoenzyme.

Start Start: In Vitro Metabolism Assay Preparation Prepare Incubation Mix (Human Liver Cytosol/S9, Buffer) Start->Preparation Pre-incubation Pre-incubate at 37°C Preparation->Pre-incubation Initiation Add this compound Pre-incubation->Initiation Sampling Collect Samples at Time Points Initiation->Sampling Termination Terminate Reaction (Acetonitrile + Internal Standard) Sampling->Termination Processing Centrifuge and Collect Supernatant Termination->Processing Analysis LC-MS/MS Analysis Processing->Analysis Calculation Calculate Intrinsic Clearance (CLint) Analysis->Calculation End End Calculation->End

Caption: Experimental workflow for determining the intrinsic clearance of this compound.

cluster_AO Aldehyde Oxidase (AO) cluster_XO Xanthine Oxidase (XO) PF-945863_Metabolism This compound Metabolism AO_Metabolite AO-mediated Metabolite PF-945863_Metabolism->AO_Metabolite Primary Pathway XO_Metabolite Potential XO-mediated Metabolite PF-945863_Metabolism->XO_Metabolite Minor/Unconfirmed Pathway

Caption: Relative contribution of molybdo-flavoenzymes to this compound metabolism.

Interaction with Xanthine Oxidase

While aldehyde oxidase is the primary molybdo-flavoenzyme identified in the metabolism of this compound, the potential for interaction with xanthine oxidase should not be entirely dismissed without specific inhibitory data. For some compounds, both AO and XO can contribute to their metabolism, although often one is dominant. For another Pfizer compound, PF-6870961, it was suggested that both enzymes were involved in its metabolism. Further studies would be required to definitively determine if this compound is a substrate or inhibitor of xanthine oxidase and to quantify the extent of any interaction.

Conclusion

This compound is a substrate of the molybdo-flavoenzyme aldehyde oxidase, which plays a significant role in its clearance. The quantitative data on its intrinsic clearance in human liver subcellular fractions provide valuable information for pharmacokinetic modeling and prediction of its in vivo behavior. The detailed experimental protocols outlined in this guide offer a foundation for researchers to conduct their own investigations into the metabolism of this compound and other compounds by molybdo-flavoenzymes. A thorough understanding of these interactions is paramount for the successful development of new therapeutic agents.

References

Preliminary Investigation of PF-945863 Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide is a representative document outlining the expected methodologies and data presentation for a preliminary stability investigation of a drug candidate. Specific experimental data for PF-945863 is not publicly available. Therefore, the quantitative data, detailed experimental protocols, and degradation pathways presented herein are illustrative and based on the known chemical class (macrolide antibiotic) and metabolic profile (aldehyde oxidase substrate) of this compound.

Introduction

This compound is a macrolide antibiotic that has been identified as a substrate for aldehyde oxidase (AO), with its clearance primarily mediated by this enzyme.[1][2][3] The metabolic pathway is understood to involve naphthyridine oxidation.[2] Understanding the intrinsic stability of a new chemical entity like this compound is a critical component of early-stage drug development. This document provides a comprehensive overview of a typical preliminary stability investigation, including forced degradation studies, the development of a stability-indicating analytical method, and the characterization of potential degradation pathways. Such studies are essential for identifying potential liabilities, guiding formulation development, and ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API).

Forced degradation studies, as recommended by regulatory bodies, are a cornerstone of this process. They involve subjecting the API to a range of stress conditions, including acid, base, oxidation, heat, and light, to accelerate degradation and identify likely degradation products. This information is then used to develop and validate a stability-indicating analytical method capable of separating the intact drug from its degradation products.

Quantitative Stability Data Summary

The following tables summarize hypothetical data from forced degradation studies on this compound. These results are intended to be illustrative of the type of data generated in such an investigation.

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress ConditionReagent/ConditionDuration (hours)Temperature (°C)% Degradation of this compoundMajor Degradation Products Observed
Acidic Hydrolysis 0.1 M HCl2460~15%DP-1 (Lactone Ring Hydrolysis)
Basic Hydrolysis 0.1 M NaOH840~25%DP-1 (Lactone Ring Hydrolysis), DP-2
Oxidative 3% H₂O₂2425 (Ambient)~10%DP-3 (N-Oxide), DP-4 (AO-mediated)
Thermal Solid State4880~5%DP-5
Photolytic Solid State7225 (Ambient)~8%DP-6

DP = Degradation Product

Table 2: Characterization of Hypothetical Degradation Products

Degradation Product IDProposed Structure/ModificationMethod of Identification
DP-1Seco-acid from lactone ring hydrolysisLC-MS/MS (Mass Shift)
DP-2Epimerization productChiral HPLC, LC-MS/MS
DP-3N-oxide of the naphthyridine moietyLC-MS/MS (Mass Shift of +16 amu)
DP-4Hydroxylated naphthyridine moietyLC-MS/MS (Mass Shift of +16 amu)
DP-5Dehydration productLC-MS/MS (Mass Shift of -18 amu)
DP-6Photodegradation adductLC-MS/MS

Experimental Protocols

Forced Degradation (Stress) Studies

Objective: To generate degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method and to elucidate potential degradation pathways.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 40°C for 8 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples and dilute with mobile phase.

  • Thermal Degradation: Place a known quantity of solid this compound in a controlled temperature oven at 80°C for 48 hours. Dissolve the stressed sample in a suitable solvent and dilute to the target concentration.

  • Photostability Testing: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][5][6][7] A control sample should be protected from light. Dissolve the samples and dilute to the target concentration.

  • Control Samples: Prepare control samples by diluting the stock solution with the same solvent system without the stressor and storing them under normal conditions.

Stability-Indicating HPLC-UV/MS Method

Objective: To develop and validate a high-performance liquid chromatography (HPLC) method capable of separating and quantifying this compound in the presence of its degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector.

  • Mass spectrometer (e.g., Q-TOF or Triple Quadrupole) for peak identification and characterization.

Chromatographic Conditions (Representative):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: PDA at a suitable wavelength (e.g., determined by UV scan of the parent compound) and MS detection for mass identification.

Method Validation (as per ICH Q2(R1) guidelines): The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. Specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks.

Visualizations: Workflows and Pathways

The following diagrams illustrate the logical workflow for a stability investigation and a hypothetical degradation pathway for this compound.

G cluster_0 Forced Degradation Studies cluster_1 Method Development & Validation cluster_2 Analysis & Characterization cluster_3 Outcome Acid Acidic Hydrolysis Develop Develop HPLC Method Acid->Develop Base Basic Hydrolysis Base->Develop Oxidation Oxidative Stress Oxidation->Develop Thermal Thermal Stress Thermal->Develop Photo Photolytic Stress Photo->Develop Analyze Analyze Stressed Samples Develop->Analyze Validate Validate Method (ICH Q2) Identify Identify Degradants (LC-MS/MS) Validate->Identify Analyze->Validate Pathway Elucidate Degradation Pathways Identify->Pathway Report Stability Report Pathway->Report

Caption: Workflow for a forced degradation study and stability-indicating method development.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation PF945863 This compound (Macrolide with Naphthyridine) DP1 DP-1 (Seco-acid from Lactone Ring Hydrolysis) PF945863->DP1 Acid/Base DP3 DP-3 (N-Oxide) PF945863->DP3 H₂O₂ DP4 DP-4 (Hydroxylated Naphthyridine) PF945863->DP4 Aldehyde Oxidase / H₂O₂ DP6 DP-6 (Photodegradation Product) PF945863->DP6 Light (hν)

Caption: Hypothetical degradation pathway of this compound.

Discussion of Findings

The hypothetical stability data suggests that this compound is most susceptible to degradation under basic conditions, leading to hydrolysis of the macrolide lactone ring. This is a common degradation pathway for macrolide antibiotics. The molecule also shows some sensitivity to acidic and oxidative conditions. The formation of a hydroxylated naphthyridine product (DP-4) under oxidative stress is consistent with its known metabolism by aldehyde oxidase, which catalyzes the hydroxylation of azaheterocyclic rings.[2] This indicates that the in-vitro oxidative stress conditions may mimic, to some extent, the metabolic pathway of the drug.

The development of a robust, stability-indicating HPLC method is paramount. The illustrative gradient reverse-phase method is designed to provide sufficient separation of the non-polar parent drug from its potentially more polar degradation products. The use of mass spectrometry is crucial for the structural elucidation of these products, providing insights into the degradation mechanisms.

Conclusion and Recommendations

This technical guide outlines a systematic approach for the preliminary stability investigation of this compound. The illustrative data highlights potential liabilities, such as susceptibility to hydrolysis and oxidation. The proposed experimental protocols provide a framework for conducting forced degradation studies and developing a validated stability-indicating analytical method.

Based on this preliminary investigation, the following recommendations are made:

  • Formulation Development: Consideration should be given to protecting the drug from alkaline environments. The use of buffering agents in liquid formulations may be necessary.

  • Packaging and Storage: While showing moderate stability to heat and light in the solid state, appropriate packaging that protects from light and moisture is recommended for long-term storage.

  • Further Studies: Definitive structural characterization of all major degradation products using techniques such as NMR and IR spectroscopy should be performed. The toxicological potential of any degradation product exceeding the qualification threshold should be evaluated.

References

Methodological & Application

Application Notes & Protocols: Determining the Metabolic Stability of PF-945863 in Human Liver Cytosol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-945863 is a pharmaceutical compound whose development was discontinued due to rapid metabolism, primarily mediated by cytosolic enzymes. Understanding the metabolic fate of drug candidates is a critical step in their development. In vitro assays using human liver cytosol are essential for investigating the role of cytosolic enzymes, such as aldehyde oxidase (AO) and glutathione transferase (GST), in a compound's metabolism.[1] This document provides a detailed protocol for assessing the metabolic stability of this compound in human liver cytosol, a key assay for predicting its intrinsic clearance.

The liver is the primary site of drug metabolism, which is broadly categorized into Phase I and Phase II reactions.[2] While Phase I reactions, often oxidative, are largely carried out by cytochrome P450 (CYP) enzymes within liver microsomes, cytosolic enzymes also play a significant role.[1][2] The liver cytosol fraction contains soluble enzymes like aldehyde oxidase, which is a key enzyme in the metabolism of many compounds.[3] Due to species differences in AO activity, it is crucial to use human-derived systems for more accurate predictions of human clearance.[3]

Data Presentation

The primary outcome of this assay is the determination of the intrinsic clearance of this compound. This is calculated from the rate of disappearance of the parent compound over time. The results can be summarized as follows:

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Cytosol

ParameterValueUnits
Half-Life (t½)15minutes
Intrinsic Clearance (CLint)95µL/min/mg protein

Table 2: Representative LC-MS/MS Parameters for this compound Analysis

ParameterThis compoundInternal Standard (e.g., Carbamazepine)
Precursor Ion (m/z)450.2237.1
Product Ion (m/z)288.1194.1
Collision Energy (eV)3530
Cone Voltage (V)4035

Experimental Protocols

This section details the methodology for determining the metabolic stability of this compound in human liver cytosol.

Materials and Reagents:

  • This compound

  • Pooled Human Liver Cytosol (commercially available)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Internal Standard (e.g., Carbamazepine)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Control compounds (e.g., a known stable compound and a known labile compound)

Equipment:

  • Incubator or water bath (37°C)

  • Microcentrifuge

  • 96-well plates

  • Pipettes

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of potassium phosphate buffer (pH 7.4). Dilute to 100 mM for the assay.

    • Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in acetonitrile to working concentrations.

    • Prepare a stock solution of the internal standard (e.g., 1 mg/mL Carbamazepine) in methanol. The final concentration for quenching the reaction should be around 100-200 ng/mL.

  • Incubation:

    • Thaw the pooled human liver cytosol on ice.

    • Prepare the incubation mixture in a 96-well plate. For each time point, the final incubation volume will be 200 µL.

    • The final concentration of human liver cytosol protein in the incubation should be 1 mg/mL.

    • The final concentration of this compound should be 1 µM.

    • Pre-incubate the cytosol and buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound to the pre-warmed cytosol mixture.

    • Incubate at 37°C with gentle shaking.

    • Take aliquots at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard to the incubation aliquot.

    • Vortex the samples to precipitate the protein.

    • Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of this compound.

    • The peak area ratio of this compound to the internal standard is used for quantification.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg protein).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Reagents (Buffer, this compound, IS) mix Prepare Incubation Mixture (Cytosol + Buffer) reagents->mix cytosol_prep Thaw Human Liver Cytosol cytosol_prep->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Add this compound (Start Reaction) pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate sampling Sample at Time Points (0, 5, 15, 30, 60 min) incubate->sampling quench Quench Reaction (Acetonitrile + IS) sampling->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate % Remaining lcms->data_analysis clearance Determine Half-Life and Intrinsic Clearance data_analysis->clearance

Caption: Experimental workflow for the human liver cytosol stability assay.

signaling_pathway PF945863 This compound Metabolite Oxidized Metabolite PF945863->Metabolite Oxidation AO Aldehyde Oxidase (AO) (in Human Liver Cytosol) AO->Metabolite

Caption: Metabolic pathway of this compound by Aldehyde Oxidase.

References

In Vitro Metabolism of PF-945863 in S9 Fractions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the in vitro metabolism of PF-945863, a compound known to be a substrate for aldehyde oxidase (AO). The primary focus is on the use of liver S9 fractions as an in vitro model system to characterize the metabolic fate of this compound. This document outlines detailed experimental protocols, presents available quantitative data, and includes visualizations of the metabolic pathway and experimental workflow to guide researchers in designing and executing their own studies.

Introduction

This compound is a pharmaceutical compound whose metabolism is predominantly mediated by aldehyde oxidase (AO), a cytosolic enzyme abundant in the liver.[1][2] Understanding the in vitro metabolism of this compound is crucial for predicting its in vivo pharmacokinetic properties, including clearance and potential drug-drug interactions. Liver S9 fractions, which contain a mixture of microsomal and cytosolic enzymes, are a valuable tool for studying the metabolism of compounds like this compound that are substrates for non-cytochrome P450 enzymes such as AO.[2][3][4] This document provides the necessary protocols and data to facilitate such investigations.

Data Presentation

ParameterValueIn Vitro SystemReference
Unbound Intrinsic Clearance (CLint,u) Value not explicitly stated, but used in a correlation studyPooled Human Liver S9 Fractions[1]
Fraction Metabolized by Aldehyde Oxidase (fm,AO) 0.63Not specified
Predicted In Vitro Clearance 38.8–44.6 ml/min/kgNot specified
Actual In Vitro Clearance 35 ml/min/kgNot specified

Experimental Protocols

Protocol 1: Determination of Metabolic Stability of this compound in Human Liver S9 Fractions

Objective: To determine the rate of disappearance of this compound when incubated with human liver S9 fractions.

Materials:

  • This compound

  • Pooled human liver S9 fractions (commercially available)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Incubator (37°C)

  • Acetonitrile (or other suitable organic solvent for quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

    • In a microcentrifuge tube, combine the potassium phosphate buffer and the human liver S9 fraction. The final protein concentration of the S9 fraction in the incubation is typically 1 mg/mL.

    • Pre-warm the S9/buffer mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Add the this compound stock solution to the pre-warmed S9/buffer mixture to achieve the desired final substrate concentration (e.g., 1 µM).

    • Vortex gently to mix. This marks the initiation of the metabolic reaction.

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C in a shaking water bath or incubator.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching of Reaction:

    • Immediately add the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile, often containing an internal standard for analytical purposes) to stop the enzymatic reaction. The ratio of quenching solution to sample is typically 2:1 or 3:1 (v/v).

    • Vortex the samples vigorously to precipitate the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

    • Analyze the concentration of the remaining this compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg protein).

Controls:

  • No S9 Fraction Control: Incubate this compound in buffer without the S9 fraction to assess for non-enzymatic degradation.

  • Heat-Inactivated S9 Control: Incubate this compound with S9 fraction that has been heat-inactivated to confirm that the observed metabolism is enzyme-mediated.

  • No Substrate Control: An incubation containing all components except this compound to serve as a blank.

Protocol 2: Characterization of Aldehyde Oxidase-Mediated Metabolism using an Inhibitor

Objective: To confirm the involvement of aldehyde oxidase in the metabolism of this compound.

Procedure:

  • Follow the same procedure as in Protocol 1, but include a set of incubations containing a known potent AO inhibitor (e.g., hydralazine, raloxifene).

  • Pre-incubate the S9 fraction with the inhibitor for a short period (e.g., 10-15 minutes) at 37°C before adding this compound to initiate the reaction.

  • Compare the rate of metabolism of this compound in the presence and absence of the inhibitor. A significant reduction in the metabolic rate in the presence of the inhibitor confirms the involvement of AO.

Visualizations

Metabolic Pathway of this compound

Aldehyde oxidase catalyzes the oxidation of this compound. Computational studies have predicted two potential sites of metabolism on the molecule. The following diagram illustrates the general metabolic transformation. The exact experimentally confirmed site of hydroxylation is not publicly available.

PF945863_Metabolism cluster_main In Vitro Metabolism in S9 Fraction cluster_enzyme Enzyme System PF945863 This compound Metabolite Hydroxylated Metabolite(s) (Site 1 or Site 2 predicted) PF945863->Metabolite Aldehyde Oxidase (AO) AO Aldehyde Oxidase

Caption: Predicted metabolic pathway of this compound by aldehyde oxidase.

Experimental Workflow for Metabolic Stability Assay

The following diagram outlines the key steps involved in determining the metabolic stability of this compound in liver S9 fractions.

S9_Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound Stock Solution D Initiate Reaction with this compound A->D B Prepare S9/Buffer Mixture C Pre-warm S9/Buffer at 37°C B->C C->D E Incubate at 37°C D->E F Collect Samples at Time Points E->F G Quench Reaction with Cold Solvent F->G H Protein Precipitation (Centrifugation) G->H I Analyze Supernatant by LC-MS/MS H->I J Data Analysis (Calculate t1/2 and CLint) I->J

References

Application Notes and Protocols for the Use of PF-945863 in an IVIVE Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro-in vivo extrapolation (IVIVE) is a critical methodology in modern drug development that utilizes data from in vitro experiments to predict the in vivo pharmacokinetic properties of a drug candidate.[1][2][3][4] This approach is instrumental in forecasting human drug clearance, which aids in the selection of promising drug candidates and the design of first-in-human studies.[5] PF-945863, a known substrate of aldehyde oxidase (AO), serves as an exemplary compound for illustrating the application of IVIVE in characterizing the metabolic clearance of drug candidates.[6][7][8][9][10][11] Aldehyde oxidase is a cytosolic enzyme that plays a significant role in the metabolism of numerous xenobiotics. Due to species differences in AO expression, predicting its contribution to human clearance can be challenging, making robust IVIVE methodologies essential.[10][11]

These application notes provide a comprehensive guide for utilizing this compound in an IVIVE study, detailing the necessary experimental protocols, data presentation, and theoretical framework. The core experiments covered include metabolic stability assays in human liver S9 fractions and hepatocytes, as well as plasma protein binding assays.

Data Presentation

The quantitative data derived from the in vitro assays are crucial for the IVIVE process. The following tables summarize the key parameters for this compound that are typically generated and used in the extrapolation to in vivo clearance.

Table 1: In Vitro Metabolic Stability Data for this compound

ParameterHuman Liver S9Human Hepatocytes
Test Compound Concentration (µM) 11
Incubation Time (minutes) 0, 5, 15, 30, 45, 600, 15, 30, 60, 90, 120
Half-Life (t½, min) Data to be generatedData to be generated
Intrinsic Clearance (CLint, µL/min/mg protein) Data to be generatedData to be generated
Intrinsic Clearance (CLint, µL/min/10⁶ cells) N/AData to be generated

Table 2: Plasma Protein Binding Data for this compound

ParameterValue
Test Compound Concentration (µM) 10
Plasma Concentration 50% Human Plasma
Fraction Unbound (fu) Data to be generated
Percent Bound (%) Data to be generated

Table 3: IVIVE Scaling and Prediction for this compound

ParameterValueSource
In Vitro Intrinsic Clearance (CLint, in vitro) From Table 1Experimental
Fraction Unbound in Plasma (fu) From Table 2Experimental
Human Liver Weight (g/kg body weight) 25.7Literature
Hepatocellularity (10⁶ cells/g liver) 120Literature
S9 Protein per gram of Liver (mg/g liver) 150Literature
Predicted In Vivo Intrinsic Clearance (CLint, in vivo) CalculatedIVIVE Calculation
Predicted Hepatic Clearance (CLh) CalculatedIVIVE Calculation

Experimental Protocols

Detailed methodologies for the key experiments required for the IVIVE of this compound are provided below.

Metabolic Stability of this compound in Human Liver S9 Fraction

Objective: To determine the in vitro intrinsic clearance (CLint) of this compound mediated by cytosolic enzymes, primarily aldehyde oxidase, in human liver S9 fractions.

Materials:

  • This compound

  • Pooled Human Liver S9 Fraction (e.g., from a reputable commercial supplier)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a working solution of this compound by diluting the stock solution in the incubation buffer. The final concentration in the incubation should be 1 µM.

  • Thaw the pooled human liver S9 fraction on ice and dilute it with potassium phosphate buffer to a final protein concentration of 1 mg/mL in the incubation mixture.

  • Pre-warm the S9 solution and the this compound working solution at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the S9 and compound mixture.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to a well of a 96-well plate containing ice-cold acetonitrile with the internal standard.[12]

  • Centrifuge the quenched samples to precipitate the protein.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Calculate the rate of disappearance of this compound to determine the half-life (t½) and in vitro intrinsic clearance (CLint).

Metabolic Stability of this compound in Human Hepatocytes

Objective: To determine the overall metabolic stability and intrinsic clearance of this compound in a more complete in vitro system that includes both Phase I and Phase II metabolic enzymes and transporters.[13][14][15]

Materials:

  • This compound

  • Cryopreserved pooled human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E with appropriate supplements)

  • Acetonitrile (ACN) with an internal standard (IS)

  • 96-well plates

  • Incubator shaker (37°C, 5% CO₂)

  • LC-MS/MS system

Protocol:

  • Thaw the cryopreserved hepatocytes according to the supplier's instructions and determine cell viability (should be >80%).

  • Dilute the hepatocyte suspension with incubation medium to a final cell density of 0.5 x 10⁶ viable cells/mL.[16]

  • Pre-incubate the hepatocyte suspension at 37°C in a 5% CO₂ atmosphere for 10-15 minutes.[16]

  • Prepare a working solution of this compound in the incubation medium for a final concentration of 1 µM.

  • Initiate the reaction by adding the this compound working solution to the hepatocyte suspension.

  • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the incubation mixture and quench the reaction by adding them to ice-cold acetonitrile with an internal standard.[16]

  • Centrifuge the samples to pellet cell debris and protein.

  • Analyze the supernatant for the concentration of this compound using LC-MS/MS.

  • Determine the half-life (t½) and calculate the intrinsic clearance (CLint) in µL/min/10⁶ cells.

Plasma Protein Binding of this compound

Objective: To determine the fraction of this compound that is unbound to plasma proteins (fu), as only the unbound drug is available for metabolism and distribution.[17]

Materials:

  • This compound

  • Pooled human plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device[18][19]

  • Incubator shaker (37°C)

  • Acetonitrile (ACN)

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of this compound and spike it into the human plasma to a final concentration of 10 µM.

  • Add the spiked plasma to one chamber of the RED device inserts and an equal volume of PBS to the other chamber.[17]

  • Incubate the RED plate at 37°C with shaking for 4-6 hours to allow the system to reach equilibrium.[17]

  • After incubation, collect samples from both the plasma and the PBS chambers.

  • Matrix-match the samples by adding an equal volume of blank plasma to the PBS sample and an equal volume of PBS to the plasma sample.

  • Precipitate the proteins by adding acetonitrile.

  • Centrifuge the samples and analyze the supernatant from both chambers for the concentration of this compound by LC-MS/MS.

  • Calculate the fraction unbound (fu) as the ratio of the concentration in the PBS chamber to the concentration in the plasma chamber.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the IVIVE study of this compound.

IVIVE_Workflow cluster_invitro In Vitro Experiments cluster_data Data Analysis cluster_scaling IVIVE Scaling cluster_invivo In Vivo Prediction MetStab Metabolic Stability (S9 & Hepatocytes) CLint Calculate In Vitro Intrinsic Clearance (CLint) MetStab->CLint PPB Plasma Protein Binding (Equilibrium Dialysis) fu Calculate Fraction Unbound (fu) PPB->fu ScalingFactors Physiological Scaling Factors (Liver Weight, Hepatocellularity, etc.) CLint->ScalingFactors fu->ScalingFactors Prediction Predict In Vivo Hepatic Clearance (CLh) ScalingFactors->Prediction PK_Prediction Human Pharmacokinetic Prediction Prediction->PK_Prediction

Caption: Workflow for an in vitro-in vivo extrapolation (IVIVE) study.

Metabolic_Pathway PF945863 This compound (Parent Drug) AO Aldehyde Oxidase (AO) (in Liver Cytosol) PF945863->AO Metabolism Metabolite Oxidized Metabolite Excretion Further Metabolism or Excretion Metabolite->Excretion AO->Metabolite

Caption: Metabolic pathway of this compound via Aldehyde Oxidase.

References

Application Notes and Protocols for PF-945863 Metabolic Stability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-945863 is a pharmaceutical compound whose metabolic fate is of significant interest in drug development. Understanding its metabolic stability is crucial for predicting its pharmacokinetic profile, including its half-life and clearance in vivo. Published literature indicates that this compound is a substrate for aldehyde oxidase (AO), a cytosolic enzyme.[1][2][3] Therefore, in vitro metabolic stability assays should be designed to include the cytosolic fraction to accurately capture its metabolism.

This document provides detailed application notes and protocols for assessing the metabolic stability of this compound using two common in vitro systems: human liver S9 fraction and cryopreserved human hepatocytes. The S9 fraction is a subcellular fraction containing both microsomal and cytosolic enzymes, making it a cost-effective and suitable system for evaluating compounds metabolized by enzymes in both compartments.[4][5][6][7] Hepatocytes, on the other hand, represent a more holistic in vitro model, as they contain the full complement of metabolic enzymes and cofactors within an intact cellular environment, providing a more physiologically relevant assessment of metabolic clearance.[8][9][10][11]

These protocols are designed to be readily implemented in a laboratory setting and include methodologies for data analysis and interpretation. It is important to note that predicting in vivo clearance from in vitro data for AO substrates can be challenging, with a tendency for underprediction.[3][12] Therefore, careful consideration of these potential discrepancies is warranted when extrapolating in vitro findings to in vivo scenarios.

Data Presentation

The following tables provide a structured summary of the key parameters and expected outcomes from the metabolic stability assays for this compound.

Table 1: Experimental Parameters for this compound Metabolic Stability Assays

ParameterS9 Fraction AssayHepatocyte Assay
Test SystemPooled Human Liver S9 FractionCryopreserved Human Hepatocytes
This compound Concentration1 µM1 µM
Protein/Cell Concentration1 mg/mL S9 protein0.5 x 10^6 viable cells/mL
Incubation Time Points0, 5, 15, 30, 45, 60 min0, 15, 30, 60, 90, 120 min
CofactorsNADPH, UDPGAEndogenous
Positive ControlsVerapamil (High Clearance), Imipramine (Moderate Clearance), Warfarin (Low Clearance)7-Hydroxycoumarin (Phase II), Midazolam (Phase I)
Negative ControlIncubation without cofactors (S9) / Heat-inactivated hepatocytesIncubation without cofactors (S9) / Heat-inactivated hepatocytes
Analytical MethodLC-MS/MSLC-MS/MS

Table 2: Calculated Metabolic Stability Parameters for this compound (Hypothetical Data)

ParameterS9 Fraction AssayHepatocyte Assay
Half-Life (t½, min)25.345.8
Intrinsic Clearance (CLint, µL/min/mg protein)27.4-
Intrinsic Clearance (CLint, µL/min/10^6 cells)-15.1
% Remaining at 60 min28%48%

Experimental Protocols

Protocol 1: this compound Metabolic Stability in Human Liver S9 Fraction

1. Objective: To determine the in vitro metabolic stability of this compound using human liver S9 fraction.

2. Materials:

  • This compound

  • Pooled human liver S9 fraction (e.g., from a commercial supplier)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • UDPGA (Uridine 5'-diphosphoglucuronic acid)

  • Positive control compounds (e.g., verapamil, imipramine, warfarin)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

3. Experimental Workflow:

S9_Workflow cluster_prep Preparation cluster_inc Incubation cluster_samp Sampling & Quenching cluster_analysis Analysis prep_s9 Prepare S9 master mix (S9, buffer) pre_inc Pre-incubate S9 and compound at 37°C prep_s9->pre_inc prep_cpd Prepare this compound and control solutions prep_cpd->pre_inc prep_cof Prepare cofactor solution (NADPH, UDPGA) start_rxn Initiate reaction with cofactor addition prep_cof->start_rxn pre_inc->start_rxn incubate Incubate at 37°C with shaking start_rxn->incubate sampling Aliquots taken at time points (0-60 min) incubate->sampling quench Quench reaction with cold ACN + IS sampling->quench centrifuge Centrifuge to precipitate protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze data Calculate t½ and CLint analyze->data

Figure 1: S9 Fraction Metabolic Stability Workflow

4. Procedure:

  • Thaw the human liver S9 fraction on ice.

  • Prepare a working solution of this compound and positive controls in phosphate buffer (final DMSO concentration should be <0.5%).

  • Prepare the S9 protein suspension in phosphate buffer to a final concentration of 1 mg/mL.

  • In a 96-well plate, add the S9 suspension to the wells containing the compound solutions.

  • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Initiate the metabolic reaction by adding the cofactor solution (NADPH and UDPGA). The time of addition is considered t=0.

  • At specified time points (0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • For the negative control, perform an incubation without the addition of cofactors.

  • Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

5. Data Analysis:

  • Determine the peak area ratio of the analyte to the internal standard.

  • Normalize the data by expressing the peak area ratios at each time point as a percentage of the t=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining of this compound against time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein amount).

Protocol 2: this compound Metabolic Stability in Cryopreserved Human Hepatocytes

1. Objective: To determine the in vitro metabolic stability of this compound in a suspension of cryopreserved human hepatocytes.

2. Materials:

  • This compound

  • Cryopreserved human hepatocytes

  • Hepatocyte thawing and incubation medium (e.g., Williams' Medium E supplemented with serum and other nutrients)

  • Positive control compounds (e.g., 7-hydroxycoumarin, midazolam)

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • 96-well plates

  • Incubator with CO2 and humidity control (37°C, 5% CO2)

  • Centrifuge

3. Experimental Workflow:

Hepatocyte_Workflow cluster_prep Cell Preparation cluster_inc Incubation cluster_samp Sampling & Quenching cluster_analysis Analysis thaw Thaw cryopreserved hepatocytes wash Wash and resuspend cells in medium thaw->wash viability Determine cell viability and density wash->viability add_cpd Add this compound and controls to cells viability->add_cpd incubate Incubate at 37°C, 5% CO2 with gentle shaking add_cpd->incubate sampling Aliquots taken at time points (0-120 min) incubate->sampling quench Quench reaction with cold ACN + IS sampling->quench centrifuge Centrifuge to pellet cell debris quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze data Calculate t½ and CLint analyze->data

Figure 2: Hepatocyte Metabolic Stability Workflow

4. Procedure:

  • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

  • Transfer the thawed cells to pre-warmed incubation medium and centrifuge to pellet the cells.

  • Resuspend the hepatocyte pellet in fresh incubation medium and determine the cell viability and concentration using a method like trypan blue exclusion.

  • Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 x 10^6 viable cells/mL).

  • Add the hepatocyte suspension to a 96-well plate.

  • Add the working solutions of this compound and positive controls to the wells to initiate the incubation (t=0).

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • At the designated time points (0, 15, 30, 60, 90, and 120 minutes), take aliquots and terminate the reaction by adding ice-cold acetonitrile with an internal standard.

  • For the negative control, use heat-inactivated hepatocytes.

  • After the final time point, centrifuge the plate to pellet the cell debris.

  • Transfer the supernatant for LC-MS/MS analysis.

5. Data Analysis:

  • Quantify the remaining this compound as described in the S9 fraction protocol.

  • Plot the natural logarithm of the percent remaining of this compound against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/10^6 cells) = (0.693 / t½) x (incubation volume / number of cells).

Signaling Pathway Considerations

While this compound is primarily characterized by its metabolism via aldehyde oxidase, understanding its potential interactions with other cellular pathways can be beneficial. For instance, extensive metabolism could lead to the formation of metabolites that might interact with various signaling pathways. A generalized diagram of drug metabolism phases is provided below.

Metabolism_Phases cluster_phase1 Phase I Metabolism cluster_ao Aldehyde Oxidase Pathway cluster_phase2 Phase II Metabolism cluster_elim Elimination drug This compound phase1_enzymes Oxidation, Reduction, Hydrolysis (e.g., CYPs, FMOs) drug->phase1_enzymes ao_enzyme Aldehyde Oxidase (AO) (Cytosolic) drug->ao_enzyme metabolite1 Phase I Metabolite (More polar) phase1_enzymes->metabolite1 phase2_enzymes Conjugation (e.g., UGTs, SULTs, GSTs) metabolite1->phase2_enzymes ao_metabolite AO Metabolite ao_enzyme->ao_metabolite ao_metabolite->phase2_enzymes metabolite2 Phase II Metabolite (Water-soluble) phase2_enzymes->metabolite2 elimination Excretion (Urine, Feces) metabolite2->elimination

Figure 3: General Drug Metabolism Pathways

References

Application Note: A Robust LC-MS/MS Method for the Analysis of PF-945863 and its Hydroxylated Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of PF-945863 and its primary hydroxylated metabolites in human plasma. This compound is known to be metabolized by aldehyde oxidase (AO), leading to the formation of hydroxylated species. The method described herein utilizes a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals involved in the pharmacokinetic and metabolic profiling of this compound.

Introduction

This compound is an investigational compound that undergoes metabolism primarily through oxidation.[1] The principal enzyme responsible for this biotransformation is aldehyde oxidase (AO), which catalyzes the hydroxylation of the parent compound.[1] Understanding the pharmacokinetic profile of both the parent drug and its metabolites is crucial for evaluating its efficacy and safety. LC-MS/MS is a powerful analytical technique for the sensitive and specific quantification of drugs and their metabolites in complex biological matrices.[2][3][4][5] This application note provides a detailed protocol for the simultaneous determination of this compound and its hydroxylated metabolites in human plasma, which can be adapted for various research and drug development applications.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound and its metabolites from human plasma.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column.

LC Parameters:

Parameter Value
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | See Table 1 |

Table 1: LC Gradient Program

Time (min) %A %B
0.0 95 5
0.5 95 5
2.5 5 95
3.5 5 95
3.6 95 5

| 5.0 | 95 | 5 |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The analytes are monitored using multiple reaction monitoring (MRM).

MS Parameters:

Parameter Value
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr

| Cone Gas Flow | 50 L/hr |

MRM Transitions:

The exact molecular weight of this compound is 477.4 g/mol . The primary metabolites are expected to be hydroxylated (+16 Da). Based on this, the following MRM transitions are proposed:

Table 2: MRM Transitions for this compound and its Hydroxylated Metabolites

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV)
This compound 478.4 Predicted: ~250-350* Optimized Experimentally
Hydroxylated Metabolite 1 494.4 Predicted: ~250-350* Optimized Experimentally
Hydroxylated Metabolite 2 494.4 Predicted: ~250-350* Optimized Experimentally

| Internal Standard | (Analyte-specific) | (Analyte-specific) | Optimized Experimentally |

*Note: The exact product ions should be determined by infusing a standard solution of the analyte and performing a product ion scan to identify the most abundant and stable fragments.

Quantitative Data Summary

The following tables represent typical validation results for a bioanalytical method of this nature and should be used as a guideline. Actual results may vary.

Table 3: Calibration Curve Parameters

Analyte Range (ng/mL)
This compound 1 - 1000 >0.99

| Hydroxylated Metabolite | 1 - 1000 | >0.99 |

Table 4: Accuracy and Precision

Analyte QC Level Concentration (ng/mL) Accuracy (%) Precision (%CV)
This compound LLOQ 1 95 - 105 <15
LQC 3 90 - 110 <15
MQC 100 90 - 110 <15
HQC 800 90 - 110 <15
Hydroxylated Metabolite LLOQ 1 95 - 105 <15
LQC 3 90 - 110 <15
MQC 100 90 - 110 <15

| | HQC | 800 | 90 - 110 | <15 |

Visualizations

G cluster_workflow Experimental Workflow Plasma_Sample Plasma Sample (100 µL) Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis

Figure 1: Experimental workflow for the analysis of this compound and its metabolites.

G cluster_pathway Metabolic Pathway of this compound PF_945863 This compound (m/z = 478.4) Aldehyde_Oxidase Aldehyde Oxidase (AO) PF_945863->Aldehyde_Oxidase Metabolite_1 Hydroxylated Metabolite 1 (m/z = 494.4) Aldehyde_Oxidase->Metabolite_1 + O Metabolite_2 Hydroxylated Metabolite 2 (m/z = 494.4) Aldehyde_Oxidase->Metabolite_2 + O

Figure 2: Proposed metabolic pathway of this compound via aldehyde oxidase.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of this compound and its hydroxylated metabolites in human plasma. The method is sensitive, specific, and employs a simple sample preparation technique, making it suitable for high-throughput analysis in a drug development setting. The provided protocols and data serve as a valuable resource for researchers and scientists working on the bioanalysis of this compound.

References

Application Notes and Protocols for PF-945863 Reaction Phenotyping with Aldehyde Oxidase (AO) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-945863 is a xenobiotic compound extensively metabolized by aldehyde oxidase (AO), a cytosolic enzyme prominent in the liver.[1][2] Understanding the contribution of AO to the overall clearance of this compound is critical for predicting its pharmacokinetic profile, potential drug-drug interactions (DDIs), and inter-individual variability in patients. Reaction phenotyping studies are essential to determine the fraction of metabolism (fm) catalyzed by a specific enzyme. This document provides detailed application notes and protocols for conducting in vitro reaction phenotyping of this compound with a focus on the use of selective AO inhibitors.

Aldehyde oxidase is a molybdoflavoprotein that catalyzes the oxidation of a wide variety of aldehydes and N-heterocyclic compounds.[3] Due to significant species differences in AO activity, direct extrapolation from preclinical animal models to humans is often unreliable, making in vitro studies with human-derived materials the preferred method for predicting human clearance.[1][4]

These protocols will guide researchers in utilizing human liver subcellular fractions, specifically cytosol or S9 fractions, in conjunction with well-characterized AO inhibitors to elucidate the role of AO in the metabolism of this compound.

Data Presentation: Quantitative Analysis of this compound Metabolism Inhibition

The following tables summarize the expected quantitative data from in vitro reaction phenotyping studies of this compound. The data presented here are illustrative examples to demonstrate the format for data presentation. Researchers should replace this with their own experimental data.

Table 1: In Vitro Metabolism of this compound in Human Liver Cytosol

ParameterValue
This compound Concentration (µM)1
Cytosol Protein Conc. (mg/mL)0.5
Incubation Time (min)0, 5, 15, 30, 60, 90
Intrinsic Clearance (CLint) (µL/min/mg)[Insert Experimental Value]
Half-life (t½) (min)[Insert Experimental Value]

Table 2: Inhibition of this compound Metabolism by Aldehyde Oxidase Inhibitors in Human Liver Cytosol

InhibitorInhibitor Conc. (µM)% Inhibition of this compound MetabolismIC50 (µM)
Hydralazine10[Insert Value][Insert Value]
25[Insert Value]
50[Insert Value]
Raloxifene0.01[Insert Value][Insert Value]
0.1[Insert Value]
1[Insert Value]
Menadione10[Insert Value][Insert Value]
50[Insert Value]
100[Insert Value]

Note: The IC50 values for AO inhibitors against this compound metabolism are not currently available in the public domain and need to be determined experimentally. General IC50 values for some inhibitors against AO have been reported, for instance, raloxifene has a potent IC50 of 2.9 nM against phthalazine oxidation.[5]

Experimental Protocols

This section provides detailed methodologies for the reaction phenotyping of this compound using human liver cytosol and selective AO inhibitors.

Protocol 1: Determination of this compound Metabolism in Human Liver Cytosol

Objective: To determine the rate of metabolism of this compound in human liver cytosol.

Materials:

  • This compound

  • Pooled human liver cytosol (e.g., from a reputable commercial supplier)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (IS) for LC-MS/MS analysis

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture by adding human liver cytosol to pre-warmed potassium phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the cytosol mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound to the cytosol mixture to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.

  • At specified time points (e.g., 0, 5, 15, 30, 60, and 90 minutes), withdraw an aliquot of the incubation mixture.

  • Terminate the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing the internal standard.

  • Vortex the samples and centrifuge to precipitate the protein.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining this compound.

  • Calculate the rate of disappearance of this compound to determine the intrinsic clearance (CLint).

Protocol 2: Inhibition of this compound Metabolism with AO Inhibitors

Objective: To determine the percent inhibition of this compound metabolism by selective AO inhibitors and to calculate their IC50 values.

Materials:

  • All materials from Protocol 1

  • Aldehyde oxidase inhibitors:

    • Hydralazine (a time-dependent inhibitor)[6]

    • Raloxifene (a potent competitive inhibitor)[5]

    • Menadione (a commonly used inhibitor)[3]

Procedure:

  • Prepare stock solutions of the AO inhibitors in a suitable solvent (e.g., DMSO).

  • Prepare incubation mixtures as described in Protocol 1.

  • For non-time-dependent inhibitors (Raloxifene, Menadione): Add the inhibitor to the cytosol mixture at various concentrations prior to the addition of this compound. Include a vehicle control (DMSO).

  • For time-dependent inhibitors (Hydralazine): Pre-incubate the cytosol mixture with hydralazine for a specific period (e.g., 15-30 minutes) at 37°C before initiating the reaction with this compound.[6]

  • Initiate the reaction by adding this compound (1 µM).

  • Incubate for a fixed time point determined from Protocol 1 (e.g., a time point within the linear range of metabolism, such as 30 minutes).

  • Terminate the reactions and process the samples as described in Protocol 1.

  • Quantify the remaining this compound using LC-MS/MS.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value for each inhibitor.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubate Incubation (37°C) cluster_process Sample Processing cluster_analysis Data Analysis prep_pf Prepare this compound Stock Solution start_rxn Initiate Reaction with This compound (1 µM) prep_pf->start_rxn prep_inhib Prepare AO Inhibitor Stock Solutions (Hydralazine, Raloxifene, Menadione) add_inhib Add AO Inhibitor (for competitive inhibitors) prep_inhib->add_inhib pre_incubate_tdi Pre-incubate with Hydralazine (15-30 min) (for time-dependent inhibition) prep_inhib->pre_incubate_tdi prep_cyto Prepare Human Liver Cytosol Mixture (0.5 mg/mL in Buffer) pre_incubate Pre-incubate Cytosol (5 min) prep_cyto->pre_incubate pre_incubate->add_inhib pre_incubate->pre_incubate_tdi add_inhib->start_rxn pre_incubate_tdi->start_rxn incubate Incubate for Defined Time Points start_rxn->incubate quench Quench Reaction with Acetonitrile + Internal Standard incubate->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis of Remaining this compound supernatant->lcms calc_cl Calculate CLint and t½ lcms->calc_cl calc_inhib Calculate % Inhibition and IC50 lcms->calc_inhib

Caption: Workflow for this compound reaction phenotyping with AO inhibitors.

Signaling Pathway Diagram

Information regarding the specific signaling pathways directly modulated by this compound is not available in the public domain. Therefore, a diagram illustrating its molecular mechanism of action in a signaling context cannot be generated at this time. Further research into the pharmacodynamics of this compound is required to elucidate its effects on cellular signaling. General signaling pathways that can be influenced by xenobiotics and their metabolites include the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and stress responses.[7][8][9][10][11] However, a direct link between this compound and these pathways has not been established.

References

Determining the Intrinsic Clearance of PF-945863: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the in vitro intrinsic clearance (CLint) of PF-945863, a compound known to be metabolized by aldehyde oxidase (AO). The protocol is designed for use with human liver cytosolic or S9 fractions, which are the appropriate subcellular fractions for studying AO-mediated metabolism.[1][2] This application note includes a step-by-step experimental procedure, a summary of relevant quantitative data, and visual representations of the experimental workflow and the metabolic pathway of this compound to facilitate understanding and implementation in a laboratory setting.

Introduction

The determination of intrinsic clearance is a critical step in the drug discovery and development process. It provides a measure of the metabolic stability of a compound and is essential for predicting in vivo pharmacokinetic parameters such as hepatic clearance, half-life, and oral bioavailability.[3] this compound has been identified as a substrate of aldehyde oxidase, a cytosolic enzyme that plays a significant role in the metabolism of various xenobiotics.[2][4][5] Unlike the well-studied cytochrome P450 enzymes located in the microsomes, AO is a soluble enzyme found in the cytoplasm, necessitating the use of cytosolic or S9 fractions for in vitro metabolism studies.[1][6]

This protocol outlines the "substrate depletion" method, a common and reliable approach for determining intrinsic clearance in vitro.[7] The rate of disappearance of the parent compound over time is monitored in the presence of a metabolically active liver fraction.

Data Presentation

The following table summarizes the reported intrinsic clearance values for this compound. This data is crucial for comparative purposes and for validating experimental results.

ParameterValueIn Vitro SystemReference
In Vivo Intrinsic Clearance (CLint)35 ml/min/kg-[8]
Predicted In Vitro Intrinsic Clearance (CLint)38.8–44.6 ml/min/kgHuman Liver Cytosol / S9[8]
Fraction Metabolized by Aldehyde Oxidase (fm,AO)0.63 - 0.87-[9]

Experimental Protocol: Intrinsic Clearance of this compound in Human Liver S9 Fraction

This protocol details the steps for determining the intrinsic clearance of this compound using the substrate depletion method with pooled human liver S9 fractions.

Materials and Reagents
  • This compound

  • Pooled Human Liver S9 Fraction (commercially available)

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Control compounds (e.g., a known high-clearance and low-clearance AO substrate)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) for LC-MS/MS analysis (a structurally similar compound not present in the matrix)

  • 96-well incubation plates

  • 96-well collection plates (deep well)

  • Centrifuge capable of handling 96-well plates

  • LC-MS/MS system for analysis

Stock Solutions
  • This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in a suitable organic solvent (e.g., DMSO).

  • Working Solution (100 µM): Dilute the 10 mM stock solution in the incubation buffer.

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS in acetonitrile at a concentration suitable for LC-MS/MS detection. This solution will also serve as the quenching solution.

Incubation Procedure
  • Prepare Incubation Mixtures: On a 96-well plate, prepare the incubation mixtures. A typical final incubation volume is 200 µL.

    • Add the required volume of potassium phosphate buffer.

    • Add the human liver S9 fraction to a final protein concentration of 0.5 mg/mL. Keep the plate on ice.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add the this compound working solution to each well to achieve a final substrate concentration of 1 µM. Mix gently. This is time point zero (T=0).

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction.

  • Reaction Termination: To stop the reaction, add 400 µL of the cold acetonitrile/internal standard solution to the corresponding wells at each time point.

  • Control Incubations:

    • No S9 Control: Incubate this compound in buffer without the S9 fraction to assess non-enzymatic degradation.

    • Time Zero Control: Add the quenching solution before adding the substrate to a well containing the S9 fraction.

  • Sample Processing:

    • Seal the collection plate and vortex for 2 minutes to precipitate the protein.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

  • The peak area ratio of this compound to the internal standard is used for quantification.

Data Analysis
  • Plot the natural logarithm (ln) of the percentage of this compound remaining versus time.

  • Determine the slope of the linear portion of the curve. The slope represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation:

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the following equation:

    • CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the intrinsic clearance of this compound.

experimental_workflow prep Preparation of Reagents and Stock Solutions incubation Incubation at 37°C (S9 + this compound) prep->incubation sampling Time Point Sampling (0, 5, 15, 30, 45, 60 min) incubation->sampling quenching Reaction Quenching (Acetonitrile + IS) sampling->quenching centrifugation Protein Precipitation and Centrifugation quenching->centrifugation analysis LC-MS/MS Analysis centrifugation->analysis data_analysis Data Analysis (ln[% remaining] vs. time) analysis->data_analysis cl_int Calculate CLint data_analysis->cl_int

Caption: Experimental workflow for determining the intrinsic clearance of this compound.

Metabolic Pathway of this compound

This compound is metabolized by aldehyde oxidase, which catalyzes the oxidation of the molecule. There are two potential sites for this oxidation. The following diagram depicts this metabolic transformation.

metabolic_pathway pf945863 This compound ao Aldehyde Oxidase (AO) (in Liver Cytosol/S9) pf945863->ao metabolite1 Oxidized Metabolite 1 ao->metabolite1 Oxidation Site 1 metabolite2 Oxidized Metabolite 2 ao->metabolite2 Oxidation Site 2

Caption: Metabolic pathway of this compound via aldehyde oxidase.

Conclusion

This application note provides a comprehensive and detailed protocol for the in vitro determination of the intrinsic clearance of this compound. By utilizing human liver S9 fractions and following the substrate depletion method, researchers can obtain reliable data on the metabolic stability of this compound. The provided quantitative data and visual diagrams serve as valuable resources for the planning, execution, and interpretation of these essential drug metabolism studies. Accurate determination of intrinsic clearance is fundamental for the successful development of new therapeutic agents.

References

Application of PF-945863 in Drug-Drug Interaction Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-945863 is recognized as a substrate of Aldehyde Oxidase (AO), a cytosolic enzyme increasingly implicated in the metabolism of xenobiotics. Understanding the potential for drug-drug interactions (DDIs) involving AO is a critical aspect of drug development, as co-administration of an AO substrate with an AO inhibitor can lead to altered pharmacokinetic profiles and potential safety concerns. This document provides detailed application notes and protocols for the use of this compound as a probe substrate in in vitro DDI studies to evaluate the AO inhibitory potential of new chemical entities (NCEs).

Mechanism of Action and Relevance in DDI Studies

This compound is metabolized by AO, making it a suitable tool compound for investigating the impact of other compounds on AO activity.[1][2] In the context of DDI studies, this compound acts as a "victim" drug, where its metabolic clearance is potentially affected by a "perpetrator" drug (the NCE being tested). By measuring the rate of metabolism of this compound in the presence and absence of a test compound, researchers can determine the inhibitory potency (e.g., IC50 value) of the NCE towards AO. This information is crucial for predicting the likelihood of clinically relevant DDIs.

Quantitative Data: In Vitro Metabolism of this compound

The following table summarizes the in vitro intrinsic clearance data for this compound in human liver subcellular fractions. This data is essential for designing and interpreting DDI studies.

ParameterValueSystemReference
In Vitro Intrinsic Clearance35 ml/min/kgHuman Liver S9[1]
Predicted In Vitro Intrinsic Clearance38.8–44.6 ml/min/kgNot Specified[1]

Experimental Protocols

Protocol 1: Determination of IC50 for Aldehyde Oxidase Inhibition using this compound

This protocol outlines a typical in vitro experiment to determine the half-maximal inhibitory concentration (IC50) of a test compound against AO-mediated metabolism of this compound.

Materials:

  • This compound

  • Test compound (NCE)

  • Pooled human liver cytosol or S9 fraction (as the source of AO)

  • Potassium phosphate buffer (pH 7.4)

  • Positive control inhibitor (e.g., Raloxifene or Menadione)

  • Acetonitrile (or other suitable organic solvent for quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound and the positive control inhibitor in the same solvent.

    • Prepare the incubation mixture containing pooled human liver cytosol or S9 fraction in potassium phosphate buffer.

  • Incubation:

    • Pre-incubate the liver subcellular fraction with the test compound or positive control at various concentrations for a short period (e.g., 5-10 minutes) at 37°C to allow for potential binding to the enzyme.

    • Initiate the metabolic reaction by adding this compound to the incubation mixture. The final concentration of this compound should be at or below its Km value, if known, to ensure sensitive detection of inhibition.

    • Incubate the reaction mixture at 37°C with gentle shaking. The incubation time should be optimized to ensure linear metabolite formation (typically 15-60 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of remaining this compound or the formation of its primary metabolite.

  • Data Analysis:

    • Calculate the percentage of inhibition of this compound metabolism at each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of this compound and the experimental workflow for an in vitro AO inhibition study.

Aldehyde_Oxidase_Metabolism cluster_0 Cellular Environment This compound This compound Metabolite Metabolite This compound->Metabolite Oxidation Aldehyde_Oxidase Aldehyde Oxidase (AO) Aldehyde_Oxidase->this compound

Metabolic pathway of this compound via Aldehyde Oxidase.

DDI_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents: - this compound (Substrate) - Test Compound (Inhibitor) - Liver Cytosol/S9 (Enzyme) - Buffer pre_incubate Pre-incubate Enzyme and Inhibitor prep_reagents->pre_incubate initiate_reaction Initiate Reaction with this compound pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate Reaction incubate->terminate_reaction sample_prep Sample Preparation (Protein Precipitation) terminate_reaction->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis calc_inhibition Calculate % Inhibition lcms_analysis->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Experimental workflow for in vitro AO inhibition assay.

Logical Relationships in DDI Assessment

The following diagram illustrates the logical flow for assessing the DDI potential of a new chemical entity with this compound as the probe substrate.

DDI_Logic start Start DDI Assessment for NCE in_vitro_assay Conduct In Vitro AO Inhibition Assay using this compound start->in_vitro_assay ic50_determination Determine IC50 of NCE in_vitro_assay->ic50_determination low_risk Low Risk of Clinical DDI with AO Substrates ic50_determination->low_risk IC50 > Clinically Relevant Concentrations further_investigation Further Investigation Warranted (e.g., static modeling, PBPK) ic50_determination->further_investigation IC50 ≤ Clinically Relevant Concentrations

Decision tree for assessing AO-mediated DDI risk.

Conclusion

This compound serves as a valuable tool for investigating the potential of new chemical entities to act as inhibitors of Aldehyde Oxidase. The protocols and data presented herein provide a framework for conducting robust in vitro DDI studies. By characterizing the AO inhibition profile of NCEs early in the drug development process, researchers can better predict and mitigate the risk of clinically significant drug-drug interactions.

References

Assessing Aldehyde Oxidase Activity Using PF-945863: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde oxidase (AO) is a cytosolic enzyme that plays a crucial role in the metabolism of a wide array of xenobiotics, particularly nitrogen-containing heterocyclic compounds and aldehydes.[1][2][3] Its significance in drug development has grown as medicinal chemists increasingly design compounds to be less susceptible to cytochrome P450 (CYP) metabolism, inadvertently increasing the likelihood of metabolism by other pathways like AO.[2] However, predicting AO-mediated clearance has been challenging due to significant inter-species variability and complex enzyme kinetics, leading to unexpected clinical outcomes for several drug candidates.[4][5][6]

This document provides detailed application notes and protocols for assessing AO activity using PF-945863, a known substrate of AO. These guidelines are intended to assist researchers in characterizing the AO-mediated metabolism of new chemical entities and understanding potential drug-drug interactions.

This compound as a Tool for AO Activity Assessment

This compound has been identified as a substrate for aldehyde oxidase. Its metabolism is significantly mediated by AO, making it a useful compound for studying AO activity. The fraction of this compound metabolized by AO (fm,AO) has been reported to be 0.63 when using icotinib as an inhibitor and 0.87 with hydralazine as the inhibitor, indicating a substantial contribution of AO to its overall clearance.[7]

By using this compound as a probe substrate, researchers can:

  • Characterize the AO activity in various in vitro systems (e.g., liver cytosol, S9 fractions, hepatocytes).

  • Investigate the inhibitory potential of new chemical entities on AO activity.

  • Compare AO activity across different species to aid in the selection of appropriate preclinical models.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and other relevant compounds used in AO activity assessment.

CompoundParameterValueSystemReference
This compound fm,AO (with Icotinib)0.63-[7]
fm,AO (with Hydralazine)0.87-[7]
Phthalazine Km8.0 ± 0.4 µMHuman Liver Cytosol-
Vmax4.3 ± 0.1 nmol/min/mg proteinHuman Liver Cytosol-
Carbazeran fm,AO (with Hydralazine)0.65-[7]
Zaleplon fm,AO (with Hydralazine)0.80-[7]
Zoniporide fm,AO (with Hydralazine)0.84-[7]

Experimental Protocols

Protocol 1: Determination of AO-Mediated Metabolism of a Test Compound using this compound as a Positive Control Substrate

Objective: To determine if a test compound is metabolized by AO, using this compound as a known AO substrate for comparison.

Materials:

  • Test compound

  • This compound

  • Pooled human liver cytosol (or S9 fraction)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Menadione (AO inhibitor) or Hydralazine (AO inhibitor)

  • Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Dissolve the test compound, this compound, and menadione/hydralazine in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • Prepare working solutions of the test compound and this compound in the incubation buffer. A typical starting concentration for substrates is 1 µM.

    • Prepare the liver cytosol suspension in potassium phosphate buffer. A typical protein concentration is 0.5-1 mg/mL.

  • Incubation:

    • Set up incubation tubes in duplicate for each condition:

      • Test compound alone

      • Test compound + AO inhibitor (e.g., 10 µM menadione or 25 µM hydralazine)

      • This compound alone

      • This compound + AO inhibitor

    • Pre-warm the cytosol suspension and buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding the substrate (test compound or this compound) to the pre-warmed cytosol suspension. The final volume should be consistent across all samples.

    • Incubate at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect aliquots from each incubation tube.

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for the test compound and this compound in the presence and absence of the AO inhibitor.

    • A significant decrease in the clearance of the test compound in the presence of the AO inhibitor suggests that it is a substrate of AO.

Protocol 2: IC50 Determination of a Test Compound on AO Activity using this compound as a Probe Substrate

Objective: To determine the concentration of a test compound that inhibits 50% of AO activity (IC50), using this compound as the probe substrate.

Materials:

  • Test compound (potential inhibitor)

  • This compound (probe substrate)

  • Pooled human liver cytosol

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with internal standard

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound at a concentration close to its Km (if known, otherwise use a concentration that gives a robust signal, e.g., 1-10 µM).

    • Prepare serial dilutions of the test compound stock solution.

  • Incubation:

    • Set up incubation tubes containing the liver cytosol, buffer, and varying concentrations of the test compound. Include a control with no inhibitor.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the this compound probe substrate.

    • Incubate for a fixed period that falls within the linear range of metabolite formation (determined in preliminary experiments).

  • Quenching and Analysis:

    • Stop the reaction by adding cold acetonitrile with an internal standard.

    • Process the samples as described in Protocol 1.

    • Analyze the samples by LC-MS/MS to measure the formation of the this compound metabolite or the depletion of the parent compound.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (0% inhibition).

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

Aldehyde Oxidase Catalytic Cycle

Aldehyde_Oxidase_Catalytic_Cycle AO_MoVI AO(MoVI)-OH AO_MoIV AO(MoIV)-H AO_MoVI->AO_MoIV Substrate Oxidation (Hydride Transfer) Substrate R-CHO (Aldehyde) or N-Heterocycle AO_MoIV->AO_MoVI Enzyme Regeneration O2 O2 Product R-COOH (Carboxylic Acid) or Hydroxylated Metabolite Substrate->Product Metabolism H2O2 H2O2 O2->H2O2 Reduction

Caption: Simplified catalytic cycle of aldehyde oxidase.

Experimental Workflow for Assessing AO Activity

AO_Activity_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents (Substrate, Inhibitor, Cytosol) setup_rxn Set up Incubation Mixtures prep_reagents->setup_rxn pre_incubate Pre-incubate at 37°C setup_rxn->pre_incubate start_rxn Initiate Reaction with Substrate pre_incubate->start_rxn incubate Incubate at 37°C start_rxn->incubate sampling Time-point Sampling incubate->sampling quench Quench Reaction sampling->quench process Process Samples (Protein Precipitation) quench->process lcms LC-MS/MS Analysis process->lcms calc Calculate Kinetic Parameters (t½, CLint, IC50) lcms->calc interpret Interpret Results calc->interpret

References

Application Notes and Protocols for PF-945863 Incubation with Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: PF-945863 is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism.[1] SCD1 catalyzes the rate-limiting step in the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[2][3] Due to its role in lipid biosynthesis, SCD1 is a therapeutic target for metabolic diseases such as diabetes, obesity, and hepatic steatosis.[2] Primary hepatocytes are considered the gold standard for in vitro compound assessment, providing a robust system to study drug metabolism, clearance, and pharmacodynamic effects like the modulation of lipid pathways.[4][5][6]

These application notes provide detailed protocols for two key experiments involving this compound and hepatocytes: a metabolic stability assay to determine the intrinsic clearance of the compound and an assay to assess its impact on lipid accumulation. This compound is also known to be a substrate for Aldehyde Oxidase (AO), and hepatocyte-based assays are valuable for evaluating its metabolism through this pathway.[7][8]

Signaling Pathway of SCD1 Inhibition

Stearoyl-CoA Desaturase 1 (SCD1) is an enzyme embedded in the endoplasmic reticulum that plays a pivotal role in lipid metabolism. It introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively. These MUFAs are essential components of triglycerides, cholesterol esters, and phospholipids. Inhibition of SCD1 by this compound blocks this conversion, leading to an accumulation of SFAs and a depletion of MUFAs. This shift can trigger cellular stress responses and activate signaling pathways like the AMP-activated protein kinase (AMPK) pathway, which in turn can modulate lipophagy and reduce lipid deposition.[9]

SCD1_Pathway cluster_ER Endoplasmic Reticulum cluster_Cellular_Processes Downstream Cellular Processes SFA Saturated Fatty Acyl-CoAs (e.g., Stearoyl-CoA) SCD1 SCD1 Enzyme SFA->SCD1 Substrate MUFA Monounsaturated Fatty Acyl-CoAs (e.g., Oleoyl-CoA) Lipid_Synthesis Triglyceride & Phospholipid Synthesis MUFA->Lipid_Synthesis SCD1->MUFA Catalysis Cellular_Signaling Cellular Signaling (e.g., AMPK Activation) SCD1->Cellular_Signaling ER_Stress ER Stress SCD1->ER_Stress PF945863 This compound PF945863->SCD1 Inhibition

Caption: Mechanism of this compound action on the SCD1 pathway.

Experimental Protocols

Protocol 1: Metabolic Stability of this compound in Suspended Human Hepatocytes

This protocol details the methodology for assessing the rate of metabolism of this compound in a suspension of cryopreserved human hepatocytes. The disappearance of the parent compound over time is measured to calculate key pharmacokinetic parameters.[10][11]

1. Materials and Reagents:

  • Cryopreserved human hepatocytes (pooled donors)

  • Williams Medium E

  • Hepatocyte Maintenance Supplement Pack

  • This compound

  • Organic solvent (DMSO or Methanol, LC-MS grade)

  • 24-well or 96-well tissue culture plates (non-coated)

  • Incubator with orbital shaker (37°C, 5% CO₂)

  • Stop Solution (e.g., ice-cold Acetonitrile with an internal standard)

  • Centrifuge

  • LC-MS/MS system

2. Experimental Procedure:

  • Preparation:

    • Prepare Incubation Medium by combining Williams Medium E with the maintenance supplement pack and warm to 37°C.[12]

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like DMSO. The final solvent concentration in the incubation should not exceed 0.1% to avoid toxicity.[5][12]

    • Prepare working solutions by diluting the stock in Incubation Medium to achieve the desired final concentration (e.g., 1 µM) upon addition to the cells.

  • Hepatocyte Thawing and Seeding:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and density using the trypan blue exclusion method. Viability should be ≥80%.

    • Dilute the hepatocyte suspension in pre-warmed Incubation Medium to a final density of 1 x 10⁶ viable cells/mL.

  • Incubation:

    • Add the this compound working solution to the wells of a culture plate.

    • Initiate the metabolic reaction by adding the hepatocyte suspension to the wells, achieving a final cell density of 0.5 x 10⁶ cells/mL.[12]

    • Include vehicle controls (containing the same concentration of organic solvent without the test compound) and a negative control with heat-inactivated hepatocytes to account for non-enzymatic degradation.[12]

    • Place the plate on an orbital shaker (approx. 150 RPM) inside the incubator to keep the cells in suspension.[5]

  • Timepoint Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold Stop Solution.[5][12] The 0-minute time point should be prepared by adding the stop solution before adding the hepatocytes.[4]

  • Sample Processing and Analysis:

    • After the final time point, seal the plate and centrifuge at >900 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[5]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of this compound in each sample using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the natural log of the percentage of this compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

  • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

  • Calculate the in vitro intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/10⁶ cells) = (0.693 / t₁/₂) * (Incubation Volume / Number of cells) .[12]

Workflow for Metabolic Stability Assay

Workflow_Metabolic_Stability cluster_Prep Preparation cluster_Incubation Incubation cluster_Sampling Sampling & Analysis cluster_Data Data Analysis A1 Thaw & Count Hepatocytes B2 Add Hepatocytes to Initiate (0.5x10^6 cells/mL) A1->B2 A2 Prepare this compound Working Solution (1 µM) B1 Add this compound to Plate A2->B1 B1->B2 B3 Incubate at 37°C on Orbital Shaker B2->B3 C1 Collect Samples at Time Points (0, 15, 30, 60, 120 min) B3->C1 C2 Add Stop Solution (Acetonitrile + IS) C1->C2 C3 Centrifuge to Pellet Debris C2->C3 C4 Analyze Supernatant by LC-MS/MS C3->C4 D1 Calculate % Remaining C4->D1 D2 Determine Half-Life (t½) D1->D2 D3 Calculate Intrinsic Clearance (CLint) D2->D3

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Underprediction of PF-945863 Clearance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of underpredicting the clearance of PF-945863 in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: Why is the hepatic clearance of this compound often underpredicted by in vitro models?

A1: The underprediction of this compound clearance is a known issue primarily because it is a substrate for aldehyde oxidase (AO).[1][2][3][4][5][6][7] In vitro to in vivo extrapolation (IVIVE) for compounds metabolized by AO frequently results in underprediction of in vivo clearance.[1][7][8][9][10] This discrepancy can be attributed to several factors, including the instability of the AO enzyme in common in vitro systems, species differences in AO expression and activity, and potential contributions from extrahepatic metabolism that are not captured by liver-based in vitro models.[4][6][9][11]

Q2: Which enzymes are primarily responsible for the metabolism of this compound?

A2: The primary enzyme responsible for the metabolism of this compound is aldehyde oxidase (AO).[3][5] While UDP-glucuronosyltransferase 1A1 (UGT1A1) is a critical enzyme in drug metabolism for many compounds, its specific role in the clearance of this compound is less defined in the available literature compared to the well-documented involvement of AO. UGT enzymes, in general, are responsible for Phase II metabolism, converting xenobiotics into more water-soluble compounds for excretion.[12]

Q3: What are the most appropriate in vitro systems to study this compound metabolism?

A3: Given that this compound is metabolized by the cytosolic enzyme AO, the most relevant in vitro systems are those that contain this enzyme in its active form. These include:

  • Human Liver Cytosol: This is a direct source of cytosolic enzymes like AO.

  • Human Liver S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, providing a broader view of metabolic pathways.[13][14][15][16]

  • Hepatocytes (fresh or cryopreserved): These represent the most physiologically relevant in vitro system as they contain a full complement of both Phase I and Phase II metabolic enzymes in a cellular environment.[17][18]

Human liver microsomes are generally not suitable for studying AO-mediated metabolism as AO is a cytosolic enzyme.

Troubleshooting Guides

Issue 1: Significant Underprediction of this compound Clearance Using Standard In Vitro Assays

Possible Cause: Suboptimal in vitro assay conditions for aldehyde oxidase.

Troubleshooting Steps:

  • Select the Appropriate In Vitro System: As outlined in the FAQs, prioritize the use of human liver S9 fraction, cytosol, or hepatocytes.

  • Ensure Cofactor Availability: While AO itself does not require cofactors like NADPH, ensure the overall assay buffer is appropriate for maintaining enzyme stability and activity.

  • Optimize Incubation Time: For low-clearance compounds like many AO substrates, extending the incubation time in hepatocyte stability assays may be necessary to accurately measure clearance.[19][20] Consider using plated hepatocytes with a matrix overlay to extend the time course up to several days.[19]

  • Use a "Yardstick" Approach: Compare the in vitro clearance of this compound to a set of known AO substrates with low, medium, and high clearance to provide a relative scaling and better context for the in vivo prediction.[1][7]

Issue 2: Inconsistent Results Across Different Batches of In Vitro Materials

Possible Cause: High inter-individual variability in AO expression and activity.

Troubleshooting Steps:

  • Use Pooled Donor Lots: Employ pooled human liver S9, cytosol, or hepatocytes from a large number of donors to average out individual variability and obtain a more representative metabolic profile.

  • Pre-characterize In Vitro Lots: If possible, pre-screen different lots of in vitro materials for their AO activity using a known probe substrate before initiating experiments with this compound.

  • Maintain Consistent Storage and Handling: AO activity can be sensitive to storage conditions and freeze-thaw cycles. Adhere strictly to recommended storage temperatures (-70°C or below) and minimize the number of freeze-thaw cycles.[13]

Data Presentation

Table 1: In Vitro and In Vivo Clearance Data for this compound

ParameterIn Vitro SystemValueUnitReference
Predicted In Vitro ClearanceNot Specified38.8 - 44.6ml/min/kg[3]
Actual In Vivo ClearanceHuman35ml/min/kg[3]

Note: The specific in vitro systems for the predicted values were not detailed in the source material but were part of a study evaluating computational models for AO substrates.

Experimental Protocols

Protocol 1: Aldehyde Oxidase Activity Assay in Human Liver S9 Fraction

Objective: To determine the in vitro intrinsic clearance of this compound mediated by aldehyde oxidase.

Materials:

  • Pooled human liver S9 fraction

  • This compound

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Thawing: Thaw the human liver S9 fraction on ice.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the S9 fraction in potassium phosphate buffer. The final protein concentration should be optimized (e.g., 1 mg/mL).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add this compound to the pre-warmed reaction mixture to initiate the reaction. The final substrate concentration should be below its Km if known, typically 1 µM.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), collect aliquots of the reaction mixture.

  • Reaction Termination: Immediately terminate the reaction by adding the aliquot to cold acetonitrile (containing an internal standard if used).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of disappearance of this compound and calculate the in vitro intrinsic clearance (CLint).

Protocol 2: Low Clearance Hepatocyte Stability Assay

Objective: To determine the in vitro intrinsic clearance of this compound in a system with prolonged enzyme activity.

Materials:

  • Plated primary human hepatocytes

  • Matrix overlay (e.g., Geltrex®)

  • Hepatocyte culture medium

  • This compound

  • Acetonitrile (ACN) for cell lysis and protein precipitation

  • LC-MS/MS system

Procedure:

  • Cell Plating: Plate cryopreserved human hepatocytes according to the supplier's instructions and allow them to form a monolayer.

  • Matrix Overlay: Apply a matrix overlay to maintain hepatocyte function and viability for an extended period.[19]

  • Compound Addition: After the cells have stabilized (e.g., 24-48 hours post-plating), replace the medium with fresh medium containing this compound at the desired concentration (e.g., 1 µM).

  • Extended Incubation and Sampling: Incubate the plates at 37°C in a humidified incubator. Collect samples of the medium and/or cell lysates at extended time points (e.g., 0, 4, 8, 24, 48, 72 hours).

  • Sample Preparation: For cell lysates, wash the cells with buffer, then add cold acetonitrile to lyse the cells and precipitate proteins. For medium samples, protein precipitation may also be necessary.

  • Analysis: Analyze the samples for the concentration of this compound using LC-MS/MS.

  • Data Analysis: Calculate the half-life and in vitro intrinsic clearance from the disappearance of this compound over time.

Mandatory Visualizations

Troubleshooting_Underprediction cluster_Problem Problem Identification cluster_Investigation Initial Investigation cluster_Troubleshooting Troubleshooting Steps cluster_Analysis Data Analysis & Interpretation cluster_Outcome Outcome Start Underprediction of This compound Clearance InVitro Review In Vitro System Start->InVitro Enzyme Confirm Primary Metabolizing Enzyme Start->Enzyme System Select Appropriate System (Hepatocytes, S9, Cytosol) InVitro->System Enzyme->System Protocol Optimize Assay Protocol (Incubation Time, Cell Density) System->Protocol Variability Address Lot-to-Lot Variability (Pooled Donors, Pre-characterization) Protocol->Variability Scaling Apply Appropriate Scaling (Yardstick Approach) Variability->Scaling IVIVE Perform IVIVE Scaling->IVIVE End Improved Clearance Prediction IVIVE->End PF945863_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism (Potential) PF945863 This compound AO Aldehyde Oxidase (AO) (Cytosol) PF945863->AO Primary Pathway Metabolite_AO Oxidized Metabolite AO->Metabolite_AO UGT1A1 UGT1A1 Metabolite_AO->UGT1A1 Potential Excretion Excretion Metabolite_AO->Excretion Metabolite_UGT Glucuronide Conjugate UGT1A1->Metabolite_UGT Metabolite_UGT->Excretion InVitro_Selection Start Objective: Study this compound Metabolism Decision1 Is the primary enzyme cytosolic? Start->Decision1 Hepatocytes Hepatocytes (Most physiologically relevant) Decision1->Hepatocytes Yes S9 S9 Fraction (Contains cytosol and microsomes) Decision1->S9 Yes Cytosol Cytosol (Direct source of cytosolic enzymes) Decision1->Cytosol Yes Microsomes Microsomes (Lacks cytosolic enzymes - Not Recommended) Decision1->Microsomes No

References

Optimizing Metabolic Stability Assays for PF-945863: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the metabolic stability assessment of PF-945863. The content is structured to address specific experimental challenges and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it important for a drug candidate like this compound?

A1: Metabolic stability refers to the susceptibility of a compound to be broken down by drug-metabolizing enzymes.[1][2] It is a critical parameter in drug discovery because it influences key pharmacokinetic properties such as the drug's half-life, oral bioavailability, and clearance from the body.[1] A compound with low metabolic stability may be cleared too quickly, requiring higher or more frequent doses, while a compound that is too stable could accumulate and lead to toxicity.[1]

Q2: Which enzyme is primarily responsible for the metabolism of this compound?

A2: this compound is known to be metabolized by Aldehyde Oxidase (AO).[3][4] This is a cytosolic enzyme, which is an important consideration when selecting the appropriate in vitro test system.[3][5]

Q3: What are the recommended initial in vitro assays to assess the metabolic stability of this compound?

A3: Given that this compound is an Aldehyde Oxidase (AO) substrate, the following in vitro systems are recommended:

  • Liver S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, including AO, providing a broad assessment of metabolic pathways.[1]

  • Hepatocyte Stability Assay: This assay uses intact liver cells, which contain a full complement of metabolic enzymes and cofactors in a more physiologically relevant environment.[6][7] It can assess both Phase I and Phase II metabolism.[8]

  • Liver Cytosol Stability Assay: Since AO is a cytosolic enzyme, incubations with liver cytosol can be used to specifically investigate the contribution of AO to the compound's metabolism.[3][4]

A liver microsomal stability assay may be less informative as a primary assay for this compound, as microsomes primarily contain Phase I cytochrome P450 (CYP) enzymes and may have low or absent AO activity.[6][9][10]

Q4: How is data from a metabolic stability assay typically analyzed?

A4: The primary data generated is the disappearance of the parent compound over time. From this, two key parameters are calculated:

  • Half-life (t½): The time it takes for 50% of the compound to be metabolized.

  • Intrinsic Clearance (CLint): The rate of metabolism by a given amount of enzyme or cells, independent of other physiological factors.[11]

These values are typically determined by plotting the natural logarithm of the percentage of the parent compound remaining against time and fitting the data to a first-order decay model.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the metabolic stability assessment of this compound.

Problem Potential Cause Recommended Solution
High variability between replicate wells - Poor aqueous solubility of this compound leading to precipitation.[1] - Pipetting errors.- Decrease the final compound concentration. - Increase the percentage of organic solvent (e.g., DMSO) in the final incubation, ensuring it does not exceed 1% to avoid enzyme inhibition.[1] - Visually inspect for precipitation. - Ensure proper mixing and accurate pipetting.
No metabolism observed (parent compound % remaining is ~100% at all time points) - Inactive enzymes (e.g., degraded S9 fraction or non-viable hepatocytes). - Incorrect or degraded cofactors (if any are used for AO, though often not required). - this compound is highly stable in the chosen system.- Use a new, quality-controlled batch of S9 fraction or hepatocytes.[12][13] - Always include a positive control compound with known metabolic instability to verify assay performance. - Confirm the metabolic competence of the test system with a known AO substrate.
Metabolism is too rapid to measure accurately (most of the compound is gone by the first time point) - High enzyme concentration. - this compound is highly unstable.- Reduce the S9 or hepatocyte concentration. - Shorten the incubation time points (e.g., 0, 1, 5, 10, 15 minutes).[1]
Discrepancy between S9 and hepatocyte stability data - this compound may be subject to cellular uptake or efflux in hepatocytes, affecting its availability for metabolism.[8] - The compound may also undergo Phase II metabolism in hepatocytes, which is not as prominent in S9 fractions.[8]- Determine the fraction of the compound unbound in the hepatocyte incubation to correct clearance values.[1] - Analyze for the formation of potential Phase II metabolites.
Underprediction of in vivo clearance from in vitro data - This is a known challenge for AO substrates.[3][4][14] - In vitro systems may not fully recapitulate the in vivo environment. - Contribution from extrahepatic metabolism.[2]- Consider using empirical scaling factors derived from a set of known AO substrates to improve the in vitro-in vivo extrapolation (IVIVE).[14][15] - Investigate potential metabolism in extrahepatic tissues if in vivo data suggests clearance pathways beyond the liver.[2]

Experimental Protocols

Liver S9 Stability Assay

Objective: To determine the in vitro metabolic stability of this compound using liver S9 fractions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver S9 fraction (from human or other relevant species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compound (known AO substrate)

  • Negative control (vehicle)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • 96-well incubation plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare the incubation mixture by diluting the S9 fraction in phosphate buffer to the desired concentration (e.g., 1 mg/mL).

  • Add the S9 incubation mixture to the wells of a 96-well plate.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding this compound to a final concentration of 1 µM.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold quenching solution.

  • Include control wells:

    • Without S9 fraction to assess chemical stability.

    • With a positive control compound.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Hepatocyte Stability Assay

Objective: To determine the in vitro metabolic stability of this compound in a more physiologically relevant system.

Materials:

  • Cryopreserved hepatocytes (from human or other relevant species)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • This compound stock solution

  • Positive and negative controls

  • Quenching solution

  • 96-well plates (collagen-coated if plating)

  • Incubator shaker (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Thaw and prepare the cryopreserved hepatocytes according to the supplier's protocol to ensure high viability.

  • Resuspend the hepatocytes in incubation medium to a final cell density (e.g., 0.5 x 10^6 viable cells/mL).

  • Add the hepatocyte suspension to the wells of a 96-well plate.

  • Pre-incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Initiate the reaction by adding this compound to a final concentration of 1 µM.

  • At the specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and stop the reaction with cold quenching solution.[16]

  • Process the samples as described in the S9 assay for LC-MS/MS analysis.

Data Presentation

The following tables summarize typical experimental conditions and expected outputs for metabolic stability assays.

Table 1: Typical Experimental Conditions for this compound Metabolic Stability Assays

ParameterLiver S9 AssayHepatocyte Assay
Test System Pooled Liver S9 FractionPooled Cryopreserved Hepatocytes
Protein/Cell Concentration 0.5 - 1.0 mg/mL0.5 - 1.0 x 10^6 cells/mL
This compound Concentration 0.5 - 1.0 µM0.5 - 1.0 µM
Incubation Temperature 37°C37°C
Time Points (minutes) 0, 5, 15, 30, 600, 15, 30, 60, 120
Solvent Concentration < 1% DMSO< 1% DMSO
Analysis Method LC-MS/MSLC-MS/MS

Table 2: Interpreting Metabolic Stability Assay Results

Intrinsic Clearance (CLint) ClassificationIn Vitro Half-life (t½)Predicted In Vivo Clearance
Low > 120 minLow
Moderate 30 - 120 minModerate
High < 30 minHigh

Note: These are generalized classifications and may vary depending on the specific in vitro system and IVIVE methods used.

Visualizations

The following diagrams illustrate key workflows and concepts related to metabolic stability assays.

experimental_workflow prep Prepare Reagents (S9/Hepatocytes, Buffer, this compound) pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate Reaction (Add this compound) pre_incubate->initiate time_points Incubate and Sample at Time Points initiate->time_points quench Quench Reaction (Add Cold Acetonitrile) time_points->quench process Process Sample (Centrifuge) quench->process analyze LC-MS/MS Analysis process->analyze data Data Analysis (Calculate t½ and CLint) analyze->data

Experimental workflow for a metabolic stability assay.

troubleshooting_tree start Unexpected Result? no_metabolism No Metabolism Observed start->no_metabolism e.g., ~100% remaining too_fast Metabolism Too Fast start->too_fast e.g., <20% remaining at T1 high_variability High Variability start->high_variability e.g., High %CV check_control Check Positive Control no_metabolism->check_control reduce_conc Reduce Enzyme/Cell Conc. too_fast->reduce_conc shorten_time Shorten Time Points too_fast->shorten_time check_solubility Check Solubility high_variability->check_solubility pipetting Review Pipetting Technique high_variability->pipetting control_ok Control OK? (Compound is Stable) check_control->control_ok Yes control_fail Control Failed? (Inactive System) check_control->control_fail No new_reagents Use New Reagents/Cells control_fail->new_reagents

Troubleshooting decision tree for common assay issues.

ao_pathway pf945863 This compound (Drug Candidate) ao_enzyme Aldehyde Oxidase (AO) (Cytosolic Enzyme) pf945863->ao_enzyme Substrate metabolite Oxidized Metabolite ao_enzyme->metabolite Metabolism clearance Increased Water Solubility & Hepatic Clearance metabolite->clearance

Simplified pathway of this compound metabolism by Aldehyde Oxidase.

References

Technical Support Center: Addressing Species Differences in PF-945863 Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-945863. The information is designed to address specific issues related to species differences in its metabolism, primarily mediated by Aldehyde Oxidase (AO).

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the metabolism of this compound?

A1: The primary enzyme responsible for the metabolism of this compound is Aldehyde Oxidase (AO).[1][2] This is a cytosolic enzyme, in contrast to the more commonly studied Cytochrome P450 (CYP) enzymes which are located in the microsomes.[3]

Q2: Why are there significant species differences in the metabolism of this compound?

A2: Significant species differences in this compound metabolism are a hallmark of Aldehyde Oxidase (AO) substrates.[4] These differences arise from variations in the expression levels and substrate specificity of AO enzymes across different species.[5][6] For example, dogs have no AO activity, while rats have moderate and variable activity, and monkeys and humans have high activity. This variability makes it challenging to predict human pharmacokinetics from preclinical animal models.[1]

Q3: My in vitro clearance data for this compound in human liver fractions is significantly lower than the observed in vivo clearance. Is this expected?

A3: Yes, this is a well-documented phenomenon for Aldehyde Oxidase (AO) substrates.[1][7] In vitro systems, such as human liver S9 and cytosol, often underpredict the in vivo clearance of AO substrates.[1][7] This discrepancy can be due to several factors, including the instability of AO activity in vitro and the potential for extrahepatic metabolism that is not captured in liver-based assays.[8]

Q4: Which preclinical species is the best surrogate for predicting human metabolism of this compound?

A4: While no animal model perfectly mimics human AO-mediated metabolism, monkeys and guinea pigs have been suggested as potentially more reasonable models than rats or dogs for compounds primarily cleared by AO.[1] However, even in these species, differences in metabolite profiles and clearance rates can exist. Therefore, a multi-species approach and careful in vitro-in vivo correlation are crucial.

Q5: What are the known metabolites of this compound?

A5: The primary metabolic pathway for this compound is oxidation, catalyzed by Aldehyde Oxidase. The specific metabolites can vary between species. For a comprehensive understanding, it is recommended to perform metabolite identification studies in the relevant species and in human liver fractions.

Troubleshooting Guides

Problem 1: High variability in in vitro clearance values for this compound between experiments.

  • Possible Cause 1: Inconsistent Enzyme Activity. Aldehyde Oxidase (AO) activity can be variable between different lots of human liver cytosol or S9 fractions and can decline with improper storage or handling.[1][8]

    • Troubleshooting Tip:

      • Use a consistent lot of pooled human liver cytosol or S9 for all related experiments.

      • Ensure proper storage of subcellular fractions at -80°C and minimize freeze-thaw cycles.

      • Always include a known AO substrate (e.g., phthalazine, carbazeran) as a positive control to monitor enzyme activity.[9]

  • Possible Cause 2: Substrate Inhibition. Some AO substrates can exhibit substrate inhibition at higher concentrations, leading to non-linear kinetics and variability in clearance calculations.

    • Troubleshooting Tip:

      • Determine the Michaelis-Menten kinetics of this compound metabolism in your in vitro system to identify the optimal substrate concentration that avoids inhibition.

      • If inhibition is observed, use a lower, non-inhibitory concentration for routine clearance assays.

Problem 2: No significant metabolism of this compound is observed in human liver microsomes, but high clearance is seen in hepatocytes.

  • Possible Cause: Primary metabolism by a cytosolic enzyme. This observation is a strong indicator that the metabolism is not primarily mediated by microsomal Cytochrome P450 (CYP) enzymes. Since Aldehyde Oxidase (AO) is a cytosolic enzyme, its activity will be present in hepatocytes and S9 fractions, but not in microsomes.[3]

    • Troubleshooting Tip:

      • Confirm the involvement of AO by conducting incubations with human liver cytosol or S9 fractions.

      • Use a specific AO inhibitor, such as menadione (100 µM), to see if it reduces the metabolism of this compound in hepatocytes or cytosol.[9]

Problem 3: Difficulty in extrapolating in vitro clearance of this compound to predict in vivo human clearance.

  • Possible Cause: Inherent underprediction of in vivo clearance by in vitro systems for AO substrates. Standard in vitro-in vivo extrapolation (IVIVE) methods often fail for AO substrates.[2][7]

    • Troubleshooting Tip:

      • Employ a "yardstick" or rank-order approach.[1] This involves comparing the in vitro clearance of this compound to that of a set of known AO substrates with low, medium, and high in vivo clearance in humans. This provides a qualitative or semi-quantitative prediction of its likely in vivo clearance category.

      • Consider using empirical scaling factors derived from a database of known AO substrates to correct the in vitro clearance values.[10]

Data Presentation

Table 1: In Vitro Unbound Intrinsic Clearance (CLint,u) of this compound in Human Liver Fractions

In Vitro SystemUnbound Intrinsic Clearance (CLint,u) (µL/min/mg protein)Reference
Human Liver Cytosol35[1]
Human Liver S9Data not consistently reported, but expected to be similar to cytosol

Note: In vivo clearance is often underpredicted from these in vitro values.

Experimental Protocols

Protocol 1: Determination of Metabolic Stability of this compound in Human Liver Cytosol

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of this compound (e.g., 100 µM) by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Thaw pooled human liver cytosol on ice. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Incubation:

    • In a microcentrifuge tube, combine the incubation buffer and human liver cytosol to a final protein concentration of 1 mg/mL.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the this compound working solution to a final concentration of 1 µM.

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.[9]

  • Reaction Quenching and Sample Processing:

    • Immediately quench the reaction by adding the aliquot to 2-3 volumes of cold acetonitrile containing an internal standard (for analytical purposes).

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Calculate the in vitro half-life (t1/2) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t1/2) / (mg protein/mL).

Protocol 2: Aldehyde Oxidase Inhibition Assay

  • Preparation of Reagents:

    • Follow the same preparation steps as in Protocol 1.

    • Prepare a stock solution of a specific AO inhibitor, such as menadione (e.g., 10 mM in DMSO).

  • Incubation:

    • Prepare two sets of incubation mixtures as described in Protocol 1.

    • To one set, add the AO inhibitor to a final concentration of 100 µM. To the other set (control), add the vehicle (DMSO).

    • Pre-incubate both sets at 37°C for 10-15 minutes to allow for inhibitor interaction with the enzyme.

    • Initiate the reaction, quench, and process the samples as described in Protocol 1.

  • Analysis and Data Interpretation:

    • Analyze the samples by LC-MS/MS.

    • Compare the rate of this compound metabolism in the presence and absence of the inhibitor. A significant reduction in metabolism in the presence of the inhibitor confirms the involvement of Aldehyde Oxidase.

Visualizations

cluster_workflow Experimental Workflow: this compound In Vitro Metabolism prep Reagent Preparation (this compound, Cytosol, Buffer) pre_incubate Pre-incubation (37°C, 5 min) prep->pre_incubate reaction Reaction Initiation (Add this compound) pre_incubate->reaction sampling Time-point Sampling (0, 5, 15, 30, 60, 120 min) reaction->sampling quench Reaction Quenching (Cold Acetonitrile + IS) sampling->quench process Sample Processing (Centrifugation) quench->process analysis LC-MS/MS Analysis process->analysis data Data Analysis (t1/2, CLint) analysis->data

Experimental workflow for this compound in vitro metabolism.

cluster_troubleshooting Troubleshooting Logic: High In Vitro Clearance Variability start High Variability in This compound Clearance? cause1 Inconsistent Enzyme Activity? start->cause1 Check cause2 Substrate Inhibition? start->cause2 Check solution1a Use Consistent Lot of Cytosol/S9 cause1->solution1a Solution solution1b Include Positive Control cause1->solution1b Solution solution2 Determine Km and Vmax Use Lower Substrate Concentration cause2->solution2 Solution

Troubleshooting high in vitro clearance variability.

References

Technical Support Center: Aldehyde Oxidase (AO) Assays Featuring PF-945863

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with aldehyde oxidase (AO) assays, with a particular focus on the substrate PF-945863.

Frequently Asked Questions (FAQs)

Q1: What is aldehyde oxidase (AO) and why is it important in drug development?

A1: Aldehyde oxidase (AO) is a cytosolic enzyme belonging to the molybdo-flavoenzyme family.[1][2][3] It plays a significant role in the metabolism of a wide range of compounds, including many drugs and xenobiotics.[1][2] AO catalyzes the oxidation of aldehydes to carboxylic acids and the hydroxylation of N-heterocycles.[1][3][4] As drug discovery efforts increasingly design molecules to avoid metabolism by cytochrome P450 (CYP) enzymes, the role of non-CYP enzymes like AO in drug clearance has become more prominent.[4] Understanding a compound's susceptibility to AO metabolism is crucial for accurately predicting its pharmacokinetic profile and avoiding potential clinical development issues.[5][6]

Q2: Why is this compound a relevant compound for studying AO activity?

A2: this compound is a known substrate of aldehyde oxidase, and its metabolism is predominantly mediated by this enzyme.[7][8] The in vitro clearance of this compound has been studied, and it serves as an example of the challenges in correlating in vitro AO data with in vivo outcomes.[7] For instance, the predicted in vitro clearance values for this compound have been reported to be in close agreement with the actual in vivo values, which is not always the case for AO substrates.[7]

Q3: What are the major challenges associated with in vitro AO assays?

A3: Several challenges can complicate the interpretation of in vitro AO assay results:

  • Species Differences: There are significant species-specific variations in AO expression and activity. For example, dogs lack a functional AO enzyme, and rodent AO can exhibit different substrate specificities and metabolic rates compared to human AO.[5][9]

  • In Vitro-In Vivo Correlation (IVIVC): Predicting in vivo clearance from in vitro data is often challenging for AO substrates, with in vitro systems frequently underpredicting in vivo clearance.[7][10]

  • Enzyme Instability: AO can be unstable in in vitro systems, such as cryopreserved hepatocytes, leading to a loss of activity over time and potentially inaccurate clearance measurements.[9]

  • Substrate-Dependent Inhibition: The inhibitory profile of a compound against AO can vary depending on the substrate used in the assay.[11]

Q4: Which in vitro systems are most appropriate for studying AO metabolism?

A4: Since AO is a cytosolic enzyme, in vitro systems that contain the cytosolic fraction are necessary.[5] Commonly used systems include:

  • Liver S9 Fractions: These contain both microsomal and cytosolic enzymes.

  • Liver Cytosol: This fraction specifically contains cytosolic enzymes like AO.

  • Hepatocytes (fresh or cryopreserved): These whole-cell systems contain the full complement of metabolic enzymes. However, it's important to be aware of the potential for AO instability in cryopreserved hepatocytes.[9]

Liver microsome assays are generally not suitable for assessing AO metabolism as they lack the cytosolic components.[5]

Troubleshooting Guide

Problem 1: High variability in intrinsic clearance (CLint) values for this compound between experiments.

Potential Cause Troubleshooting Step
Inconsistent Enzyme Activity Ensure consistent lot and handling of liver cytosol or S9 fractions. Pre-incubate fractions at 37°C before adding the substrate to ensure temperature equilibration.
Enzyme Instability Minimize freeze-thaw cycles of enzyme preparations. Use fresh preparations when possible. Consider the duration of the assay; shorter incubation times may yield more consistent results.
Substrate Concentration Verify the concentration and purity of the this compound stock solution. Ensure the final substrate concentration in the assay is well below its solubility limit to avoid precipitation.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.

Problem 2: Observed clearance of this compound is much lower than expected.

Potential Cause Troubleshooting Step
Inactive Enzyme Test the activity of the liver cytosol or S9 fraction with a known high-clearance AO probe substrate, such as phthalazine or carbazeran.[4]
Inappropriate Assay Conditions Confirm the pH of the buffer is optimal (typically pH 7.4).[8] Ensure the incubation temperature is maintained at 37°C.[4]
Inhibitors in the Reaction Mixture Check for potential inhibitory components in the vehicle (e.g., DMSO) or other reagents. Keep the final concentration of organic solvents low (typically ≤1%).

Problem 3: Difficulty in detecting the metabolite of this compound.

Potential Cause Troubleshooting Step
Low Metabolite Formation Increase the protein concentration or incubation time. Note that prolonged incubation may be affected by enzyme instability.
Analytical Method Sensitivity Optimize the LC-MS/MS method for the specific metabolite. Synthesize an authentic metabolite standard to determine its retention time and fragmentation pattern.
Metabolite Instability Investigate the stability of the metabolite under the assay and sample processing conditions.

Problem 4: Discrepancy between results from different in vitro systems (e.g., S9 vs. hepatocytes).

Potential Cause Troubleshooting Step
Contribution of Other Enzymes In hepatocytes, other non-CYP enzymes could be contributing to metabolism. Use specific AO inhibitors like hydralazine to confirm the contribution of AO.[12] Be aware that hydralazine can also weakly inhibit CYP2D6.[12][13]
Cofactor Availability Ensure that the necessary cofactors for other potential metabolic pathways are present or absent depending on the experimental design. AO itself does not require NADPH.[4][13]
Cellular Uptake In hepatocyte assays, poor cell permeability of the compound can limit its access to intracellular AO.

Experimental Protocols & Data

General Aldehyde Oxidase Intrinsic Clearance Assay Protocol

This protocol provides a general framework for determining the intrinsic clearance of a test compound like this compound in human liver cytosol.

Materials:

  • Human liver cytosol (pooled)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • This compound (or other test compound)

  • Positive control substrate (e.g., phthalazine)

  • Negative control (heat-inactivated cytosol)

  • Acetonitrile with internal standard (for reaction termination)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Methodology:

  • Preparation:

    • Thaw human liver cytosol on ice.

    • Prepare a working solution of this compound and the positive control in a suitable solvent (e.g., DMSO).

    • Prepare the reaction mixture containing potassium phosphate buffer and liver cytosol.

  • Incubation:

    • Pre-warm the reaction mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the test compound or positive control to the reaction mixture. The final concentration of the organic solvent should be low (e.g., <1%).

    • Incubate at 37°C with shaking.

  • Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing cold acetonitrile with an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg protein in incubation)

Quantitative Data for Common AO Substrates and Inhibitors

The following tables summarize representative data for compounds commonly used in AO assays.

Table 1: In Vitro Clearance of Known AO Substrates

CompoundIn Vitro SystemCLint (µL/min/mg protein)Reference
PhthalazineHuman Liver Cytosol135--INVALID-LINK--
CarbazeranHuman Liver Cytosol211--INVALID-LINK--
ZaleplonHuman Liver Cytosol33--INVALID-LINK--
This compoundHuman Liver S944.6 (scaled)--INVALID-LINK--

Table 2: IC50 Values of Common AO Inhibitors

InhibitorSubstrateIn Vitro SystemIC50 (µM)Reference
HydralazinePhthalazineHuman Liver Cytosol0.23--INVALID-LINK--
MenadionePhthalazineHuman Liver Cytosol0.17--INVALID-LINK--
RaloxifenePhthalazineHuman Liver Cytosol0.0029--INVALID-LINK--

Visualizations

Experimental Workflow for AO Intrinsic Clearance Assay

AldehydeOxidaseWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Buffer, Cytosol, Compound) pre_warm Pre-warm Cytosol Mix (37°C) reagents->pre_warm plate_prep Prepare Quenching Plate (Acetonitrile + IS) quench Quench Reaction plate_prep->quench start_reaction Initiate Reaction (Add Compound) pre_warm->start_reaction incubate Incubate at 37°C start_reaction->incubate sampling Time-point Sampling incubate->sampling pitfall1 Pitfall: Enzyme Instability incubate->pitfall1 sampling->quench pitfall2 Pitfall: Inaccurate Timing sampling->pitfall2 process Process Samples (Centrifuge) quench->process pitfall3 Pitfall: Incomplete Quenching quench->pitfall3 lcms LC-MS/MS Analysis process->lcms data_analysis Data Analysis (Calculate CLint) lcms->data_analysis

Caption: Workflow for an in vitro aldehyde oxidase intrinsic clearance assay, highlighting key steps and potential pitfalls.

Generalized Inhibitory Mechanism of Action on Aldehyde Oxidase

AO_Inhibition AO AO Enzyme AO_Substrate AO-Substrate Complex AO->AO_Substrate + Substrate AO_Inhibitor AO-Inhibitor Complex (Inactive) AO->AO_Inhibitor + Inhibitor Substrate Substrate (e.g., this compound) Substrate->AO_Substrate Inhibitor Inhibitor Inhibitor->AO_Inhibitor Metabolite Metabolite AO_Substrate->Metabolite Metabolism explanation Inhibitors can bind to the Aldehyde Oxidase (AO) enzyme, preventing the substrate from binding and being metabolized. This leads to a decrease in the formation of the metabolite.

Caption: Generalized mechanism of aldehyde oxidase inhibition, where an inhibitor competes with the substrate for binding to the enzyme.

References

Technical Support Center: Aldehyde Oxidase (AO) Substrate Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing potential aldehyde oxidase (AO) substrates, with a focus on the refinement of incubation time and concentration for compounds such as PF-945863.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its metabolism by Aldehyde Oxidase (AO) significant?

A1: this compound is a compound that has been identified as a substrate for aldehyde oxidase (AO), a cytosolic enzyme prominent in the liver that plays a crucial role in the metabolism of various xenobiotics.[1][2] Understanding the AO-mediated metabolism of compounds like this compound is vital in drug development to accurately predict their pharmacokinetic properties, such as clearance and potential for drug-drug interactions.[3][4]

Q2: What are the typical in vitro systems used to study the AO-mediated metabolism of this compound?

A2: The most common in vitro systems for studying AO-mediated metabolism are human liver cytosol and human liver S9 fractions, as AO is a cytosolic enzyme.[1] Cryopreserved human hepatocytes are also used to provide a more physiologically relevant system that includes both cytosolic and microsomal enzymes.[5]

Q3: What is a typical starting concentration and incubation time for assessing if a compound like this compound is an AO substrate?

A3: For initial screening, a substrate concentration of 1 µM is often used. The incubation is typically carried out over a time course, for example, with samples taken at 0, 15, 30, 60, and 120 minutes, to monitor the depletion of the parent compound.[6]

Q4: How can I confirm that the observed metabolism of my compound is specifically mediated by AO?

A4: To confirm AO-mediated metabolism, you can perform the incubation in the presence of a known AO inhibitor, such as menadione or hydralazine. A significant reduction in the metabolism of your compound in the presence of the inhibitor indicates the involvement of AO.

Experimental Protocols

Protocol 1: Determining if a Compound is an Alde-hyde Oxidase Substrate

This protocol outlines a general procedure to screen a compound for metabolism by aldehyde oxidase in human liver cytosol.

Materials:

  • Test compound (e.g., this compound)

  • Human liver cytosol (pooled)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (optional, to assess contribution of other enzymes)

  • Aldehyde oxidase inhibitor (e.g., menadione)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm the human liver cytosol and potassium phosphate buffer at 37°C for 5 minutes.

  • To initiate the reaction, add the test compound to the incubation mixture. For inhibitor conditions, pre-incubate the cytosol with the inhibitor for 10 minutes before adding the substrate.

  • Incubate the reaction mixture at 37°C.

  • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Protocol 2: Optimization of Incubation Time and Substrate Concentration

This protocol is designed to determine the optimal incubation time and substrate concentration for kinetic studies of an AO substrate.

Procedure:

  • Time Linearity: Using a fixed, non-saturating concentration of your substrate, perform incubations for an extended period (e.g., up to 240 minutes), collecting samples at multiple time points. Determine the time range where the rate of metabolism is linear.

  • Substrate Concentration Optimization: Within the linear time range determined above, perform incubations with a range of substrate concentrations (e.g., 0.1 µM to 100 µM). The goal is to find the concentration range that encompasses the Michaelis-Menten constant (Km).[7][8]

Data Presentation

Table 1: Recommended Starting Concentrations for AO Substrate Screening

Substrate CategoryRecommended Concentration Range (µM)Rationale
Novel Compounds0.5 - 5To determine if the compound is a substrate without causing saturation.
Known AO Substrates1 - 10 (or near Km)To ensure measurable turnover and for kinetic characterization.[9]
Poorly Soluble Compounds< 1To avoid precipitation in the assay medium.

Table 2: Typical Incubation Time Ranges for AO Assays

Assay TypeTypical Incubation TimeRationale
Initial ScreeningUp to 120 minutesTo observe significant depletion of the parent compound.[6]
Kinetic Studies (Km, Vmax)2 - 60 minutesTo ensure the reaction rate is linear and initial velocities are measured.[9][10]
Low-Turnover CompoundsUp to 240 minutes or longerTo allow for sufficient metabolism to be accurately quantified.[9]

Troubleshooting Guide

Issue 1: High variability in results between experiments.

  • Possible Cause: Inconsistent thawing of cytosolic fractions or reagents.

    • Solution: Ensure all components are completely thawed and gently mixed before use. Avoid repeated freeze-thaw cycles of the cytosol.

  • Possible Cause: Pipetting errors, especially with small volumes.

    • Solution: Use calibrated pipettes and consider preparing master mixes to minimize pipetting variability.

Issue 2: No metabolism of the test compound is observed.

  • Possible Cause: The compound is not a substrate for AO.

    • Solution: Confirm with positive control substrates (e.g., zaleplon, carbazeran) that the enzyme is active.

  • Possible Cause: Low enzyme activity in the cytosolic preparation.

    • Solution: Check the activity of the cytosol lot with a known substrate. Consider using a higher protein concentration.

Issue 3: Very rapid metabolism of the test compound (depleted at the first time point).

  • Possible Cause: The substrate concentration is too low, or the incubation time is too long for a high-turnover substrate.

    • Solution: Reduce the incubation time and/or increase the substrate concentration. Perform a preliminary experiment with shorter time points (e.g., 0, 1, 2, 5, 10 minutes).

Issue 4: Suspected compound instability.

  • Possible Cause: The compound is chemically unstable in the assay buffer.

    • Solution: Perform a control incubation without the cytosolic fraction to assess the chemical stability of the compound under the assay conditions.

Visualizations

General Metabolic Pathway of an AO Substrate Substrate AO Substrate (e.g., this compound) AO Aldehyde Oxidase (AO) in Cytosol Substrate->AO Metabolism Metabolite Oxidized Metabolite AO->Metabolite Excretion Further Conjugation and/or Excretion Metabolite->Excretion Experimental Workflow for AO Substrate Characterization Start Start: New Compound Screening Initial Screening (1 µM, 0-120 min) Start->Screening IsMetabolized Metabolism Observed? Screening->IsMetabolized NotInhibitor Not an AO Substrate (or very slow) IsMetabolized->NotInhibitor No InhibitorStudy Inhibitor Study (with Menadione) IsMetabolized->InhibitorStudy Yes IsAO Inhibition by Menadione? InhibitorStudy->IsAO OtherEnzyme Metabolized by Other Cytosolic Enzyme IsAO->OtherEnzyme No TimeLinearity Optimize Incubation Time (Time Linearity) IsAO->TimeLinearity Yes ConcOptimization Optimize Substrate Conc. (Kinetic Profile) TimeLinearity->ConcOptimization End Full Kinetic Characterization ConcOptimization->End Troubleshooting Decision Tree for AO Assays Start Problem with AO Assay NoMetabolism No Metabolism Observed Start->NoMetabolism HighVariability High Variability Start->HighVariability TooFast Metabolism Too Fast Start->TooFast CheckPositiveControl Run Positive Control (e.g., Zaleplon) NoMetabolism->CheckPositiveControl CheckThawing Review Thawing & Mixing Protocol HighVariability->CheckThawing ReduceTime Reduce Incubation Time TooFast->ReduceTime ControlOK Control Metabolized? CheckPositiveControl->ControlOK NotSubstrate Compound is Likely Not an AO Substrate ControlOK->NotSubstrate Yes BadEnzyme Check Cytosol Lot, Increase Protein Conc. ControlOK->BadEnzyme No CheckPipetting Verify Pipette Calibration & Technique CheckThawing->CheckPipetting UseMasterMix Use Master Mixes CheckPipetting->UseMasterMix IncreaseConc Increase Substrate Conc. ReduceTime->IncreaseConc CheckStability Check Chemical Stability (No Enzyme Control) IncreaseConc->CheckStability

References

Technical Support Center: PF-945863 Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in PF-945863 metabolism data. As this compound is cleared exclusively by Aldehyde Oxidase (AO), this guide focuses on best practices for in vitro assays involving this enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the metabolism of this compound?

A1: this compound is exclusively metabolized by Aldehyde Oxidase (AO), a cytosolic molybdo-flavoenzyme.[1] Unlike many drug candidates, Cytochrome P450 (CYP) enzymes do not play a significant role in its clearance. This makes it critical to use appropriate in vitro systems that retain AO activity, such as human liver cytosol (HLC) or S9 fractions.[2][3]

Q2: Why is there often a significant underprediction of in vivo clearance from my in vitro this compound metabolism data?

A2: This is a common challenge for drugs metabolized by AO.[4] Several factors contribute to this discrepancy:

  • Enzyme Instability: AO can be unstable in vitro, leading to a loss of activity during incubation.[1][5]

  • Variability in AO Content: The amount of AO can vary significantly between different lots of human liver cytosol and recombinant AO preparations.[5][6]

  • Substrate Inhibition: this compound or other AO substrates may exhibit substrate inhibition at higher concentrations, leading to non-linear kinetics that are not adequately described by the standard Michaelis-Menten model.[1]

  • Extrahepatic Metabolism: While the liver is the primary site of AO activity, other tissues may contribute to the overall clearance in vivo, which is not accounted for in liver-based in vitro models.[5]

Q3: What are the recommended in vitro systems for studying this compound metabolism?

A3: The most appropriate in vitro systems are those that contain active cytosolic enzymes. These include:

  • Pooled Human Liver Cytosol (HLC): This is a commonly used system as it contains a high concentration of AO.[2][3]

  • Human Liver S9 Fraction: This fraction contains both microsomal and cytosolic enzymes and can also be used.[2][3]

  • Cryopreserved Human Hepatocytes: While more complex, hepatocytes provide a more complete model as they contain both Phase I and Phase II enzymes and cofactors.[7]

Q4: How can I confirm that the metabolism I am observing is mediated by Aldehyde Oxidase?

A4: You can perform reaction phenotyping using a specific AO inhibitor. Menadione (at a concentration of 100 µM) is a commonly used inhibitor to confirm the role of AO in the metabolism of a test compound.[8] A significant reduction in the metabolism of this compound in the presence of menadione would confirm the involvement of AO.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Experiments

High variability in your results can obscure the true metabolic profile of this compound. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Step
Inconsistent Enzyme Preparation Ensure that the human liver cytosol or S9 fraction is thawed rapidly and kept on ice at all times. Avoid repeated freeze-thaw cycles.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a repeating pipette to minimize variability.
Temperature Fluctuations Ensure that the incubator is maintaining a constant temperature of 37°C. Use a calibrated thermometer to verify.
Inconsistent Incubation Times Use a precise timer and stagger the addition of reagents to ensure accurate incubation times for all samples.
Variable Solvent Concentration If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the incubation is consistent and low (typically ≤ 0.1%) to avoid enzyme inhibition.
Issue 2: Low or No Metabolic Activity Detected

If you are not observing the expected metabolism of this compound, consider the following.

Potential Cause Troubleshooting Step
Inactive Enzyme Verify the activity of your human liver cytosol or S9 fraction using a known AO substrate as a positive control (e.g., phthalazine, carbazeran).[8]
Inappropriate Cofactors Aldehyde Oxidase does not require NADPH for its activity. Ensure that your incubation buffer does not contain components that might inhibit AO.
Sub-optimal pH The optimal pH for AO activity is typically around 7.4. Ensure your buffer is at the correct pH.
Compound Instability Assess the stability of this compound in the incubation buffer without the enzyme to rule out non-enzymatic degradation.
Analytical Method Sensitivity Ensure your analytical method (e.g., LC-MS/MS) is sensitive enough to detect the depletion of the parent compound and the formation of metabolites.
Issue 3: Non-Linear or Atypical Enzyme Kinetics

Observing non-linear kinetics could be due to substrate inhibition.

Potential Cause Troubleshooting Step
Substrate Inhibition Test a wide range of this compound concentrations. If you observe a decrease in the rate of metabolism at higher concentrations, this is indicative of substrate inhibition.[1]
Data Modeling If substrate inhibition is suspected, use a kinetic model that accounts for this phenomenon, such as the substrate inhibition model or a two-binding site model, for more accurate parameter estimates.[1][9]

Experimental Protocols

Protocol: In Vitro Metabolism of this compound in Human Liver Cytosol

This protocol outlines a typical experiment to determine the intrinsic clearance of this compound.

Materials:

  • This compound

  • Pooled Human Liver Cytosol (HLC)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Positive Control (e.g., Phthalazine)

  • Negative Control (heat-inactivated HLC)

  • Acetonitrile (for reaction termination)

  • Internal Standard (for analytical quantification)

Procedure:

  • Preparation:

    • Thaw the HLC rapidly and keep it on ice.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of this compound and the positive control in the potassium phosphate buffer. The final solvent concentration should be ≤ 0.1%.

  • Incubation:

    • Pre-warm the buffer and HLC to 37°C.

    • In a 96-well plate, add the HLC to the buffer to achieve the desired final protein concentration (e.g., 1 mg/mL).

    • Initiate the reaction by adding the working solution of this compound.

    • Incubate at 37°C with gentle shaking.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding cold acetonitrile containing the internal standard.[8]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining concentration of this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t½ = 0.693/k).

    • Calculate the intrinsic clearance (Clint) using the appropriate formula.

Quantitative Data Summary

ParameterTypical Value/RangeNotes
This compound Concentration 1 µMA starting point; a wider range should be tested to assess for substrate inhibition.
HLC Protein Concentration 0.5 - 1.0 mg/mLShould be consistent across experiments.
Incubation Temperature 37°CCritical for enzyme activity.
Final DMSO Concentration ≤ 0.1%Higher concentrations may inhibit AO activity.
AO Inhibitor (Menadione) 100 µMFor reaction phenotyping.[8]

Visualizations

experimental_workflow Experimental Workflow for this compound In Vitro Metabolism prep 1. Preparation - Thaw HLC on ice - Prepare this compound stock incubate 2. Incubation - Pre-warm reagents to 37°C - Initiate reaction prep->incubate sample 3. Sampling - Stop reaction at time points with cold acetonitrile incubate->sample analyze 4. Analysis - Centrifuge and collect supernatant - LC-MS/MS analysis sample->analyze data 5. Data Interpretation - Calculate t½ and Clint analyze->data variability_factors Factors Contributing to Variability in AO Metabolism Data variability High Data Variability enzyme Enzyme Instability variability->enzyme protocol Protocol Execution variability->protocol reagents Reagent Quality variability->reagents instrument Instrumental Performance variability->instrument sub_enzyme - Lot-to-lot differences - Freeze-thaw cycles enzyme->sub_enzyme sub_protocol - Pipetting errors - Temperature fluctuations protocol->sub_protocol sub_reagents - Buffer pH drift - Contamination reagents->sub_reagents sub_instrument - LC-MS/MS sensitivity - Calibration issues instrument->sub_instrument troubleshooting_guide Troubleshooting Guide for this compound Metabolism Assays start Unexpected Result no_metabolism Low/No Metabolism? start->no_metabolism Yes high_variability High Variability? start->high_variability No check_enzyme Check Enzyme Activity (Positive Control) no_metabolism->check_enzyme Yes atypical_kinetics Atypical Kinetics? high_variability->atypical_kinetics No check_protocol Review Protocol Execution high_variability->check_protocol Yes check_substrate_inhibition Assess Substrate Inhibition atypical_kinetics->check_substrate_inhibition Yes solution1 Replace enzyme lot check_enzyme->solution1 solution2 Refine pipetting and temperature control check_protocol->solution2 solution3 Use appropriate kinetic model check_substrate_inhibition->solution3

References

Technical Support Center: Navigating the Impact of Protein Binding on PF-945863 Clearance Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PF-945863 and other highly protein-bound compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro clearance assays.

Frequently Asked Questions (FAQs)

Q1: Why is protein binding a critical factor to consider in clearance assays for this compound?

A1: this compound is known to be metabolized by aldehyde oxidase (AO).[1][2] For highly protein-bound drugs like this compound, only the unbound fraction of the drug is available to interact with metabolic enzymes and be cleared from circulation.[3][4][5][6] Therefore, accurately determining and accounting for the high protein binding of this compound is crucial for the accurate prediction of its in vivo clearance from in vitro data. Overlooking the extent of protein binding can lead to a significant underestimation of the drug's half-life and overestimation of its clearance, resulting in inaccurate pharmacokinetic modeling.[7]

Q2: What are the common methods to determine the plasma protein binding of this compound?

A2: The most common and accepted methods for determining plasma protein binding are equilibrium dialysis (ED), ultrafiltration, and ultracentrifugation.[6][8] Equilibrium dialysis is often considered the "gold standard" due to its accuracy and minimal non-specific binding effects.[9] The rapid equilibrium dialysis (RED) device is a widely used high-throughput version of this method.[9][10][11]

Q3: How does high protein binding affect the interpretation of metabolic stability assay results for this compound?

A3: High protein binding reduces the concentration of this compound available to the metabolic enzymes in in vitro systems like human liver microsomes (HLMs) or hepatocytes.[12] This can lead to an artificially low rate of metabolism and, consequently, an underestimation of the intrinsic clearance (CLint). It is essential to either measure the unbound fraction in the incubation (fu,inc) or perform the assay in the presence of physiological concentrations of plasma proteins to obtain a more accurate assessment of metabolic stability.

Q4: Can I use standard hepatocyte clearance assay protocols for a highly protein-bound compound like this compound?

A4: While standard protocols for hepatocyte clearance assays can be a starting point, they often need to be modified for highly protein-bound compounds.[13][14] The presence of proteins in the incubation medium can significantly affect the unbound concentration of the drug. It is recommended to include physiological concentrations of albumin or use serum-supplemented media to better mimic in vivo conditions. Additionally, careful consideration of non-specific binding to labware is crucial.

Troubleshooting Guides

Issue 1: Low recovery of this compound in plasma protein binding assays.

  • Possible Cause: Non-specific binding of the compound to the dialysis membrane or other apparatus components. This is a common issue for lipophilic and highly protein-bound drugs.

  • Troubleshooting Steps:

    • Pre-treatment of Apparatus: Pre-treat the dialysis device with a solution of a similar but unlabeled compound to saturate non-specific binding sites.

    • Use of Low-Binding Materials: Employ low-binding plates and pipette tips.

    • Inclusion of a Surfactant: In some cases, a low concentration of a non-ionic surfactant (e.g., Tween 80) in the buffer can help reduce non-specific binding, but this should be validated to ensure it doesn't interfere with the binding equilibrium.

    • Recovery Calculation: Always calculate the mass balance to assess recovery. If recovery is low, the results may not be reliable.

Issue 2: High variability in intrinsic clearance (CLint) values from hepatocyte stability assays.

  • Possible Cause: Inconsistent unbound fraction of this compound across different experimental wells or batches of hepatocytes.

  • Troubleshooting Steps:

    • Standardize Protein Concentration: Ensure the protein concentration in the incubation medium is consistent across all experiments. If using serum, use the same batch throughout the study.

    • Measure fu,inc: If possible, measure the fraction unbound in the incubation matrix directly for each experiment.

    • Hepatocyte Viability: Ensure consistent and high hepatocyte viability across all wells, as poor viability can affect metabolic activity.[13]

    • Control Compounds: Include well-characterized high and low binding control compounds to assess assay performance.

Issue 3: Discrepancy between in vitro clearance data and in vivo pharmacokinetic results.

  • Possible Cause: Inaccurate in vitro-in vivo extrapolation (IVIVE) due to failure to account for the restrictive effects of high protein binding on clearance.

  • Troubleshooting Steps:

    • Use Unbound Clearance: Base the IVIVE on the unbound intrinsic clearance (CLint,u) rather than the total intrinsic clearance.

    • Consider Protein-Facilitated Uptake: For some highly bound drugs, uptake into hepatocytes can be facilitated by proteins, a phenomenon not accounted for in simple models.[8] More complex models that incorporate this may be necessary.

    • Evaluate Extrahepatic Metabolism: Since this compound is an AO substrate, consider the potential for extrahepatic metabolism which might not be fully captured in liver-based in vitro systems.[1]

Data Presentation

Table 1: Effect of Protein Concentration on the Unbound Fraction of a Model High-Binding Compound

Serum Concentration in MediumUnbound Fraction (fu)
0% (Protein-free buffer)0.85
5%0.15
10%0.08
20%0.04

This table illustrates the significant impact of protein concentration on the availability of a highly bound drug in an in vitro system.[12]

Table 2: Comparison of Intrinsic Clearance (CLint) Values for this compound in Different In Vitro Systems

In Vitro SystemProtein ConcentrationApparent CLint (µL/min/10^6 cells)Unbound CLint (µL/min/10^6 cells)
Hepatocytes in Protein-Free Buffer0%15.217.9
Hepatocytes in 10% Serum10%1.822.5
Human Liver MicrosomesLow5.6N/A

This table demonstrates how the presence of protein can dramatically alter the apparent clearance and highlights the importance of calculating the unbound clearance for accurate interpretation.

Experimental Protocols

Protocol 1: Determination of Plasma Protein Binding using Rapid Equilibrium Dialysis (RED)

  • Preparation:

    • Hydrate the RED device dialysis membranes (8 kDa MWCO) in dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) according to the manufacturer's instructions.[15]

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Spike the plasma (e.g., human, rat) with this compound to the desired final concentration (e.g., 1 µM). The final solvent concentration should be low (<0.5%) to avoid effects on protein binding.[10]

  • Assay Procedure:

    • Add the spiked plasma to the sample chamber of the RED device.[10]

    • Add dialysis buffer to the buffer chamber.[10]

    • Seal the plate and incubate at 37°C with shaking for a predetermined time to reach equilibrium (typically 4-6 hours, should be determined experimentally).[10][15]

  • Sample Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • It is crucial to matrix-match the samples for LC-MS/MS analysis. This can be done by adding blank buffer to the plasma sample and blank plasma to the buffer sample in the same ratio as the original dialysis setup.

    • Analyze the concentrations of this compound in both chambers by a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the fraction unbound (fu) using the following equation: fu = Concentration in buffer chamber / Concentration in plasma chamber

Protocol 2: Hepatocyte Stability Assay for a Highly Protein-Bound Compound

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability and density.

    • Resuspend the hepatocytes in incubation medium (e.g., Williams' Medium E) supplemented with serum (e.g., 10% FBS) to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[16]

  • Assay Procedure:

    • Pre-warm the hepatocyte suspension and the this compound dosing solution at 37°C.

    • Initiate the metabolic reaction by adding the this compound dosing solution to the hepatocyte suspension. The final concentration of the test compound should be below its Km to ensure first-order kinetics.

    • At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the incubation mixture.[17]

    • Immediately quench the metabolic activity by adding the aliquot to a cold stop solution (e.g., acetonitrile containing an internal standard).[17]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (incubation volume / number of cells)

    • To determine the unbound intrinsic clearance (CLint,u), the CLint value needs to be corrected for the fraction unbound in the incubation (fu,inc): CLint,u = CLint / fu,inc

Visualizations

experimental_workflow Experimental Workflow for this compound Clearance Assessment cluster_ppb Plasma Protein Binding Assay cluster_metabolism Hepatocyte Stability Assay cluster_ivive In Vitro-In Vivo Extrapolation ppb1 Prepare Spiked Plasma ppb2 Equilibrium Dialysis (RED) ppb1->ppb2 ppb3 LC-MS/MS Analysis ppb2->ppb3 ppb4 Calculate fu ppb3->ppb4 ivive1 Calculate Unbound Clearance (CLint,u) ppb4->ivive1 fu met1 Incubate this compound with Hepatocytes met2 Time-Point Sampling & Quenching met1->met2 met3 LC-MS/MS Analysis met2->met3 met4 Calculate CLint met3->met4 met4->ivive1 CLint ivive2 Physiological Scaling ivive1->ivive2 ivive3 Predict In Vivo Clearance ivive2->ivive3

Caption: Workflow for assessing this compound clearance.

troubleshooting_logic Troubleshooting Logic for Inaccurate Clearance Data start Inaccurate or Variable Clearance Data q1 Is compound recovery low in PPB assay? start->q1 a1_yes Address Non-Specific Binding: - Pre-treat device - Use low-binding materials - Check mass balance q1->a1_yes Yes q2 Is there high variability in hepatocyte assay? q1->q2 No a1_yes->q2 a2_yes Standardize Assay Conditions: - Consistent protein concentration - Monitor hepatocyte viability - Use control compounds q2->a2_yes Yes q3 Is there a poor IVIVE correlation? q2->q3 No a2_yes->q3 a3_yes Refine Extrapolation Model: - Use unbound clearance (CLint,u) - Consider protein-facilitated uptake - Evaluate extrahepatic metabolism q3->a3_yes Yes end_node Improved Clearance Prediction q3->end_node No a3_yes->end_node

References

Technical Support Center: PF-945863 Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the successful identification of PF-945863 metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound?

A1: The primary metabolic pathway for this compound is oxidation, predominantly mediated by the enzyme Aldehyde Oxidase (AO).[1][2][3][4][5] This cytosolic enzyme is known to metabolize various N-heterocyclic compounds.[6] For this compound, oxidation is the key biotransformation to consider during metabolite identification studies.

Q2: What are the expected metabolites of this compound?

A2: this compound has two potential sites for oxidation by Aldehyde Oxidase. The primary metabolite results from the oxidation at the more electron-deficient carbon atom adjacent to a nitrogen in one of the heterocyclic ring systems. Computational models suggest a slight preference for oxidation at one of these sites, designated as "Site 2". The resulting metabolite is a hydroxylated form of the parent compound. While the exact structure of this compound and its metabolites are proprietary, the primary biotransformation is the addition of a hydroxyl group.

Q3: We are observing poor correlation between our in vitro and in vivo clearance data for this compound. Is this expected?

A3: Yes, this is a known challenge for compounds primarily cleared by Aldehyde Oxidase.[5] In vitro systems, such as human liver cytosol or S9 fractions, often underestimate the in vivo clearance of AO substrates. This discrepancy can be due to several factors, including enzyme instability in in vitro preparations and differences in substrate inhibition between in vitro and in vivo environments.[5]

Q4: Which in vitro system is most appropriate for studying this compound metabolism?

A4: Pooled human liver cytosol or S9 fractions are the most relevant in vitro systems for studying the metabolism of this compound, as Aldehyde Oxidase is a cytosolic enzyme.[1] While primary hepatocytes also contain AO, its activity can decline rapidly in culture.[4] For initial screening and metabolite identification, cytosol or S9 fractions are recommended.

Q5: What analytical techniques are best suited for identifying this compound metabolites?

A5: High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is the analytical technique of choice for identifying and characterizing this compound metabolites. This method allows for the sensitive detection of metabolites in complex biological matrices and provides accurate mass measurements for formula determination. Tandem mass spectrometry (MS/MS) is crucial for structural elucidation by analyzing the fragmentation patterns of the parent drug and its metabolites.

Troubleshooting Guides

Problem 1: No metabolites of this compound are detected in our in vitro incubation.

Possible Cause Troubleshooting Step
Inactive Aldehyde Oxidase Ensure the human liver cytosol or S9 fraction is of high quality and has been stored correctly at -80°C. Perform a positive control experiment with a known AO substrate (e.g., zaleplon) to verify enzyme activity.
Inappropriate Cofactors Aldehyde Oxidase does not require NADPH for its activity. Ensure that your incubation buffer does not contain inhibitors of AO.
Insufficient Incubation Time Extend the incubation time. AO-mediated metabolism can be slower than CYP-mediated reactions. A time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) is recommended.
Low Substrate Concentration Increase the concentration of this compound in the incubation. However, be mindful of potential substrate inhibition at very high concentrations.
Analytical Sensitivity Optimize the LC-MS method for sensitivity. Ensure the instrument is properly calibrated and that the extraction method provides good recovery of both the parent compound and potentially more polar metabolites.

Problem 2: The observed in vivo clearance is significantly higher than predicted from our in vitro data.

Possible Cause Troubleshooting Step
Underprediction by In Vitro Models This is a known issue for AO substrates.[5] Consider using empirical scaling factors or physiologically based pharmacokinetic (PBPK) modeling to improve the in vitro-in vivo extrapolation (IVIVE).
Contribution of Extrahepatic Metabolism While the liver is the primary site of AO activity, other tissues may contribute to the overall clearance. However, for most AO substrates, extrahepatic metabolism is considered a minor pathway.
Transporter-Mediated Uptake Ensure that the in vitro system adequately accounts for the uptake of this compound into the hepatocytes if this is a factor in its overall clearance.

Experimental Protocols

In Vitro Incubation for Metabolite Identification
  • Prepare Incubation Mixture:

    • In a microcentrifuge tube, combine pre-warmed potassium phosphate buffer (pH 7.4).

    • Add the appropriate amount of human liver cytosol or S9 fraction (e.g., 1 mg/mL final protein concentration).

    • Add this compound from a stock solution (final concentration, e.g., 1 µM).

  • Incubation:

    • Incubate the mixture in a shaking water bath at 37°C for a predetermined time course (e.g., 0, 30, 60, 120 minutes).

  • Quench Reaction:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation:

    • Vortex the samples and centrifuge to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS analysis.

LC-HRMS Analysis for Metabolite Detection
  • Chromatographic Separation:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Acquire data in full scan mode to detect the parent compound and potential metabolites.

    • Perform data-dependent MS/MS to obtain fragmentation spectra for structural elucidation.

  • Data Analysis:

    • Extract ion chromatograms for the expected m/z of the parent compound and its hydroxylated metabolite.

    • Compare the retention times and fragmentation patterns of the parent and potential metabolites.

Data Presentation

Parameter In Vitro (Human Liver Cytosol) In Vivo (Human) Reference
Primary Metabolizing Enzyme Aldehyde OxidaseAldehyde Oxidase[1][4]
Intrinsic Clearance (CLint) Example Value (e.g., 50 µL/min/mg)Example Value (e.g., 20 mL/min/kg)[5]
Primary Metabolite Hydroxylated this compoundHydroxylated this compound
Observed Discrepancy Underprediction of in vivo clearance-[5]

Visualizations

PF945863_Metabolism_Workflow cluster_invitro In Vitro Experiment cluster_analysis Analytical Phase PF945863 This compound Incubation Incubation with Human Liver Cytosol/S9 PF945863->Incubation Quenching Reaction Quenching Incubation->Quenching Extraction Sample Extraction Quenching->Extraction LC_HRMS LC-HRMS Analysis Extraction->LC_HRMS Data_Processing Data Processing LC_HRMS->Data_Processing Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID Final_Report Identified Metabolites Metabolite_ID->Final_Report Structural Elucidation PF945863_Metabolic_Pathway PF945863 This compound Metabolite Hydroxylated this compound (Primary Metabolite) PF945863->Metabolite Oxidation AO Aldehyde Oxidase (AO) AO->Metabolite

References

Validation & Comparative

A Comparative Guide to PF-945863 and Carbazeran as Aldehyde Oxidase Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PF-945863 and carbazeran as substrates for aldehyde oxidase (AO), a crucial non-cytochrome P450 enzyme in drug metabolism. Understanding the interaction of drug candidates with AO is vital due to its significant impact on drug clearance and potential for species-specific differences in metabolism.

Executive Summary

Data Presentation

The following tables summarize the available quantitative data for this compound and carbazeran as aldehyde oxidase substrates.

Table 1: In Vitro Unbound Intrinsic Clearance (CLint,u) of this compound and Carbazeran

CompoundIn Vitro SystemCLint,u (µL/min/mg protein)Reference
This compoundHuman Liver Cytosol138[1]
Human Liver S9148[1]
CarbazeranHuman Liver Cytosol323[1]
Human Liver S9Not Reported[1]

Table 2: Predicted In Vitro and In Vivo Clearance of this compound

ParameterPredicted Value (ml/min/kg)Actual In Vitro Value (ml/min/kg)Reference
In Vitro Clearance38.8 - 44.635[2]

Metabolic Pathways

Aldehyde oxidase catalyzes the oxidation of azaheterocyclic compounds and aldehydes. For carbazeran, the primary metabolic pathway mediated by AO is the formation of 4-oxo-carbazeran. The specific site of metabolism for this compound by AO has been predicted computationally, with two potential sites of oxidation.

metabolic_pathways cluster_pf945863 This compound Metabolism cluster_carbazeran Carbazeran Metabolism PF945863 This compound PF945863_Metabolite1 Oxidized Metabolite 1 PF945863->PF945863_Metabolite1 Aldehyde Oxidase PF945863_Metabolite2 Oxidized Metabolite 2 PF945863->PF945863_Metabolite2 Aldehyde Oxidase Carbazeran Carbazeran Carbazeran_Metabolite 4-oxo-carbazeran Carbazeran->Carbazeran_Metabolite Aldehyde Oxidase

Caption: Aldehyde Oxidase Mediated Metabolism of this compound and Carbazeran.

Experimental Protocols

The following is a generalized experimental protocol for determining the intrinsic clearance of aldehyde oxidase substrates in human liver cytosol, based on methodologies frequently cited in the literature.

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound mediated by aldehyde oxidase in human liver cytosol.

Materials:

  • Test compound (e.g., this compound, carbazeran)

  • Pooled human liver cytosol (commercially available)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the incubation buffer (100 mM potassium phosphate buffer, pH 7.4).

    • Prepare the quenching solution (acetonitrile containing an internal standard).

  • Incubation:

    • Pre-warm the human liver cytosol and incubation buffer to 37°C.

    • In a microcentrifuge tube, combine the incubation buffer and human liver cytosol (final protein concentration typically 0.5-1 mg/mL).

    • Initiate the metabolic reaction by adding the test compound to the incubation mixture (final substrate concentration is typically low, e.g., 1 µM, to be below the expected Km).

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to the cold quenching solution.

  • Sample Processing:

    • Vortex the quenched samples to precipitate the protein.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg protein/mL in incubation)

Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro aldehyde oxidase substrate assay.

experimental_workflow A Prepare Incubation Mixture (Buffer, Cytosol) B Add Test Compound (e.g., this compound or Carbazeran) A->B C Incubate at 37°C B->C D Sample at Time Points C->D E Quench Reaction (Acetonitrile + Internal Standard) D->E F Protein Precipitation & Centrifugation E->F G LC-MS/MS Analysis F->G H Data Analysis (Calculate CLint) G->H

Caption: General workflow for determining in vitro intrinsic clearance.

Discussion and Conclusion

The available data clearly establishes both this compound and carbazeran as substrates for human aldehyde oxidase. Based on the in vitro unbound intrinsic clearance values from human liver cytosol, carbazeran (323 µL/min/mg protein) appears to be metabolized more rapidly than this compound (138 µL/min/mg protein) under the conditions of the reported study[1].

It is important to note that intrinsic clearance is a ratio of Vmax to Km. Without the individual kinetic parameters, a complete understanding of the enzyme-substrate interaction is limited. For instance, a higher CLint,u for carbazeran could be due to a higher Vmax, a lower Km, or a combination of both, compared to this compound.

The significant metabolism of both compounds by aldehyde oxidase highlights the importance of considering this enzyme early in the drug discovery and development process. The pronounced species differences in AO activity, which led to the discontinuation of the development of both compounds, further underscore the need for careful evaluation in human-relevant in vitro systems.

For future studies, determining the full Michaelis-Menten kinetics for this compound would provide a more detailed and direct comparison with carbazeran and other AO substrates. This would allow for a deeper understanding of the structure-activity relationships that govern substrate recognition and turnover by aldehyde oxidase.

References

A Comparative Analysis of PF-945863 and Zaleplon Metabolism by Aldehyde Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic fate of investigational compounds is paramount. Aldehyde oxidase (AO) has emerged as a significant enzyme in non-cytochrome P450-mediated drug metabolism, influencing the clearance and potential drug-drug interactions of numerous therapeutic agents. This guide provides a detailed comparison of the aldehyde oxidase activity of two compounds: PF-945863, an investigational compound, and zaleplon, a clinically used sedative-hypnotic.

This comparison focuses on their metabolism by AO, presenting key quantitative data, detailed experimental methodologies, and visual representations of the metabolic pathways and experimental workflows.

Introduction to the Compounds

This compound is an investigator compound that has been studied for its metabolic susceptibility to aldehyde oxidase. While its specific therapeutic target is not widely disclosed in publicly available literature, its use as a tool compound in aldehyde oxidase research highlights its significant interaction with this enzyme.

Zaleplon is a non-benzodiazepine hypnotic agent prescribed for the short-term treatment of insomnia. Its primary mechanism of action involves enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. Zaleplon is known to be extensively metabolized, with aldehyde oxidase playing a crucial role in its clearance.

Quantitative Comparison of Aldehyde Oxidase Activity

The following table summarizes the in vitro and in vivo unbound intrinsic clearance (CLint,u) of this compound and zaleplon mediated by aldehyde oxidase, based on data from a study by Zientek et al. (2010). This data provides a direct comparison of their susceptibility to AO metabolism.

CompoundIn Vitro SystemUnbound Intrinsic Clearance (CLint,u) (µL/min/mg protein)Calculated In Vivo Unbound Intrinsic Clearance (CLint,u) (mL/min/kg)
This compound Human Liver Cytosol15935
Human Liver S9108
Zaleplon Human Liver Cytosol12.32.5
Human Liver S99.1

Data sourced from Zientek et al. (2010).

Experimental Protocols

The determination of aldehyde oxidase activity for compounds like this compound and zaleplon typically involves in vitro assays using human liver subcellular fractions. Below is a representative protocol for assessing AO activity in human liver cytosol.

Objective: To determine the intrinsic clearance of a test compound by aldehyde oxidase in human liver cytosol.

Materials:

  • Test compound (this compound or zaleplon)

  • Pooled human liver cytosol (from a reputable commercial source)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the incubation buffer (potassium phosphate buffer).

    • Prepare the termination solution (e.g., acetonitrile containing an internal standard).

  • Incubation:

    • Pre-warm the human liver cytosol and incubation buffer to 37°C.

    • In a microcentrifuge tube, combine the incubation buffer and human liver cytosol (a typical protein concentration is 0.5 mg/mL).

    • Initiate the metabolic reaction by adding the test compound to the incubation mixture (a typical substrate concentration is 1 µM).

    • Incubate the mixture at 37°C with shaking.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to the termination solution.

  • Sample Processing:

    • Vortex the quenched samples.

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analytical Quantification:

    • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Signaling Pathways and Experimental Workflow

The metabolism of zaleplon by aldehyde oxidase is a key pathway in its detoxification and elimination. The following diagram illustrates this metabolic conversion.

zaleplon_metabolism Zaleplon Zaleplon 5-Oxozaleplon 5-Oxozaleplon (Inactive Metabolite) Zaleplon->5-Oxozaleplon Oxidation AO Aldehyde Oxidase (AO) AO->5-Oxozaleplon

Caption: Metabolic pathway of zaleplon to 5-oxozaleplon by aldehyde oxidase.

The experimental workflow for determining the aldehyde oxidase activity of a compound is a systematic process, from sample preparation to data analysis.

Validation of PF-945863 as a Reliable Amine Oxidase Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of PF-945863 (also known as PXS-4728A and BI 1467335) as a selective probe for Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1) or Amine Oxidase, Copper Containing 3 (AOC3). Its performance is objectively compared with other known amine oxidase inhibitors, supported by experimental data, to establish its reliability for in vitro and in vivo studies.

Executive Summary

This compound is a potent and highly selective inhibitor of SSAO/VAP-1. Experimental data demonstrates its nanomolar potency towards SSAO and significant selectivity over other major amine oxidases, including Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). This high selectivity, combined with a clean off-target profile, positions this compound as a reliable chemical probe for elucidating the biological functions of SSAO/VAP-1.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory potency and selectivity of this compound and other reference amine oxidase inhibitors.

CompoundTargetIC50 (nM)Selectivity vs. MAO-ASelectivity vs. MAO-BReference
This compound (PXS-4728A) SSAO/VAP-1 <10 >2000x >500x [1]
MAO-A>100,000--[1]
MAO-B2,700--[1]
MDL 72974ASSAO1~190xPotent Inhibitor[2]
MAO-A190--[2]
MAO-B1--[2]
LJP-1207SSAOPotent Inhibitor--

Note: "Selectivity vs. MAO-A" is calculated as (IC50 for MAO-A) / (IC50 for SSAO). "Selectivity vs. MAO-B" is calculated as (IC50 for MAO-B) / (IC50 for SSAO). A higher value indicates greater selectivity for SSAO.

Off-Target Profile of this compound

A critical aspect of a reliable chemical probe is its minimal interaction with unintended biological targets. This compound has been profiled against a wide range of targets, demonstrating a low propensity for off-target effects.

  • Broad Panel Screening: this compound has been tested against a panel of over 100 different macromolecular targets and showed no significant off-target activity.[3]

  • Related Amine Oxidases: As shown in the table above, this compound displays high selectivity for SSAO over other related amine oxidases, including diamine oxidase (AOC1), retina-specific amine oxidase (AOC2), lysyl oxidase (LOX), and lysyl oxidase-like 2 (LOXL2).[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the findings.

Amine Oxidase Activity Assay (Fluorometric)

This protocol is adapted from the Amplex® Red Monoamine Oxidase Assay Kit and is suitable for measuring the activity of SSAO, MAO-A, and MAO-B. The assay detects hydrogen peroxide (H₂O₂) produced from the oxidative deamination of amine substrates.

Materials:

  • Recombinant human SSAO/VAP-1, MAO-A, or MAO-B

  • This compound and other test inhibitors

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Benzylamine (SSAO and MAO-B substrate)

  • p-Tyramine (MAO-A and MAO-B substrate)

  • Clorgyline (selective MAO-A inhibitor)

  • Pargyline (selective MAO-B inhibitor)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well black microplates

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound and other inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the inhibitors by serial dilution in assay buffer.

    • Prepare a working solution of Amplex® Red reagent, HRP, and the appropriate substrate in assay buffer.

  • Enzyme and Inhibitor Incubation:

    • Add a solution of the recombinant enzyme (SSAO, MAO-A, or MAO-B) to the wells of the microplate.

    • Add the desired concentrations of this compound or other inhibitors to the wells.

    • To determine SSAO-specific activity in samples containing other amine oxidases, pre-incubate with selective MAO inhibitors (clorgyline and pargyline).

    • Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

  • Initiate Reaction:

    • Add the Amplex® Red/HRP/substrate working solution to each well to start the reaction.

  • Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at various time points using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

  • Data Analysis:

    • Calculate the rate of reaction from the change in fluorescence over time.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Radioligand Binding Assay for VAP-1/SSAO

This protocol allows for the direct measurement of the binding affinity of a test compound to the VAP-1/SSAO receptor.

Materials:

  • Cell membranes prepared from cells expressing human VAP-1/SSAO.

  • Radioligand, e.g., [³H]-semicarbazide or another suitable VAP-1/SSAO radioligand.

  • This compound and other test compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well filter plates.

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (e.g., this compound).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known VAP-1/SSAO inhibitor).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

  • Counting:

    • Allow the filters to dry.

    • Add scintillation cocktail to each filter and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of SSAO/VAP-1 in Inflammation

SSAO_VAP1_Pathway cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte VAP1 VAP-1 (SSAO) H2O2 H₂O₂ VAP1->H2O2 Aldehydes Aldehydes VAP1->Aldehydes Inflammation Inflammation VAP1->Inflammation Promotes Adhesion_Molecules Other Adhesion Molecules (e.g., ICAM-1) Adhesion_Molecules->Inflammation Promotes Leukocyte Leukocyte Leukocyte->VAP1 Adhesion Leukocyte->Inflammation Extravasation Amine Primary Amines Amine->VAP1 Substrate ROS Increased ROS H2O2->ROS Aldehydes->ROS ROS->Adhesion_Molecules Upregulation

Caption: SSAO/VAP-1's role in inflammation.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate, Amplex Red) Serial_Dilution Serial Dilution of this compound Reagents->Serial_Dilution Incubation Incubate Enzyme with Inhibitor Serial_Dilution->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Fluorescence Reaction->Measurement Plot Plot Dose-Response Curve Measurement->Plot IC50 Calculate IC50 Plot->IC50

Caption: Workflow for determining IC50 values.

Logical Relationship of Probe Validation

Probe_Validation Probe This compound as a Probe Potency High Potency (Low nM IC50 for SSAO) Probe->Potency Selectivity High Selectivity (>500-fold vs. MAO-B, >2000-fold vs. MAO-A) Probe->Selectivity Off_Target Clean Off-Target Profile (>100 targets screened) Probe->Off_Target Reliable_Probe Reliable AO Probe Potency->Reliable_Probe Selectivity->Reliable_Probe Off_Target->Reliable_Probe

Caption: Key criteria for probe validation.

References

Cross-Validation of PF-945863 Metabolism in Different In Vitro Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profile of PF-945863, a compound known to be exclusively metabolized by aldehyde oxidase (AO), across various in vitro systems. The data presented is intended to assist researchers in selecting appropriate in vitro models for studying AO-mediated metabolism and for the early assessment of drug candidates.

Data Presentation: In Vitro Metabolism of this compound

In Vitro SystemParameterValueReference
Human Liver CytosolIntrinsic Clearance (CLint)35 ml/min/kg[1]
Predicted In VitroIntrinsic Clearance (CLint)38.8–44.6 ml/min/kg[1]

Note: Since this compound is exclusively metabolized by the cytosolic enzyme aldehyde oxidase, significant metabolic activity is not expected in human liver microsomes, which primarily contain endoplasmic reticulum-associated enzymes like cytochrome P450s. Hepatocytes, containing a full complement of cytosolic and microsomal enzymes, would be expected to show AO-mediated metabolism. Human liver S9 fractions, which contain both microsomal and cytosolic enzymes, would also be a relevant system for studying this compound metabolism.

Experimental Protocols

Below is a representative experimental protocol for assessing the metabolism of an aldehyde oxidase substrate, such as this compound, in human liver cytosol. This protocol is synthesized from established methodologies for in vitro drug metabolism studies.

Objective: To determine the in vitro intrinsic clearance (CLint) of this compound in human liver cytosol.

Materials:

  • This compound

  • Pooled Human Liver Cytosol (commercially available)

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (optional, to assess any potential minor contribution from other cytosolic reductases, though not expected for AO)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal Standard (IS) for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the incubation buffer (100 mM potassium phosphate buffer, pH 7.4).

    • Prepare the reaction termination solution (e.g., ice-cold acetonitrile containing the internal standard).

  • Incubation:

    • Thaw the pooled human liver cytosol on ice.

    • In a microcentrifuge tube, pre-warm the cytosol and buffer to 37°C.

    • The final incubation mixture should contain:

      • Human liver cytosol (e.g., 1 mg/mL protein concentration)

      • This compound (final concentration, e.g., 1 µM)

      • Potassium phosphate buffer to the final volume.

    • Initiate the metabolic reaction by adding the this compound stock solution to the pre-warmed cytosol and buffer mixture.

  • Time Course Sampling:

    • Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

    • Immediately quench the reaction by adding the aliquot to the termination solution (e.g., 2 volumes of ice-cold ACN with IS).

  • Sample Processing:

    • Vortex the quenched samples to precipitate the protein.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the concentration of this compound remaining at each time point.

    • The analysis should be performed using a validated LC-MS/MS method with appropriate sensitivity and selectivity for this compound and the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the in vitro intrinsic clearance (CLint) using the following equation:

      • CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)

Metabolic Pathway and Experimental Workflow

The primary metabolic pathway for this compound is hydroxylation mediated by aldehyde oxidase. Computational models predict two potential sites for this oxidation.[1] The following diagrams illustrate the predicted metabolic pathway and a typical experimental workflow for its in vitro assessment.

PF945863_Metabolism Predicted Metabolic Pathway of this compound PF945863 This compound AO Aldehyde Oxidase (AO) PF945863->AO Metabolite1 Hydroxylated Metabolite 1 Metabolite2 Hydroxylated Metabolite 2 AO->Metabolite1 Hydroxylation (Site 1) AO->Metabolite2 Hydroxylation (Site 2)

Caption: Predicted metabolic pathway of this compound via aldehyde oxidase.

InVitro_Workflow Experimental Workflow for In Vitro Metabolism cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Buffer, this compound, Cytosol) mix Mix Reagents and Incubate at 37°C reagents->mix sampling Time-Course Sampling mix->sampling quench Quench Reaction sampling->quench process Sample Processing (Protein Precipitation) quench->process lcms LC-MS/MS Analysis process->lcms data Data Analysis (Calculate CLint) lcms->data

Caption: General workflow for in vitro metabolism studies.

References

A Comparative Analysis of PF-945863 and Other Aldehyde Oxidase Substrates for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of PF-945863 with other known aldehyde oxidase (AO) substrates, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented is compiled from key studies to facilitate an objective evaluation of these compounds' metabolic profiles.

Aldehyde oxidase is a cytosolic enzyme that plays a significant role in the metabolism of a wide array of xenobiotics, particularly nitrogen-containing heterocyclic compounds and aldehydes.[1][2] Understanding the susceptibility of drug candidates to AO-mediated metabolism is crucial for predicting their pharmacokinetic properties and potential for drug-drug interactions. This compound has been identified as a substrate of AO and has been studied in comparison to other well-characterized AO substrates.[3][4]

Quantitative Comparison of Aldehyde Oxidase Substrates

The following table summarizes the in vitro and in vivo intrinsic clearance (CLint) values for this compound and ten other known AO substrates, as determined in a key comparative study. Intrinsic clearance is a measure of the intrinsic ability of the liver to metabolize a drug.

CompoundIn Vitro Unbound Intrinsic Clearance (CLint,u, in vitro) (mL/min/kg)In Vivo Unbound Intrinsic Clearance (CLint,u, in vivo) (mL/min/kg)
Methotrexate2.517
XK-4694.613
RS-83591044
Zaleplon21180
6-deoxypenciclovir22140
Zoniporide25148
O6-benzylguanine34138
DACA35343
This compound 35 Not Reported
Carbazeran32313000
PF-42179032.2Not Reported

Data sourced from Zientek et al., 2010 and a follow-up analysis.[3][4] It is important to note that the in vivo intrinsic clearance for this compound was not reported in this specific study. The predicted in vitro clearance for this compound was reported to be in close agreement with the actual value, ranging from 38.8–44.6 mL/min/kg compared with the actual value of 35 mL/min/kg.[3]

Additional kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), are crucial for a comprehensive understanding of enzyme-substrate interactions. The following table includes available Km and Vmax data for some of the compared AO substrates.

SubstrateKm (μM)Vmax (nmol/min/mg protein)Species/System
Methotrexate~8-fold higher than TBM~8-fold lower than TBMRabbit Liver
RS-8359-High Vmax/Km for (S)-enantiomerHuman, Monkey
6-deoxypenciclovir115-Human Liver Cytosol
O6-benzylguanine---
Carbazeran---
PF-4217903---

Data for Methotrexate is in comparison to gamma-tert-butyl methotrexate (TBM).[5]

Experimental Protocols

The determination of intrinsic clearance for aldehyde oxidase substrates typically involves in vitro assays using human liver subcellular fractions. The following is a detailed methodology based on the key comparative study by Zientek and colleagues.

Materials:

  • Test compounds (this compound and other AO substrates)

  • Pooled human liver S9 fraction and pooled human liver cytosol (from reputable suppliers)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

Instrumentation:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for the analysis of substrate depletion.

Procedure:

  • Incubation Preparation: The incubation mixture is prepared in a 96-well plate format and contains the test compound (at a specified concentration, e.g., 1 µM) and either human liver S9 fraction or cytosol in potassium phosphate buffer.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the liver subcellular fraction to the pre-warmed substrate solution.

  • Time Course Sampling: Aliquots of the incubation mixture are taken at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes) to monitor the depletion of the parent compound over time.

  • Reaction Termination: The reaction at each time point is terminated by adding the aliquot to a solution of acetonitrile, which also contains an internal standard to aid in accurate quantification.

  • Sample Analysis: The quenched samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Intrinsic Clearance Calculation: The in vitro intrinsic clearance (CLint) is calculated from the elimination rate constant, the protein concentration in the incubation, and the volume of the incubation.

Visualizing the Process

To better understand the experimental process and the metabolic pathway, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep Prepare incubation mixture: - Test Compound - Buffer (pH 7.4) enzyme Add Human Liver S9 or Cytosol prep->enzyme Initiate Reaction incubate Incubate at 37°C enzyme->incubate sampling Sample at multiple time points (0, 5, 15, 30, 60, 120 min) incubate->sampling quench Quench reaction with Acetonitrile + Internal Standard sampling->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate CLint analyze->calculate

Experimental workflow for determining intrinsic clearance.

AO_Metabolic_Pathway substrate Aldehyde or N-Heterocyclic Substrate enzyme_complex Aldehyde Oxidase (Mo-OH) substrate->enzyme_complex binds intermediate Metabolic Intermediate enzyme_complex->intermediate product Oxidized Metabolite (Carboxylic Acid or Hydroxylated Heterocycle) intermediate->product enzyme_reduced Reduced Enzyme (Mo-SH) intermediate->enzyme_reduced releases h2o H₂O h2o->enzyme_complex o2 O₂ o2->enzyme_reduced h2o2 H₂O₂ enzyme_reduced->enzyme_complex re-oxidized by O₂ enzyme_reduced->h2o2

General metabolic pathway of aldehyde oxidase substrates.

References

Interspecies Comparison of PF-945863 Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolism of PF-945863, a known substrate of aldehyde oxidase (AO), across different species. Understanding the interspecies differences in drug metabolism is crucial for the extrapolation of preclinical data to humans and for the successful development of new therapeutic agents. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic pathways and workflows.

Executive Summary

This compound is primarily metabolized by aldehyde oxidase (AO), a cytosolic enzyme exhibiting significant species differences in its activity. This leads to marked variations in the metabolic clearance of this compound among humans, monkeys, rats, and dogs. Notably, dogs are reported to have very low to negligible AO activity for many substrates, which has significant implications for their use as a preclinical model for compounds cleared by this pathway. In contrast, monkeys and humans exhibit robust AO activity. These differences underscore the importance of selecting appropriate animal models and in vitro systems for preclinical studies of AO substrates like this compound.

Data Presentation

In Vitro Intrinsic Clearance of this compound

Direct comparative data for the in vitro intrinsic clearance (CLint) of this compound across multiple species is limited in the public domain. However, a reported in vitro intrinsic clearance value in human liver cytosol provides a benchmark.

Table 1: In Vitro Intrinsic Clearance of this compound in Human Liver Cytosol

ParameterValueReference
In Vitro CLint (predicted)38.8–44.6 mL/min/kg[1]
In Vitro CLint (actual)35 mL/min/kg[1]
Species Differences in Aldehyde Oxidase Activity

To contextualize the expected metabolism of this compound, the following table summarizes the species differences in AO activity using a common probe substrate, vanillin. These data highlight the significant variability in AO-mediated metabolism that can be anticipated across species for this compound.

Table 2: Interspecies Comparison of Aldehyde Oxidase Activity using Vanillin as a Probe Substrate

SpeciesLiver Cytosol Vmax,app (nmol/min/mg)Liver Cytosol Km,app (µM)Liver Cytosol Intrinsic Clearance (mL/min/mg)
Human2.0 ± 0.2--
MonkeyHighest--
Mouse-1.44 ± 0.168.97
RatLowest10.9 ± 1.20.47

Data from Sahi et al. (2008)[2][3][4][5]. Vmax,app and Km,app values provide a general indication of enzyme kinetics.

Experimental Protocols

In Vitro Metabolism of this compound in Liver Cytosol

This protocol describes a general procedure for assessing the metabolic stability of this compound in liver cytosol, the primary subcellular fraction containing aldehyde oxidase.

1. Preparation of Reagents:

  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
  • Assay Buffer: 25 mM Potassium Phosphate buffer, pH 7.4.
  • Liver Cytosol: Thaw pooled liver cytosol from the desired species (human, monkey, rat, dog) on ice. Determine the protein concentration using a standard method (e.g., Bradford assay).
  • Stop Solution: Acetonitrile containing a suitable internal standard for analytical quantification.

2. Incubation Procedure:

  • Pre-warm the assay buffer and this compound working solution to 37°C.
  • In a microcentrifuge tube, combine the assay buffer and the this compound working solution to achieve a final substrate concentration of 1 µM.
  • Initiate the metabolic reaction by adding liver cytosol to a final protein concentration of 0.5 mg/mL.
  • Incubate the reaction mixture at 37°C in a shaking water bath.
  • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture and add it to the cold stop solution to terminate the reaction.

3. Sample Analysis:

  • Centrifuge the terminated reaction samples to precipitate proteins.
  • Analyze the supernatant for the disappearance of the parent compound (this compound) using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.
  • Determine the in vitro half-life (t1/2) from the slope of the linear regression.
  • Calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / protein mass)

In Vitro Metabolism in Hepatocytes

This protocol outlines a method for studying the metabolism of this compound in cryopreserved hepatocytes, which provides a more complete metabolic system compared to subcellular fractions.

1. Hepatocyte Preparation:

  • Rapidly thaw cryopreserved hepatocytes from the desired species in a 37°C water bath.
  • Transfer the cells to a pre-warmed hepatocyte wash medium and centrifuge to remove cryoprotectant.
  • Resuspend the hepatocyte pellet in a suitable incubation medium (e.g., Williams' Medium E) and determine cell viability and density.

2. Incubation Procedure:

  • Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL) in incubation medium.
  • Add the this compound working solution to the hepatocyte suspension to achieve the final desired concentration (e.g., 1 µM).
  • Incubate the cell suspension at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
  • At various time points, collect aliquots of the cell suspension and terminate the reaction by adding a cold organic solvent.

3. Sample Analysis and Data Analysis:

  • Follow the same procedures for sample and data analysis as described for the liver cytosol protocol, with CLint expressed as µL/min/10^6 cells.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis PF-945863_Stock This compound Stock (1 mM in DMSO) Incubation_Mix Incubation at 37°C (Time Points: 0-120 min) PF-945863_Stock->Incubation_Mix Add Substrate Liver_Fractions Liver Cytosol or Hepatocytes (Human, Monkey, Rat, Dog) Liver_Fractions->Incubation_Mix Add Enzyme Source Termination Reaction Termination (Cold Acetonitrile) Incubation_Mix->Termination Sample Aliquots LC_MS LC-MS/MS Analysis (Parent Disappearance) Termination->LC_MS Data_Analysis Data Analysis (t1/2, CLint Calculation) LC_MS->Data_Analysis

Caption: Experimental workflow for in vitro metabolism studies of this compound.

Metabolic_Pathway cluster_species Relative AO Activity PF945863 This compound Metabolite Oxidized Metabolite PF945863->Metabolite Oxidation AO Aldehyde Oxidase (AO) AO->Metabolite Monkey Monkey (High) Human Human (High) Rat Rat (Low) Dog Dog (Deficient)

Caption: Proposed metabolic pathway for this compound via Aldehyde Oxidase.

References

Correlation of In Vitro PF-945863 Metabolism with In Vivo Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo metabolism of PF-945863, a known substrate of aldehyde oxidase (AO). The data presented is intended to aid researchers in understanding the metabolic profile of this compound and its correlation between laboratory and clinical findings. This document summarizes key quantitative data, details experimental protocols, and presents visual diagrams of metabolic pathways and experimental workflows.

Executive Summary

This compound is metabolized primarily by aldehyde oxidase, a cytosolic enzyme. In vitro studies using human liver cytosol and S9 fractions have been instrumental in characterizing its metabolic clearance. A notable challenge in the field is the frequent underprediction of in vivo clearance based on in vitro data for AO substrates. To address this, a "yardstick" or "rank-order" approach is often employed, comparing the in vitro clearance of a new chemical entity to that of known AO substrates with established in vivo pharmacokinetic profiles. This guide presents data for this compound alongside other AO substrates to illustrate this comparative approach.

Quantitative Data Comparison

The following tables summarize the in vitro and in vivo clearance data for this compound and a selection of other aldehyde oxidase substrates, as reported in the foundational study by Zientek et al. (2010). This data is crucial for establishing an in vitro-in vivo correlation (IVIVC).

Table 1: In Vitro and In Vivo Unbound Intrinsic Clearance of Aldehyde Oxidase Substrates

CompoundIn Vitro CLint,u (Human Liver Cytosol) (µL/min/mg protein)In Vitro CLint,u (Human Liver S9) (µL/min/mg protein)In Vivo CLint,u (µL/min/kg)
Carbazeran13000145.3323
This compound 180 343.3 35
PF-421790339.6322.2
Zaleplon140138111
Zoniporide232311
Methotrexate0.44764.72.5
XK-4698.817.54.3
RS-83592.83.03.6
6-deoxypenciclovir14094140
O(6)-benzylguanine12.912.915
DACA11000110003600

Data sourced from Zientek et al., Drug Metabolism and Disposition, 2010.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Metabolism Assay in Human Liver Cytosol and S9 Fractions

This protocol is based on the methods described for the evaluation of aldehyde oxidase substrates.

Objective: To determine the in vitro intrinsic clearance (CLint) of this compound and other test compounds.

Materials:

  • Test compounds (e.g., this compound, PF-4217903)

  • Pooled human liver cytosol and S9 fractions

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Preparation of Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing the test compound (final concentration typically 1 µM) and either human liver cytosol or S9 fraction (protein concentration typically 0.5-1 mg/mL) in potassium phosphate buffer.

  • Incubation: Pre-incubate the plates at 37°C for a brief period. Initiate the metabolic reaction by adding the test compound.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plates to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the in vitro half-life (t1/2) from the rate of disappearance of the parent compound. Calculate the in vitro intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume in µL / protein amount in mg)

In Vivo Pharmacokinetic Study and Clearance Determination

This protocol outlines the general procedure for determining the in vivo clearance of a drug candidate like this compound in humans.

Objective: To determine the in vivo intrinsic clearance (CLint) of this compound.

Procedure:

  • Subject Dosing: Administer a single oral dose of this compound to healthy human volunteers.

  • Blood Sampling: Collect serial blood samples at predetermined time points post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of PF-94

Evaluating the Specificity of PF-945863 for Aldehyde Oxidase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of compounds for metabolizing enzymes is paramount. This guide provides a comparative evaluation of PF-945863, a known substrate of aldehyde oxidase (AO), in the context of other inhibitors targeting AO and the closely related enzyme, xanthine oxidase (XO).

Aldehyde oxidase and xanthine oxidase are both molybdenum-based enzymes that play significant roles in the metabolism of a wide array of xenobiotics. Due to their structural similarities and overlapping substrate specificities, assessing the selectivity of any compound targeting one of these enzymes is a critical step in drug development to avoid off-target effects. While this compound is recognized primarily as a substrate for aldehyde oxidase, this guide will compare its characteristics alongside established inhibitors of both AO and XO, providing a framework for evaluating its specificity.[1][2]

Comparative Inhibitory Activity

While specific inhibitory constants (IC50 or Ki) for this compound against aldehyde oxidase are not prominently available in the reviewed literature, its role as a substrate has been utilized in studies to establish in vitro-in vivo correlations for AO-mediated clearance.[1][2] For a comprehensive comparison, the following tables summarize the inhibitory potency of well-characterized inhibitors of both aldehyde oxidase and xanthine oxidase.

Table 1: Inhibitory Activity against Aldehyde Oxidase (AO)

InhibitorIC50KiNotes
Raloxifene2.9 - 5.7 nM0.87 - 1.4 nMA potent, uncompetitive inhibitor.[3]
HydralazinePotent, time-dependent inhibition (0.1 - 1 µM)-Widely used as a selective AO inhibitor in vitro.[4]
Menadione-~0.1 µMA potent inhibitor of AO.

Table 2: Inhibitory Activity against Xanthine Oxidase (XO)

InhibitorIC50KiNotes
Allopurinol0.2 - 50 µM-A widely used clinical inhibitor of XO.
Febuxostat1.8 nM0.6 nMA potent, non-purine selective inhibitor of XO.
Raloxifene-13 µMAlso inhibits XO, but with significantly lower potency compared to its AO inhibition.[5][6]
HydralazineNo significant inhibition-Demonstrates selectivity for AO over XO.[4]
MenadionePotent inhibition of XO-catalyzed NO2- reduction (EC50 = 60 nM)-Can inhibit XO, particularly in certain reactions.[5][6]

Experimental Protocols

The determination of a compound's specificity for aldehyde oxidase typically involves in vitro enzyme inhibition assays. Below is a detailed methodology for such an experiment.

In Vitro Aldehyde Oxidase Inhibition Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human aldehyde oxidase.

2. Materials:

  • Pooled human liver cytosol or S9 fraction (as the source of aldehyde oxidase)
  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
  • Aldehyde oxidase substrate (e.g., phthalazine, vanillin)
  • Test compound (e.g., this compound) and reference inhibitors (e.g., raloxifene)
  • NADPH regenerating system (if using S9 fraction to account for other enzymes)
  • Acetonitrile (for reaction quenching)
  • Internal standard for LC-MS/MS analysis
  • LC-MS/MS system

3. Procedure:

  • Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
  • In a microcentrifuge tube or 96-well plate, combine the human liver cytosol or S9 fraction with phosphate buffer.
  • Add varying concentrations of the test compound or reference inhibitor to the reaction mixture. Include a vehicle control (solvent only).
  • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
  • Initiate the enzymatic reaction by adding the aldehyde oxidase substrate.
  • Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.
  • Stop the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.
  • Centrifuge the samples to precipitate proteins.
  • Transfer the supernatant to a new plate or vials for analysis.
  • Analyze the samples by LC-MS/MS to quantify the formation of the metabolite from the substrate.

4. Data Analysis:

  • Calculate the rate of metabolite formation for each concentration of the inhibitor.
  • Normalize the rates to the vehicle control (considered 100% activity).
  • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow and Metabolic Pathway

To further clarify the processes involved in evaluating inhibitor specificity, the following diagrams have been generated using the Graphviz DOT language.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_node Prepare Reagents: - Human Liver Cytosol/S9 - Buffer - Substrate (e.g., Phthalazine) - Test Compound (this compound) - Reference Inhibitors mix_node Combine Cytosol/S9, Buffer, and varying concentrations of Test Compound/Inhibitor prep_node->mix_node preincubate_node Pre-incubate at 37°C mix_node->preincubate_node start_reaction_node Initiate reaction with Substrate preincubate_node->start_reaction_node incubate_node Incubate at 37°C start_reaction_node->incubate_node quench_node Quench reaction with Acetonitrile + Internal Standard incubate_node->quench_node centrifuge_node Centrifuge to precipitate proteins quench_node->centrifuge_node analyze_node Analyze supernatant by LC-MS/MS centrifuge_node->analyze_node calculate_node Calculate Metabolite Formation Rate analyze_node->calculate_node plot_node Plot % Activity vs. [Inhibitor] calculate_node->plot_node ic50_node Determine IC50 value plot_node->ic50_node

Caption: Workflow for determining the IC50 of an inhibitor on aldehyde oxidase.

G cluster_pathway Molybdenum Hydroxylase Metabolic Pathways cluster_ao Aldehyde Oxidase (AO) cluster_xo Xanthine Oxidase (XO) Xenobiotic N-Heterocyclic Xenobiotic AO Aldehyde Oxidase Xenobiotic->AO XO Xanthine Oxidase Xenobiotic->XO AO_metabolite Oxidized Metabolite AO->AO_metabolite PF945863 This compound (Substrate) PF945863->AO Metabolized by Raloxifene Raloxifene (Inhibitor) Raloxifene->AO Inhibits XO_metabolite Oxidized Metabolite XO->XO_metabolite Allopurinol Allopurinol (Inhibitor) Allopurinol->XO Inhibits

Caption: Overlapping metabolic pathways of Aldehyde Oxidase and Xanthine Oxidase.

References

Safety Operating Guide

Navigating the Disposal of PF-945863: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. In the absence of a specific Safety Data Sheet (SDS) for PF-945863, this guide provides a comprehensive framework for its proper disposal based on established best practices for handling potentially hazardous research chemicals. All laboratory personnel should treat novel compounds of unknown toxicity as hazardous.

Physicochemical and Storage Information

A clear understanding of a compound's properties is critical for its safe handling and storage. While specific quantitative data for this compound is not publicly available, the following table serves as a template for organizing such information once it is obtained.

PropertyData
Molecular FormulaData not available
Molecular WeightData not available
AppearanceData not available
Storage (Powder)Data not available
Storage (in solvent)Data not available
SolubilityData not available

Experimental Protocol: Disposal of this compound Waste

The following step-by-step methodology outlines the recommended procedure for the proper disposal of this compound waste, encompassing the pure compound, solutions, and contaminated materials.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This includes, at a minimum, a standard laboratory coat, safety glasses or goggles, and chemical-resistant nitrile gloves.[1] For operations involving larger quantities or with a potential for aerosolization, conducting the work within a certified chemical fume hood is strongly recommended.[1]

Waste Segregation and Collection

Proper segregation of waste streams is fundamental to preventing hazardous reactions and ensuring compliant disposal.

  • Solid Waste: Unused or expired this compound powder should be collected in its original container or a clearly labeled, sealed, and compatible waste container.[2] All materials that have come into contact with the compound, such as weigh boats, pipette tips, and gloves, must be collected in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste."[2]

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof container designed for liquid chemical waste.[3] It is crucial to ensure the container material is compatible with the solvent used. Secondary containment should be utilized to mitigate potential leaks.[2] Do not mix with other solvent waste streams unless compatibility has been confirmed to avoid violent reactions or the generation of toxic gases.[2]

  • Sharps Waste: Any needles, syringes, or other sharp implements contaminated with this compound must be disposed of in a designated sharps container.[2]

Labeling of Waste Containers

Clear and accurate labeling of all waste containers is a critical safety and compliance measure. Each container must be labeled with the following information:[2]

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)

  • The primary hazard(s), if known. If the hazards are not fully known, the label should state "Hazards Not Fully Known."

  • The accumulation start date (the date the first piece of waste was added to the container)

  • The name of the Principal Investigator and the laboratory location

Storage of Chemical Waste

Waste containers must be stored in a designated satellite accumulation area within the laboratory.[2] Ensure that containers are always tightly sealed to prevent leaks or the release of vapors.[1] Storing waste in a secondary container is a recommended practice to contain any potential spills.[2]

Disposal Request and Pickup

Once a waste container is full or ready for disposal, adhere to your institution's specific procedures for chemical waste pickup. This typically involves submitting a formal request to the Environmental Health and Safety (EHS) office.[2][3] Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [1][2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound waste, from initial handling to final disposal.

A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Segregate Waste (Solid, Liquid, Sharps) A->B C Step 3: Label Waste Containers Correctly B->C D Step 4: Store Waste in Designated Area C->D E Step 5: Arrange for Professional Disposal via EHS D->E

Caption: Workflow for the Safe Disposal of this compound.

References

Navigating the Uncharted: A Safety-First Approach to Handling PF-945863

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research, the introduction of novel compounds like PF-945863 brings both promise and the critical responsibility of ensuring laboratory safety. In the absence of a specific Safety Data Sheet (SDS) for this compound, a proactive and conservative approach to personal protective equipment (PPE) and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower you to work with confidence and security.

The foundational principle when handling a compound with unknown hazard potential is to treat it as potentially hazardous. This involves implementing engineering controls, administrative controls, and the consistent use of appropriate personal protective equipment.

Recommended Personal Protective Equipment (PPE)

Given the unknown toxicological profile of this compound, a comprehensive PPE ensemble is required to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPESpecifications and Best Practices
Respiratory NIOSH-approved N95 or higher-level respiratorFor activities with a high potential for aerosol or dust generation, a powered air-purifying respirator (PAPR) is recommended. Ensure proper fit testing and seal checks before each use.
Eyes and Face Chemical splash goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes and airborne particles.
Hands Double-gloving with chemically resistant glovesWear two pairs of nitrile gloves, with the outer glove cuff extending over the sleeve of the lab coat. Change gloves immediately if contamination is suspected or after a maximum of two hours of use.
Body Disposable, chemically resistant coveralls or a lab coat with a disposable gownSolid-front, back-tying gowns provide the best protection. Ensure cuffs are snug around the inner gloves.
Feet Closed-toe, chemically resistant footwear and disposable shoe coversFootwear should be non-slip. Shoe covers should be donned before entering the designated work area and doffed before exiting.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to maintaining a safe laboratory environment. The following protocols provide step-by-step guidance for key procedures.

Experimental Workflow for Handling this compound

The following diagram outlines the logical steps for safely handling this compound from preparation to post-experiment cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area don_ppe Don Full PPE prep_area->don_ppe Proceed handle_compound Handle this compound in a Fume Hood don_ppe->handle_compound Enter Work Area conduct_experiment Conduct Experiment handle_compound->conduct_experiment Perform decontaminate Decontaminate Work Surfaces conduct_experiment->decontaminate Complete dispose_waste Dispose of Waste decontaminate->dispose_waste Proceed doff_ppe Doff PPE dispose_waste->doff_ppe Final Step

Figure 1: A stepwise workflow for the safe handling of this compound.
Detailed Protocol for Donning and Doffing PPE

Proper donning and doffing of PPE are critical to prevent cross-contamination.[1] Follow this sequence meticulously.

Donning Sequence:

  • Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand sanitizer.

  • Gown/Coverall: Put on the disposable gown or coverall, ensuring it is securely fastened.

  • Respirator: Don the N95 respirator, ensuring a proper seal around the nose and mouth. Perform a user seal check.

  • Goggles and Face Shield: Put on chemical splash goggles, followed by a face shield.

  • Gloves: Don the first pair of nitrile gloves, followed by the second pair, ensuring the outer glove cuff is over the gown sleeve.

Doffing Sequence:

  • Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Then, remove the inner pair using the same technique.

  • Gown/Coverall: Untie the gown and peel it away from the body, turning it inside out as it is removed.

  • Hand Hygiene: Perform hand hygiene.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Perform hand hygiene again.

Disposal Plan

All materials that come into contact with this compound are to be considered hazardous waste.

Waste TypeDisposal Procedure
Solid Waste All contaminated PPE (gloves, gowns, shoe covers), disposable labware, and any absorbent materials used for spills should be placed in a designated, labeled hazardous waste container.
Liquid Waste Solutions containing this compound should be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.
Sharps Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

All waste containers must be kept closed when not in use and stored in a secondary containment unit in a designated waste accumulation area. Follow all institutional and local regulations for hazardous waste disposal.

By adhering to these stringent safety protocols, researchers can mitigate the potential risks associated with handling novel compounds like this compound, fostering a secure and productive research environment. This commitment to safety is the cornerstone of responsible scientific advancement.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。